Bismuth nitrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
bismuth;trinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.3NO3/c;3*2-1(3)4/q+3;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNKDDZCLDMRHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiN3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883121 | |
| Record name | Bismuth nitrate | |
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Molecular Weight |
395.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Hygroscopic solid; [Merck Index] Colorless crystals with slight nitric acid odor; [MSDSonline] | |
| Record name | Nitric acid, bismuth(3+) salt (3:1) | |
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| Record name | Bismuth(III) nitrate | |
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CAS No. |
10361-44-1 | |
| Record name | Bismuth nitrate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid, bismuth(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bismuth nitrate | |
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| Record name | Bismuth trinitrate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | BISMUTH NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R459R54N0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Bismuth Nitrate Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth nitrate (B79036) pentahydrate, Bi(NO₃)₃·5H₂O, is an inorganic salt of significant interest in various scientific and industrial fields, particularly in pharmaceutical development.[1] Its utility as a precursor for other bismuth compounds, its catalytic activity in organic synthesis, and its therapeutic applications in gastroenterology underscore the importance of a thorough understanding of its chemical properties. This technical guide provides a comprehensive overview of the core chemical characteristics of bismuth nitrate pentahydrate, including its physical and chemical properties, solubility, reactivity, and thermal decomposition, supported by experimental protocols and visual representations of its mechanisms of action.
Core Chemical and Physical Properties
This compound pentahydrate is a colorless, crystalline solid that is highly hygroscopic.[2] It possesses a slight nitric acid odor and is known to be deliquescent, readily absorbing moisture from the air.[1][3]
Table 1: Physical and Chemical Properties of this compound Pentahydrate
| Property | Value | References |
| Chemical Formula | Bi(NO₃)₃·5H₂O | [2] |
| Molecular Weight | 485.07 g/mol | [2] |
| Appearance | Colorless, triclinic crystals | [2][3] |
| Odor | Slight nitric acid odor | [1][3] |
| Density | 2.83 g/cm³ | [2] |
| Melting Point | 30 °C (decomposes) | [2] |
| Boiling Point | 75-80 °C (decomposes) | [3] |
| Crystal Structure | Triclinic | [2] |
Solubility Profile
This compound pentahydrate exhibits complex solubility behavior. It is readily soluble in dilute acids, such as nitric acid and acetic acid, as well as in glycerol (B35011) and acetone.[2][4] However, it is practically insoluble in ethanol (B145695) and ethyl acetate.[2] In water, this compound pentahydrate undergoes rapid hydrolysis to form insoluble bismuth oxynitrates, also known as bismuth subnitrate.[2][5] To prevent hydrolysis and achieve dissolution in aqueous media, the presence of an acid, typically nitric acid, is necessary to maintain a low pH.[5]
Table 2: Solubility of this compound Pentahydrate in Acidified Water
| Solvent System | Concentration of Bi(NO₃)₃ | Temperature | Reference |
| 0.922 N Nitric Acid | 86.86 g / 100 cm³ | "Ordinary Temperature" | [6] |
| 2.3 N Nitric Acid | 80.37 g / 100 cm³ | "Ordinary Temperature" | [6] |
Reactivity and Thermal Decomposition
This compound pentahydrate is a strong oxidizing agent and is incompatible with combustible materials, reducing agents, and finely powdered metals.[3] Its primary reactivity in aqueous solutions is hydrolysis, which is highly dependent on the pH of the medium.
Hydrolysis
In neutral or near-neutral aqueous solutions, this compound pentahydrate hydrolyzes to form various basic bismuth nitrates. The exact composition of the product depends on the specific reaction conditions. A common product of this hydrolysis is bismuth subnitrate.[7]
Thermal Decomposition
Upon heating, this compound pentahydrate decomposes. The decomposition process involves the loss of water of hydration followed by the decomposition of the nitrate salt to form bismuth(III) oxide (Bi₂O₃) and nitrogen oxides.
Table 3: Thermal Decomposition Data
| Temperature Range (°C) | Event | Products |
| 30 - 80 | Melting and loss of water of hydration | Anhydrous this compound |
| > 80 | Decomposition | Bismuth(III) Oxide (Bi₂O₃), Nitrogen Oxides (NOx) |
Note: The exact temperatures and intermediate products can vary depending on the heating rate and atmospheric conditions.
Applications in Drug Development
Bismuth compounds, including derivatives of this compound, have long been used in medicine for their therapeutic properties, particularly in the treatment of gastrointestinal disorders.[1] Bismuth subnitrate, formed from the hydrolysis of this compound pentahydrate, is a key component in some over-the-counter stomach relief products.
Mechanism of Action against Helicobacter pylori
Bismuth compounds are effective in the eradication of Helicobacter pylori, a bacterium strongly associated with peptic ulcers and gastritis. The antimicrobial action of bismuth is multifaceted and involves several mechanisms:
-
Enzyme Inhibition: Bismuth ions inhibit the activity of crucial bacterial enzymes.[8][9]
-
Disruption of Cell Wall Synthesis: Bismuth interferes with the synthesis of the bacterial cell wall.[8]
-
Inhibition of Protein Synthesis: Protein synthesis within the bacterium is also inhibited.[8]
-
ATP Synthesis Inhibition: Bismuth disrupts the production of ATP, the cell's primary energy currency.[10]
-
Prevention of Adhesion: It prevents the adhesion of H. pylori to the gastric mucosa.[10]
These multiple points of attack are believed to contribute to the low incidence of bacterial resistance to bismuth-based therapies.[8]
Caption: Antimicrobial mechanisms of bismuth against H. pylori.
Mucosal Protection
In the acidic environment of the stomach, bismuth subnitrate forms a protective layer over the gastric mucosa.[11][12] This barrier shields ulcer craters and inflamed tissues from gastric acid and pepsin, thereby promoting healing.[11]
Caption: Mechanism of mucosal protection by bismuth subnitrate.
Experimental Protocols
Synthesis of this compound Pentahydrate
This protocol describes the synthesis of this compound pentahydrate from metallic bismuth.
Materials:
-
Bismuth metal (granules or powder)
-
Concentrated nitric acid (68-70%)
-
Distilled water
-
Beaker
-
Glass stirring rod
-
Heating plate
-
Filtration apparatus (e.g., Buchner funnel and flask)
Procedure:
-
In a well-ventilated fume hood, carefully add a stoichiometric amount of bismuth metal to a beaker containing concentrated nitric acid. The reaction is exothermic and will produce nitrogen oxide gases, which are toxic.
-
Gently heat the mixture while stirring to ensure the complete dissolution of the bismuth metal.[13]
-
Once the bismuth has completely dissolved, allow the solution to cool slowly to room temperature.
-
Crystals of this compound pentahydrate will precipitate out of the solution.
-
Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold distilled water.
-
Dry the crystals in a desiccator over a suitable drying agent.
Caption: Workflow for the synthesis of this compound pentahydrate.
Quantitative Analysis by Complexometric Titration
This protocol outlines the determination of bismuth content in a sample of this compound pentahydrate using EDTA titration.[14][15][16]
Materials:
-
This compound pentahydrate sample
-
Standardized 0.01 M EDTA solution
-
Nitric acid (concentrated)
-
Distilled water
-
Xylenol orange indicator
-
Buffer solution (pH ~1.5-1.6)
-
Burette, beaker, and other standard laboratory glassware
Procedure:
-
Accurately weigh a sample of this compound pentahydrate and dissolve it in a small amount of concentrated nitric acid.
-
Dilute the solution with distilled water to a suitable volume in a volumetric flask.
-
Pipette an aliquot of the sample solution into a beaker and adjust the pH to approximately 1.5-1.6 using a suitable buffer.
-
Add a few drops of xylenol orange indicator. The solution should turn a reddish-purple color.
-
Titrate the solution with the standardized 0.01 M EDTA solution until the color changes to a clear yellow, which indicates the endpoint.[14]
-
Record the volume of EDTA used and calculate the concentration of bismuth in the original sample.
Thermal Analysis by TGA/DSC
This protocol provides a general procedure for the thermal analysis of this compound pentahydrate using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[17]
Materials:
-
This compound pentahydrate sample
-
TGA/DSC instrument
-
Sample pans (e.g., alumina (B75360) or platinum)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Calibrate the TGA/DSC instrument according to the manufacturer's instructions.
-
Accurately weigh a small amount of the this compound pentahydrate sample (typically 5-10 mg) into a sample pan.
-
Place the sample pan in the instrument's furnace.
-
Set the experimental parameters, including the temperature range (e.g., room temperature to 600 °C), heating rate (e.g., 10 °C/min), and atmosphere (e.g., nitrogen flow).
-
Run the analysis and record the TGA (mass change) and DSC (heat flow) data as a function of temperature.
-
Analyze the resulting curves to identify thermal events such as melting, dehydration, and decomposition.
Conclusion
This compound pentahydrate is a compound with a rich and complex chemistry that underpins its diverse applications. For researchers, scientists, and drug development professionals, a detailed understanding of its properties, from its fundamental physical characteristics to its intricate mechanisms of action in biological systems, is paramount. The data and protocols presented in this guide offer a solid foundation for further research and development involving this versatile bismuth salt.
References
- 1. sibran.ru [sibran.ru]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. midlandsci.com [midlandsci.com]
- 5. Bismuth(III) nitrate - Crystal growing [en.crystalls.info]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of basic bismuth(III) nitrates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gastric mucosal defence mechanisms: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of gastroduodenal mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. matec-conferences.org [matec-conferences.org]
- 14. par.nsf.gov [par.nsf.gov]
- 15. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 16. pubs.acs.org [pubs.acs.org]
- 17. fpe.umd.edu [fpe.umd.edu]
An In-depth Technical Guide to the Solubility of Bismuth Nitrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of bismuth nitrate (B79036), primarily in its pentahydrate form (Bi(NO₃)₃·5H₂O), in various organic solvents. This information is critical for researchers and professionals in drug development and organic synthesis, where bismuth compounds are utilized as catalysts and active pharmaceutical ingredients (APIs).
Executive Summary
Solubility of Bismuth Nitrate in Organic Solvents
The solubility of this compound is influenced by the polarity and coordinating ability of the solvent. The following table summarizes the qualitative solubility of this compound pentahydrate in various organic solvents based on available chemical literature. It is important to note that this compound readily hydrolyzes in the presence of water to form insoluble oxynitrates, a factor to consider when using non-anhydrous solvents.[1]
| Solvent | Chemical Formula | Qualitative Solubility | Citations |
| Acetone | C₃H₆O | Soluble | [1][2][3] |
| Acetic Acid | C₂H₄O₂ | Soluble | [1][2][3] |
| Glycerol | C₃H₈O₃ | Soluble | [1][2][3] |
| Diethyl Ether | C₄H₁₀O | Highly Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Highly Soluble | [4] |
| Ethylene Glycol | C₂H₆O₂ | Soluble | [5] |
| Ethanol (B145695) | C₂H₅OH | Insoluble/Low Solubility | [2][3][4] |
| Ethyl Acetate | C₄H₈O₂ | Insoluble/Low Solubility | [2][3][4] |
| Carbon Tetrachloride | CCl₄ | Insoluble | [5] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for process development and formulation. The following are detailed methodologies for key experiments to quantify the solubility of this compound in organic solvents.
Isothermal Equilibrium Method
This is a standard and widely used method for determining the equilibrium solubility of a solid in a liquid.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound pentahydrate (analytical grade)
-
Anhydrous organic solvent of interest
-
Temperature-controlled shaker or water bath
-
Thermostatic chamber
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification of bismuth (e.g., ICP-MS, AAS, or UV-Vis spectrophotometer after derivatization).
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of excess solid is crucial to ensure saturation.
-
Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the sample at a constant temperature or filter the solution using a syringe filter pre-heated to the experimental temperature to avoid precipitation.
-
Sample Dilution and Analysis: Accurately pipette a known volume of the clear, saturated supernatant and dilute it with an appropriate solvent (e.g., dilute nitric acid) to a concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of bismuth in the diluted solution using a calibrated analytical technique.
-
Calculation: Calculate the solubility of this compound in the organic solvent, typically expressed in g/100 g of solvent or mol/L.
Gravimetric Method
This method is simpler but may be less accurate than instrumental methods. It is suitable for solvents with low volatility.
Objective: To determine the solubility of this compound by evaporating the solvent from a saturated solution and weighing the remaining solid.
Materials:
-
Same as in the Isothermal Equilibrium Method, with the addition of a drying oven.
Procedure:
-
Equilibration and Phase Separation: Follow steps 1-3 of the Isothermal Equilibrium Method.
-
Sample Weighing: Accurately weigh a clean, dry evaporating dish.
-
Evaporation: Transfer a known volume or mass of the clear, saturated supernatant to the pre-weighed evaporating dish.
-
Drying: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The decomposition temperature of this compound pentahydrate is around 75-80°C.[3]
-
Final Weighing: Once the solvent has completely evaporated and the dish has cooled to room temperature in a desiccator, weigh the evaporating dish with the solid residue.
-
Calculation: The difference in weight gives the mass of the dissolved this compound. Calculate the solubility based on the initial volume or mass of the solvent used.
Workflow for Solvent Selection in Pharmaceutical Development
The selection of an appropriate solvent system is a critical step in the development of a drug substance, impacting crystallization, purification, and formulation. The following diagram illustrates a logical workflow for selecting a suitable organic solvent for a bismuth-containing API.
Caption: A workflow for solvent selection in pharmaceutical development.
This workflow begins with defining the desired properties of the final product and the constraints of the manufacturing process. A combination of literature review and computational screening generates an initial list of potential solvents. This is followed by experimental screening to obtain quantitative solubility data, which then informs process and formulation development studies, ultimately leading to the selection and optimization of the final solvent system.
References
An In-depth Technical Guide to the Crystal Structure and Coordination Chemistry of Bismuth Nitrates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and coordination chemistry of bismuth nitrate (B79036) and its related basic nitrate compounds. Bismuth compounds have long been utilized in medicinal applications, and a thorough understanding of their structural chemistry is paramount for the rational design of new therapeutic agents and delivery systems. This document summarizes key crystallographic data, details experimental protocols for their synthesis and analysis, and visualizes the complex coordination environments of bismuth.
Crystal Structure and Coordination Environment
Bismuth(III) nitrate exists most commonly as the pentahydrate, Bi(NO₃)₃·5H₂O. However, upon hydrolysis, it forms a variety of polynuclear basic bismuth nitrates, which feature complex oxo/hydroxo-bridged bismuth clusters. The fundamental coordination of the Bi³⁺ ion and the crystal structures of these compounds are detailed below.
Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)
The crystal structure of bismuth(III) nitrate pentahydrate was redetermined by Lazarini in 1985, providing a precise model of its solid-state arrangement. The structure is triclinic and is characterized by a complex coordination sphere around the bismuth ion.[1] Each Bi³⁺ ion is ten-coordinate, bonded to oxygen atoms from three bidentate nitrate anions and four water molecules.[1][2] The fifth water molecule is not directly coordinated to the bismuth ion but is involved in the hydrogen-bonding network within the crystal lattice.[1]
The coordination polyhedron around the bismuth atom is highly irregular. The Bi-O bond distances for the nine closer oxygen atoms range from 2.32 to 2.67 Å, while a tenth Bi-O distance is significantly longer at 2.99 Å.[1]
Basic Bismuth Nitrates
Hydrolysis of acidic solutions of bismuth nitrate leads to the formation of various basic bismuth nitrates. These compounds are characterized by polynuclear cationic clusters of bismuth, oxygen, and hydroxide (B78521), with nitrate ions and water molecules balancing the charge and completing the crystal structure. Some of the well-characterized basic bismuth nitrates include:
-
--INVALID-LINK--₆·H₂O : This compound features a hexanuclear bismuth cluster.
-
--INVALID-LINK--₅·3H₂O : Another common basic this compound with a distinct hexanuclear core.[3][4]
-
--INVALID-LINK--₅(H₂O)](NO₃) and --INVALID-LINK--₆(H₂O)₂]·H₂O : These compounds also contain the [Bi₆O₄(OH)₄]⁶⁺ core and crystallize in the monoclinic space group P2₁/n.[5][6]
The formation of these and other complex structures, such as [{Bi₃₈O₄₅(NO₃)₂₄(DMSO)₂₆}·4DMSO][{Bi₃₈O₄₅(NO₃)₂₄(DMSO)₂₄}·4DMSO], is highly dependent on the conditions of hydrolysis.[6]
Data Presentation
The crystallographic data for bismuth(III) nitrate pentahydrate and several common basic bismuth nitrates are summarized in the tables below for easy comparison.
Table 1: Crystallographic Data for Bismuth(III) Nitrate Pentahydrate
| Parameter | Value | Reference |
| Formula | Bi(NO₃)₃·5H₂O | [1] |
| Molar Mass | 485.07 g/mol | [2] |
| Crystal System | Triclinic | [1][2] |
| Space Group | Pī | [1] |
| a | 6.520(8) Å | [1] |
| b | 8.642(8) Å | [1] |
| c | 10.683(9) Å | [1] |
| α | 100.82(6)° | [1] |
| β | 80.78(6)° | [1] |
| γ | 104.77(7)° | [1] |
| Volume | 567.7 ų | [1] |
| Z | 2 | [1] |
| Density (calculated) | 2.837 g/cm³ | [1] |
Table 2: Coordination Data for Bi³⁺ in Bismuth(III) Nitrate Pentahydrate
| Parameter | Description | Value | Reference |
| Coordination Number | Total number of coordinated oxygen atoms | 10 | [1][2] |
| Coordinated Ligands | Species directly bonded to the Bi³⁺ ion | 3 NO₃⁻ (bidentate), 4 H₂O | [1] |
| Bi-O Bond Distances | Range of bond lengths to the nine closest oxygen atoms | 2.32(1) - 2.67(2) Å | [1] |
| Bond length to the tenth, more distant oxygen atom | 2.99(2) Å | [1] |
Table 3: Crystallographic Data for Selected Basic Bismuth Nitrates
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Reference |
| --INVALID-LINK--₆ | Rhombohedral | R-3 | 15.1332(6) | 15.1332(6) | 15.7909(9) | 90 | 3131.8(3) | |
| --INVALID-LINK--₅(H₂O)](NO₃) | Monoclinic | P2₁/n | 9.2516(6) | 13.4298(9) | 17.8471(14) | 94.531(6) | 2210.5(3) | [6] |
| --INVALID-LINK--₆(H₂O)₂]·H₂O | Monoclinic | P2₁/n | 9.0149(3) | 16.9298(4) | 15.6864(4) | 90.129(3) | 2394.06(12) | [5][6] |
| --INVALID-LINK--₅·2H₂O | Rhombohedral (hexagonal setting) | 15.185(1) | 15.185(1) | 15.834(2) | 90 | [4] | ||
| --INVALID-LINK--₃·1.5H₂O | Tetragonal | 3.8175(5) | 3.8175(5) | 17.149(4) | 90 | [4] |
Experimental Protocols
The synthesis of high-purity this compound crystals is crucial for accurate structural analysis and for use in pharmaceutical preparations. Below are detailed methodologies for the synthesis of bismuth(III) nitrate pentahydrate and a representative basic this compound.
Synthesis of Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)
This protocol is based on the reaction of metallic bismuth with concentrated nitric acid.
Materials:
-
Bismuth metal (granules or powder)
-
Concentrated nitric acid (≥14 M)
-
Distilled or deionized water
-
Glass reaction vessel (beaker or flask)
-
Stirring apparatus
-
Heating plate (optional, for gentle heating)
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Carefully add a stoichiometric excess of concentrated nitric acid to a reaction vessel in a well-ventilated fume hood.
-
Slowly add bismuth metal granules to the nitric acid with continuous stirring. The reaction is exothermic and will produce toxic nitrogen dioxide gas (NO₂), so proper ventilation is essential. The reaction is: Bi + 4HNO₃ → Bi(NO₃)₃ + 2H₂O + NO.[2]
-
Gentle heating can be applied to facilitate the dissolution of the bismuth metal.
-
Once the bismuth has completely dissolved, allow the solution to cool.
-
Slowly cool the resulting solution to induce crystallization of bismuth(III) nitrate pentahydrate. The solution can be left to evaporate slowly in a crystallization dish or cooled in an ice bath for faster crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold, dilute nitric acid to remove any unreacted starting materials.
-
Dry the crystals in a desiccator over a suitable drying agent.
Synthesis of Basic this compound (e.g., Bi₆O₅(OH)₃₅·3H₂O) by Hydrolysis
This protocol describes the synthesis of a common basic this compound through the controlled hydrolysis of bismuth(III) nitrate pentahydrate.
Materials:
-
Bismuth(III) nitrate pentahydrate
-
Distilled or deionized water
-
Ammonium (B1175870) carbonate solution or dilute sodium hydroxide solution
-
pH meter or pH indicator paper
-
Reaction vessel
-
Stirring apparatus
-
Heating plate with temperature control
-
Filtration apparatus
Procedure:
-
Prepare a stock solution of bismuth(III) nitrate by dissolving Bi(NO₃)₃·5H₂O in dilute nitric acid to prevent premature hydrolysis.
-
In a separate reaction vessel, dilute the acidic this compound solution with a significant volume of distilled water while stirring vigorously.
-
Gently heat the solution to a temperature of at least 50°C.[7]
-
Slowly add a precipitating agent, such as an ammonium carbonate solution or a dilute sodium hydroxide solution, to the heated this compound solution while continuously monitoring the pH.[4][7]
-
Adjust the pH of the solution to a range of 0.55-1.0 to induce the precipitation of the basic this compound.[7]
-
Maintain the temperature and stirring for a defined period to allow for complete precipitation and crystal growth.
-
Collect the resulting white precipitate by filtration.
-
Wash the precipitate with distilled water to remove any soluble impurities.
-
Dry the final product in an oven at a controlled temperature.
Visualization of the Coordination Environment
To provide a clear visual representation of the coordination of the bismuth ion in the pentahydrate form, the following diagram was generated using the Graphviz DOT language.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. deepdyve.com [deepdyve.com]
- 4. Synthesis and characterization of basic bismuth(III) nitrates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Hydrolysis Studies on this compound: Synthesis and Crystallization of Four Novel Polynuclear Basic Bismuth Nitrates - Inorganic Chemistry - Figshare [acs.figshare.com]
- 7. sibran.ru [sibran.ru]
Bismuth(III) Nitrate: A Comprehensive Technical Guide on Oxidation State and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bismuth(III) nitrate (B79036), predominantly available as the pentahydrate (Bi(NO₃)₃·5H₂O), is an inorganic salt of significant interest due to its unique chemical properties and versatile applications. As a Lewis acid catalyst and a selective oxidizing agent, it has found extensive use in organic synthesis. Furthermore, its role as a precursor for other bismuth compounds makes it a cornerstone in materials science and pharmaceutical development. This guide provides an in-depth analysis of the oxidation state, electronic structure, and multifaceted reactivity of bismuth(III) nitrate, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a critical resource for the scientific community.
Core Properties and Oxidation State
Bismuth is a post-transition metal in Group 15 of the periodic table. In bismuth(III) nitrate, bismuth exists exclusively in the +3 oxidation state .[1][2] This is the most stable and common oxidation state for bismuth, attributed to the relativistic inert pair effect, which makes the 6s² electrons less likely to participate in bonding.
The electronic configuration of a neutral bismuth atom (Bi) is [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p³. Upon forming the Bi³⁺ cation, it loses the three 6p electrons, resulting in the electronic configuration [Xe] 4f¹⁴ 5d¹⁰ 6s² . This stable configuration is central to its behavior as a Lewis acid.
Physical and Crystallographic Properties
Bismuth(III) nitrate pentahydrate is a colorless, crystalline solid that is hygroscopic.[3][4][5] The crystal structure is triclinic, featuring a central bismuth ion that is 10-coordinate.[2][6] This coordination sphere is composed of three bidentate nitrate anions and four water molecules.[2]
| Property | Value | References |
| Chemical Formula | Bi(NO₃)₃·5H₂O | [5] |
| Molar Mass | 485.07 g/mol | [5] |
| Appearance | Colorless, white, lustrous crystals | [4][5] |
| Melting Point | 30 °C (decomposes) | [3][5] |
| Boiling Point | 75-80 °C (decomposes) | [4][5] |
| Density | 2.83 g/cm³ | [3][4] |
| Crystal System | Triclinic | [6] |
| Unit Cell Parameters | a=6.52 Å, b=8.642 Å, c=10.683 Å | [6] |
| α=100.82°, β=80.78°, γ=104.77° | [6] |
Solubility Data
Bismuth(III) nitrate's solubility is highly dependent on the solvent and the presence of acid to prevent hydrolysis. It readily decomposes in pure water.[3][4]
| Solvent | Solubility | Notes | References |
| Water | Decomposes | Forms insoluble bismuth oxynitrate (BiONO₃).[3][5] | [3][5] |
| Acidified Water | Soluble | Requires low pH (0-3) to prevent hydrolysis.[6] | [6] |
| Acetone | 48.66 g / 100 g (at 0°C) | Soluble. | [6] |
| 135.1 g / 100 g (at 10°C) | [6] | ||
| Acetic Acid | Soluble | [3][7] | |
| Glycerol | Soluble | [3][7] | |
| Ethanol | Insoluble | [5][6] | |
| Ethyl Acetate (B1210297) | Insoluble | [5][6] |
Synthesis and Handling
The primary method for synthesizing bismuth(III) nitrate is the reaction of elemental bismuth with nitric acid.[1][4]
Experimental Protocol: Synthesis of Bi(NO₃)₃·5H₂O
Materials:
-
Bismuth metal (granules or powder), 10.0 g (48.3 mmol)
-
Concentrated Nitric Acid (65-70%), ~20 mL
-
Distilled water
-
Beaker (250 mL), Glass stirring rod, Hot plate, Fume hood
Procedure:
-
Place 10.0 g of bismuth metal into a 250 mL beaker.
-
Perform this step in a well-ventilated fume hood. Slowly and cautiously add approximately 20 mL of concentrated nitric acid to the beaker. The reaction is vigorous and produces toxic brown fumes of nitrogen dioxide (NO₂).[8] Equation: Bi(s) + 4HNO₃(aq) → Bi(NO₃)₃(aq) + NO(g) + 2H₂O(l) (Note: NO is rapidly oxidized to NO₂ in air)
-
Stir the mixture gently until the bismuth metal has completely dissolved. Gentle heating on a hot plate may be required to complete the dissolution.
-
Once a clear solution is obtained, remove it from the heat and allow it to cool slowly to room temperature.
-
Further cooling in an ice bath will promote the crystallization of bismuth(III) nitrate pentahydrate.
-
Collect the colorless crystals by vacuum filtration. Do not wash with pure water, as this will induce hydrolysis. Wash with a small amount of ice-cold dilute nitric acid if necessary.
-
Dry the crystals in a desiccator. The product is hygroscopic and should be stored in a tightly sealed container.[3]
Chemical Reactivity
The reactivity of bismuth(III) nitrate is dominated by two key features: its propensity for hydrolysis and the Lewis acidic nature of the Bi³⁺ cation.
Hydrolysis
In aqueous solutions with a pH above 0, bismuth(III) nitrate readily undergoes hydrolysis to form a range of insoluble basic bismuth nitrates or bismuth oxynitrates.[5][6] The most common product of hydrolysis in water is bismuth subnitrate, BiONO₃.[3] In controlled hydrolysis, complex polynuclear cations like [Bi₆O₄(OH)₄]⁶⁺ can be formed, which then precipitate with nitrate anions.[1]
Role in Organic Synthesis
Bismuth(III) nitrate is a versatile, inexpensive, and relatively non-toxic reagent for numerous organic transformations.[3][7][9] Its utility stems from its strong Lewis acidity and its capacity to act as a mild oxidizing agent.
Key Applications in Organic Synthesis
| Reaction Type | Role of Bi(NO₃)₃ | Typical Products | References |
| Aromatic Nitration | Nitrating Agent/Catalyst | Nitroarenes | [10][11][12] |
| Michael Addition | Lewis Acid Catalyst | 1,5-Dicarbonyls, β-Indolyl Ketones | [13][14][15] |
| Oxidation of Sulfides | Oxidizing Agent | Sulfoxides | [7] |
| Synthesis of Bis(indolyl)methanes | Lewis Acid Catalyst | Bis(indolyl)methanes | [16] |
| Deprotection of Dithioacetals | Catalyst with Air | Carbonyl Compounds | [3][5] |
Experimental Protocol: Catalytic Michael Addition
This protocol describes a general procedure for the Michael addition of an amine to an α,β-unsaturated ketone, representative of the Lewis acid catalysis by Bi(NO₃)₃·5H₂O.[14]
Materials:
-
α,β-Unsaturated Ketone (e.g., Chalcone), 1.0 mmol
-
Amine (e.g., Aniline), 1.1 mmol
-
Bismuth(III) nitrate pentahydrate, 0.1 mmol (10 mol%)
-
Acetonitrile (B52724) (solvent), 5 mL
-
Round-bottom flask, Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the α,β-unsaturated ketone (1.0 mmol), the amine (1.1 mmol), and bismuth(III) nitrate pentahydrate (0.1 mmol).
-
Add acetonitrile (5 mL) and stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 10 mL of water.
-
Extract the product with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Protocol: Selective Oxidation of Sulfides
This protocol outlines the selective oxidation of a sulfide (B99878) to a sulfoxide.[7]
Materials:
-
Sulfide (e.g., Thioanisole), 1.0 mmol
-
Bismuth(III) nitrate pentahydrate, 1.1 mmol
-
Acetic Acid (solvent), 5 mL
-
Round-bottom flask, Magnetic stirrer
Procedure:
-
Dissolve the sulfide (1.0 mmol) in acetic acid (5 mL) in a round-bottom flask.
-
Add bismuth(III) nitrate pentahydrate (1.1 mmol) to the solution in one portion.
-
Stir the mixture at room temperature. The reaction is typically rapid.
-
Monitor the reaction by TLC until the starting sulfide is consumed.
-
Pour the reaction mixture into a beaker containing 20 mL of cold water.
-
Neutralize the solution carefully with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with dichloromethane (B109758) (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent to yield the crude sulfoxide.
-
Purify the product by column chromatography if necessary.
Conclusion
Bismuth(III) nitrate pentahydrate is a powerful and versatile reagent with a well-defined +3 oxidation state and a predictable, yet diverse, reactivity profile. Its efficacy as a Lewis acid catalyst in a wide array of organic reactions, coupled with its role as a mild oxidizing agent and a precursor to other valuable bismuth compounds, underscores its importance in modern chemistry. For professionals in drug development, its relatively low toxicity compared to other heavy metal reagents makes it an attractive choice for synthetic strategies. This guide has consolidated the fundamental properties, synthetic procedures, and key reactive pathways of bismuth(III) nitrate, providing a robust foundation for its application in research and development.
References
- 1. sibran.ru [sibran.ru]
- 2. Bismuth(III) nitrate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Bismuth nitrate pentahydrate | 10035-06-0 [amp.chemicalbook.com]
- 5. This compound pentahydrate | 10035-06-0 [chemicalbook.com]
- 6. Bismuth(III) nitrate - Crystal growing [en.crystalls.info]
- 7. Bismuth(III) nitrate pentahydrate, 98% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 8. matec-conferences.org [matec-conferences.org]
- 9. This compound pentahydrate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound-catalyzed versatile Michael reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
An In-depth Technical Guide to the Thermal Decomposition of Bismuth Nitrate
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of bismuth nitrate (B79036), with a focus on bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O). The document details the decomposition pathway, intermediate products, and final residues, supported by quantitative data from thermogravimetric and differential thermal analyses. It also includes standardized experimental protocols for characterization and visualizations of the decomposition process and analytical workflow.
Introduction
Bismuth(III) nitrate is a common inorganic salt used in the synthesis of other bismuth compounds, catalysts, and pharmaceuticals.[1][2] The most prevalent form is the pentahydrate, Bi(NO₃)₃·5H₂O, a crystalline solid that is sensitive to moisture and heat.[3][4] Its thermal decomposition is a complex, multi-stage process rather than a simple conversion to bismuth oxide. Understanding the precise temperatures and intermediate phases is critical for applications in materials science and chemical synthesis where bismuth oxide or specific bismuth oxynitrates are the desired products.
The decomposition is initiated by dehydration, followed by hydrolysis and the formation of various basic bismuth nitrates (oxynitrates), and culminates in the formation of bismuth(III) oxide (Bi₂O₃) at elevated temperatures.[5][6] The process is accompanied by the release of water vapor, nitrogen dioxide (NO₂), and oxygen (O₂).[7][8]
Thermal Decomposition Pathway
The thermal decomposition of this compound pentahydrate does not proceed directly to bismuth(III) oxide. Instead, it follows a sequence of steps involving the loss of water and nitric acid, leading to the formation of several stable bismuth oxynitrate intermediates.
The process begins at relatively low temperatures with the melting of the hydrate (B1144303) and the initial loss of water. As the temperature increases, the compound undergoes further dehydration and hydrolysis, forming a series of complex oxynitrates.[5] The general progression can be outlined as:
-
Dehydration: The initial step is the loss of the five water molecules of hydration. This typically begins at temperatures as low as 30 °C and continues up to approximately 150 °C.[3][9]
-
Formation of Basic Bismuth Nitrates (Oxynitrates): Following dehydration, the anhydrous this compound begins to decompose, forming a series of oxynitrates. The specific intermediates can vary based on factors like pH and heating rate.[5] Common intermediates include BiONO₃ and more complex structures like [Bi₆O₄(OH)₄]⁶⁺ and {[Bi₆O₅(OH)₃]⁵⁺}₂.[5][6]
-
Decomposition of Oxynitrates: These intermediate oxynitrates are stable within specific temperature ranges but will decompose further upon continued heating. For example, the final oxynitrate product before the formation of the oxide is believed to be Bi₅O₇NO₃.[5][9]
-
Formation of Bismuth(III) Oxide: The ultimate stage of the decomposition is the formation of bismuth(III) oxide (Bi₂O₃), which is typically completed at temperatures around 565 °C.[5][9] The overall reaction for the anhydrous form can be summarized as: 2Bi(NO₃)₃ → Bi₂O₃ + 6NO₂ + ³/₂O₂[7]
The logical progression of this multi-step decomposition is visualized in the diagram below.
Quantitative Decomposition Data
The thermal decomposition of this compound pentahydrate has been studied using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The key temperature ranges and corresponding events are summarized in the table below.
| Temperature Range (°C) | Event | Compound Stage | Gaseous Products | Reference |
| ~30 °C | Melting Point | Bi(NO₃)₃·5H₂O | - | [3][4] |
| 75 - 80 °C | Onset of Decomposition | Bi(NO₃)₃·5H₂O | H₂O, NO₂ | [3][7] |
| 60 - 150 °C | Vigorous Decomposition | Hydrated / Anhydrous Bi(NO₃)₃ | H₂O, NO₂, O₂ | [9] |
| 270 - 310 °C | Decomposition of Oxalate Intermediate* | BiОН(C₂O₄) | CO₂, H₂O | [10] |
| ~565 °C | Completion of Decomposition | Final Oxynitrate (e.g., Bi₅O₇NO₃) | NO₂, O₂ | [5][9] |
| > 565 °C | Final Product | α-Bi₂O₃ | - | [5][9] |
Note: Data for bismuth oxalate, a related precursor, is included for comparative purposes as it also leads to bismuth oxide formation.
Experimental Protocols
The characterization of the thermal decomposition of this compound is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Below is a representative protocol for these analyses.
Objective: To determine the thermal stability, decomposition temperatures, and mass loss stages of this compound pentahydrate.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with coupled DSC capability.
-
Microbalance
-
Alumina or Platinum Crucibles
-
Inert Gas Supply (Nitrogen or Argon) and Oxidizing Gas Supply (Air or Oxygen)
Procedure:
-
Sample Preparation:
-
Ensure the this compound pentahydrate sample is a fine, homogenous powder to promote uniform heat distribution.
-
Accurately weigh 5-10 mg of the sample into a pre-tared TGA crucible. For materials expected to undergo significant gas evolution, use a smaller sample size to prevent expulsion from the crucible.[11]
-
-
Instrument Setup:
-
Place the sample crucible into the TGA instrument's autosampler or furnace.[12]
-
Place an empty, tared crucible in the reference position.
-
Purge the furnace with the desired analysis gas (e.g., nitrogen or air) at a constant flow rate (typically 20-50 mL/min) to establish a stable atmosphere.
-
-
Thermal Program:
-
Set the temperature program. A typical program for decomposition analysis is as follows:
-
Equilibrate: Hold at a starting temperature (e.g., 25 °C) for 5-10 minutes to allow the sample and furnace to stabilize.
-
Ramp: Increase the temperature at a linear heating rate (e.g., 10 °C/min) to a final temperature above the expected final decomposition point (e.g., 700 °C).[9]
-
Isothermal Hold (Optional): Hold at the final temperature for a period (e.g., 15 minutes) to ensure the decomposition is complete.
-
Cooling: Allow the furnace to cool back to room temperature.
-
-
-
Data Acquisition:
-
Initiate the experiment. The instrument will record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature and time.[12]
-
-
Data Analysis:
-
The resulting TGA curve will plot percent weight loss versus temperature. Analyze the curve to identify the onset temperature of decomposition and the temperatures of distinct weight loss steps.
-
The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.
-
The DSC curve will show endothermic or exothermic peaks corresponding to events like melting, dehydration (endothermic), or oxidative decomposition (exothermic).
-
The workflow for this experimental protocol is illustrated in the diagram below.
Conclusion
The thermal decomposition of this compound pentahydrate is a multi-step process that involves dehydration, hydrolysis, and the formation of various bismuth oxynitrate intermediates before yielding the final product, bismuth(III) oxide. The decomposition begins at temperatures as low as 75-80 °C and is not complete until above 565 °C. Precise control over the thermal treatment process is essential for synthesizing specific intermediate oxynitrates or phase-pure bismuth oxide. Thermogravimetric Analysis and Differential Scanning Calorimetry are indispensable tools for characterizing this complex decomposition pathway, providing critical data for researchers and professionals in materials science and drug development.
References
- 1. zegmetal.com [zegmetal.com]
- 2. Bismuth(III) nitrate - Wikipedia [en.wikipedia.org]
- 3. This compound pentahydrate | 10035-06-0 [chemicalbook.com]
- 4. This compound pentahydrate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Bismuth oxynitrate - Wikipedia [en.wikipedia.org]
- 6. In-situ X-ray powder diffraction studies of hydrothermal and thermal decomposition reactions of basic bismuth(iii) nitrates in the temperature range 20–650 °C - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. grokipedia.com [grokipedia.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. JPH0747489B2 - Bi5O7 (NO3) compound represented by formula and process for producing the same - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. epfl.ch [epfl.ch]
- 12. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
Bismuth Nitrate: A Comprehensive Technical Guide to Laboratory Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the safety and handling precautions for bismuth nitrate (B79036) in a laboratory setting. Designed for professionals in research and drug development, this document consolidates critical data, outlines experimental protocols, and visualizes key safety workflows to ensure safe and compliant laboratory practices.
Chemical and Physical Properties
Bismuth (III) nitrate, most commonly available as the pentahydrate (Bi(NO₃)₃·5H₂O), is a white, crystalline solid.[1] It is important to understand its physical and chemical properties to handle it safely.
| Property | Value | Reference |
| Molecular Formula | Bi(NO₃)₃·5H₂O | [2] |
| Molar Mass | 485.07 g/mol | [1] |
| Appearance | Colorless to white, hygroscopic crystals | [3] |
| Odor | Slight nitric acid odor | [4] |
| Melting Point | 30 °C (decomposes) | [1] |
| Boiling Point | 75-80 °C (decomposes) | [1] |
| Density | 2.83 g/cm³ | [1] |
| Solubility | Decomposes in water to form bismuth oxynitrate. Soluble in dilute acids (e.g., nitric acid, acetic acid), acetone, and glycerol. Insoluble in ethanol (B145695) and ethyl acetate. | [1][5][6] |
| Stability | Stable under normal conditions, but is hygroscopic and can be sensitive to light and moisture.[7][8][9] |
Hazard Identification and Classification
Bismuth nitrate is classified as a hazardous substance and requires careful handling. The primary hazards are its oxidizing properties and its potential to cause irritation.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Oxidizing Solid (Category 2) | 🔥 | Danger | H272: May intensify fire; oxidizer.[2] |
| Skin Corrosion/Irritation (Category 2) | ❕ | Warning | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation (Category 2A) | ❕ | Warning | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3) | ❕ | Warning | H335: May cause respiratory irritation.[2] |
Toxicological Data
While bismuth compounds are generally considered less toxic than other heavy metals, they are not without risk.[10] Overexposure can lead to adverse health effects.
| Toxicological Data | Value | Species | Route | Reference |
| LD50 (Lethal Dose, 50%) | 4042 mg/kg | Rat | Oral | [11] |
| LD50 (Lethal Dose, 50%) | 3710 mg/kg | Mouse | Oral | [11] |
Occupational Exposure Limits:
As of the date of this document, specific Permissible Exposure Limits (PELs) from OSHA, Recommended Exposure Limits (RELs) from NIOSH, or Threshold Limit Values (TLVs) from ACGIH have not been established for this compound.[1][5][12] In the absence of specific limits, it is prudent to handle this compound with care to minimize any potential exposure.
Safety and Handling Precautions
Adherence to strict safety protocols is mandatory when working with this compound.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area.[13] A fume hood is recommended, especially when heating the substance or creating dust.[12]
-
Eyewash Stations and Safety Showers: These should be readily accessible in any laboratory where this compound is handled.[14]
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are required.[15]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[10]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[15]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[7]
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[14]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[14]
-
Contaminated clothing should be removed and washed before reuse.[14]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from combustible materials, organic substances, reducing agents, and strong acids due to its oxidizing nature.[7][8]
-
Protect from moisture and direct sunlight.[8]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[16] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[16] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[16] |
Fire Fighting Measures
-
This compound is not combustible but is a strong oxidizer and can intensify fires.[2]
-
In case of a fire involving this compound, use water spray, carbon dioxide, dry chemical powder, or foam.[13]
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]
Accidental Release Measures
-
Small Spills: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a sealed container for disposal.[7]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a suitable container for disposal.[12]
Experimental Protocols and Workflows
This compound is a versatile reagent used in various laboratory procedures. The following are examples of experimental protocols with an emphasis on safety.
Preparation of Bismuth Oxynitrate via Hydrolysis
This compound readily hydrolyzes in water to form bismuth oxynitrate.[13]
Methodology:
-
In a well-ventilated fume hood, dissolve 42 grams of this compound pentahydrate in a solution of 10 mL of 6 N nitric acid and 20 mL of water.
-
Pour the resulting solution into 2 liters of cold, deionized water while stirring continuously. A white precipitate of bismuth oxynitrate will form.
-
Allow the precipitate to settle completely.
-
Decant the supernatant and filter the precipitate using a Buchner funnel.
-
Wash the collected bismuth oxynitrate with a small amount of deionized water.
-
Dry the product in a desiccator.
Safety Workflow for this compound Hydrolysis:
This compound as a Catalyst in Organic Synthesis
This compound is an effective Lewis acid catalyst for various organic transformations, such as the Michael addition.[16]
General Methodology for a Catalyzed Reaction:
-
Set up the reaction apparatus in a fume hood.
-
Charge the reaction vessel with the substrate, reagent, and solvent.
-
Add a catalytic amount of this compound (typically 1-10 mol%).
-
Stir the reaction mixture at the appropriate temperature for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by chromatography or recrystallization.
Toxicological Mechanisms and Signaling Pathways
The toxicity of bismuth compounds, though generally low, can manifest through various mechanisms at the cellular level. Overexposure can lead to the induction of apoptosis (programmed cell death) and the modulation of inflammatory pathways. One key pathway implicated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in regulating the immune response to infection and inflammation.[13]
Simplified Overview of Bismuth-Induced Cellular Response:
Waste Disposal
Waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8]
-
Solid Waste: Collect solid this compound waste and contaminated materials in a clearly labeled, sealed container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a designated hazardous waste container. Do not pour down the drain.[8]
Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.
This guide is intended to provide comprehensive safety and handling information for this compound in a laboratory setting. It is not a substitute for formal safety training and a thorough understanding of the specific hazards of any experimental procedure. Always consult the Safety Data Sheet (SDS) for the most up-to-date information before working with any chemical.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. Bismuth (UK PID) [inchem.org]
- 3. americanelements.com [americanelements.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. sciencecompany.com [sciencecompany.com]
- 8. carlroth.com [carlroth.com]
- 9. gustavus.edu [gustavus.edu]
- 10. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. archpdfs.lps.org [archpdfs.lps.org]
- 12. nano-fab.git-pages.rit.edu [nano-fab.git-pages.rit.edu]
- 13. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.ca [fishersci.ca]
- 15. lobachemie.com [lobachemie.com]
- 16. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Bismuth Oxide from Bismuth Nitrate (B79036) Precursor
This technical guide provides a comprehensive overview of the synthesis of bismuth oxide (Bi₂O₃) nanoparticles using bismuth nitrate as a precursor. Bismuth oxide nanoparticles are of significant interest in the biomedical and pharmaceutical fields due to their potential applications in drug delivery systems, as radiosensitizers for cancer therapy, imaging contrast agents, and antimicrobial agents.[1][2] This document details various synthesis methodologies, experimental protocols, and the influence of key parameters on the final product's characteristics.
Core Synthesis Methodologies
Several methods are employed to synthesize bismuth oxide from this compound, each offering distinct advantages in controlling particle size, morphology, and crystalline phase. The most common techniques include hydrothermal synthesis, sol-gel method, and thermal decomposition.
Hydrothermal Synthesis
The hydrothermal method is a versatile approach that allows for the control of particle properties by manipulating reaction temperature, time, and precursor concentration.[3] This technique typically involves the hydrolysis of this compound in an aqueous solution, followed by a crystallization process under elevated temperature and pressure.
Sol-Gel Method
The sol-gel method is a widely used chemical technique for fabricating oxide materials.[4] It involves the conversion of a homogeneous sol into a gel, followed by a decomposition step to obtain the final oxide powder.[4] This method allows for excellent control over the chemical composition and morphology of the resulting nanoparticles.[4]
Thermal Decomposition
Thermal decomposition involves the direct heating of this compound or a precursor derived from it to yield bismuth oxide. The temperature and atmosphere of the calcination process are critical parameters that influence the phase and purity of the final product.
Experimental Protocols and Data
This section provides detailed experimental protocols for the synthesis of bismuth oxide nanoparticles using this compound as a precursor, based on various established methods.
Hydrothermal Synthesis of Bismuth Oxide Nanoparticles
Objective: To synthesize bismuth oxide nanoparticles via a hydrothermal route.
Experimental Protocol:
-
Dissolve 1 mmol of bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in 50 mL of 0.3 M nitric acid.[5]
-
Sonicate the solution for approximately 15 minutes at room temperature to achieve a homogeneous solution.[5]
-
Prepare a 0.2 M sodium hydroxide (B78521) (NaOH) solution.[5]
-
Add the NaOH solution dropwise to the this compound solution under vigorous stirring. The molar ratio of Bi(NO₃)₃·5H₂O to NaOH can be varied (e.g., 1:5 or 1:6).[5]
-
Continue adding NaOH until the pH of the mixture is above 10, leading to the formation of a white precipitate.[5]
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to a specific temperature (e.g., 120-150°C) for a set duration (e.g., 2 hours).[6]
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the precipitate by centrifugation, wash it several times with deionized water until the supernatant is neutral, and then with ethanol.[7]
-
Dry the final product in an oven at 80°C for 6 hours.[7]
Quantitative Data from Hydrothermal Synthesis:
| Precursor Concentration (mol/L) | Reaction Temperature (°C) | Reaction Time (h) | Resulting Crystallite Size (nm) | Reference |
| 0.05 | 140 | 2 | 30.7 | [6] |
| 0.1 | 140 | 2 | 26.1 | [6] |
| 0.2 | 140 | 2 | 17.2 | [6] |
| 0.3 | 140 | 2 | 13.4 | [6] |
Sol-Gel Synthesis of Bismuth Oxide Nanoparticles
Objective: To prepare bismuth oxide nanopowders using the sol-gel method.
Experimental Protocol:
-
Dissolve a known quantity of bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in a nitric acid solution.[4]
-
Separately, prepare a solution of citric acid.
-
Mix the this compound solution with the citric acid solution in a 1:1 molar ratio.[4]
-
Add a small amount of polyethylene (B3416737) glycol (PEG) 600 as a surfactant to prevent agglomeration.[4]
-
Adjust the pH of the solution to 3.[4]
-
Stir the solution for 2 hours to form a sol.[4]
-
Heat the sol solution to 80°C for 3 hours to form a yellowish gel.[4]
-
Decompose the gel by heating it in an oven at 120°C, which will result in a foamy precursor.[4]
-
Calcined the precursor powder at 500°C to obtain nanocrystalline bismuth oxide.[4]
Quantitative Data from Sol-Gel Synthesis:
| Molar Ratio (Bi(NO₃)₃:Citric Acid) | pH | Calcination Temperature (°C) | Average Particle Size (nm) | Reference |
| 1:1 | 3 | 500 | < 20 | [4] |
Thermal Decomposition Synthesis of Bismuth Oxide Nanoparticles
Objective: To synthesize bismuth oxide nanoparticles through thermal decomposition.
Experimental Protocol:
-
Take a mixture of this compound and urea (B33335) in a 1:5 molar ratio.[8]
-
Heat the mixture on a hot water bath.[8]
-
A precipitate will form upon the evaporation of water.[8]
-
Decompose the precipitate by heating it at 400°C to produce nanocrystalline Bi₂O₃ particles.[8]
Quantitative Data from Thermal Decomposition:
| Molar Ratio (this compound:Urea) | Decomposition Temperature (°C) | Average Particle Size (nm) | Reference |
| 1:5 | 400 | 50 | [8] |
Visualizing the Synthesis Processes
The following diagrams illustrate the key steps and transformations involved in the synthesis of bismuth oxide from this compound.
Chemical Transformation Pathway
Caption: General chemical transformation from this compound to bismuth oxide.
Experimental Workflow for Hydrothermal Synthesis
Caption: Step-by-step workflow for the hydrothermal synthesis of Bi₂O₃.
Experimental Workflow for Sol-Gel Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. jep.usb.ac.ir [jep.usb.ac.ir]
- 3. Bismuth-based nanoparticles and nanocomposites: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajer.org [ajer.org]
- 5. chalcogen.ro [chalcogen.ro]
- 6. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. library.ncl.res.in [library.ncl.res.in]
Bismuth Nitrate as a Lewis Acid Catalyst: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) has emerged as a compelling Lewis acid catalyst in modern organic synthesis. Its low toxicity, cost-effectiveness, ease of handling, and remarkable catalytic activity under mild conditions position it as a superior alternative to conventional, often hazardous, Lewis acids.[1][2] This guide provides a comprehensive overview of the core applications of bismuth nitrate in catalysis, focusing on its role in key organic transformations. It includes detailed experimental protocols, quantitative data summaries for comparative analysis, and mechanistic visualizations to offer a practical resource for laboratory and industrial applications.
Introduction: The Merits of a "Green" Lewis Acid
Bismuth is a relatively non-toxic, inexpensive, and readily available metal, making its compounds attractive for developing sustainable chemical processes.[1] this compound, in particular, has garnered significant attention for its ability to act as an efficient and versatile Lewis acid catalyst.[3][4] A Lewis acid is an electron-pair acceptor; in the context of catalysis, it typically activates an organic substrate by coordinating to a lone pair of electrons (e.g., on a carbonyl oxygen), rendering the substrate more susceptible to nucleophilic attack. This compound's catalytic prowess extends to a wide array of reactions, including carbon-carbon and carbon-heteroatom bond formations, oxidations, and the synthesis of heterocyclic compounds.[3][5][6][7] Its compatibility with moisture and oxygen in many cases simplifies reaction setups and aligns with the principles of green chemistry.[5][6][8]
Core Catalytic Applications and Performance Data
This compound demonstrates exceptional efficiency in several synthetically important reactions. This section details its application in Michael additions, 1,4-dihydropyridine (B1200194) synthesis, aerobic oxidations, and functional group protection, with quantitative data presented for easy comparison.
Michael Addition Reactions
The Michael reaction, or conjugate addition, is a cornerstone of C-C bond formation. This compound catalyzes the addition of various nucleophiles (amines, indoles, thiols) to α,β-unsaturated carbonyl compounds.[5][6][8] The process is characterized by its simplicity, high yields, and mild, often room-temperature, conditions.[5][6][9] Unlike many traditional acid catalysts, this method is very general and tolerant of both oxygen and moisture.[8][9]
Table 1: this compound-Catalyzed Michael Addition of Various Nucleophiles to α,β-Unsaturated Carbonyls
| Entry | Nucleophile | Acceptor | Time (h) | Yield (%) |
| 1 | Aniline | Methyl vinyl ketone | 2.5 | 92 |
| 2 | Imidazole | Methyl vinyl ketone | 4.0 | 90 |
| 3 | Thiophenol | Methyl vinyl ketone | 2.0 | 94 |
| 4 | Indole | Methyl vinyl ketone | 3.5 | 95 |
| 5 | Pyrrole | Cyclohexen-2-one | 4.0 | 85 |
| 6 | p-Toluidine | Cyclohexen-2-one | 3.0 | 90 |
| 7 | Benzylamine | Isobutylidene malononitrile | 2.0 | 96 |
Data sourced from studies on versatile Michael reactions catalyzed by this compound.[5][8][9]
Hantzsch Synthesis of 1,4-Dihydropyridines
The Hantzsch reaction is a classic multi-component synthesis for producing 1,4-dihydropyridines (1,4-DHPs), a scaffold of significant pharmacological importance. This compound proves to be a highly efficient catalyst for this one-pot, three-component condensation, particularly when assisted by microwave irradiation. This combination allows for the rapid synthesis of diverse 1,4-DHPs in excellent yields under solvent-free conditions, often within minutes.
Table 2: Microwave-Assisted, this compound-Catalyzed Hantzsch Synthesis
| Entry | Aldehyde | 1,3-Dicarbonyl | Amine Source | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Ammonium (B1175870) acetate (B1210297) | 1 | 96 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | 1 | 95 |
| 3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | 1.5 | 98 |
| 4 | Furfural | Ethyl acetoacetate | Ammonium acetate | 2 | 92 |
| 5 | Benzaldehyde | Methyl acetoacetate | Ammonium acetate | 1 | 94 |
| 6 | Benzaldehyde | Dimedone | Ammonium acetate | 1.5 | 93 |
| 7 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Aniline | 3 | 90 |
Data represents a one-pot, three-component synthesis using 5 mol% Bi(NO₃)₃·5H₂O under solvent-free microwave irradiation (300 Watts).
Aerobic Oxidation of Alcohols
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. This compound, in conjunction with a co-catalyst like 9-azabicyclo[3.3.1]nonan-3-one N-oxyl (Keto-ABNO), forms a potent system for the aerobic oxidation of alcohols.[1] This methodology utilizes air as the terminal oxidant, avoids the need for ligands or bases, and proceeds under mild conditions with broad functional group tolerance.[1]
Table 3: this compound/Keto-ABNO Catalyzed Aerobic Oxidation of Alcohols
| Entry | Substrate (Alcohol) | Product (Aldehyde/Ketone) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 2 | 98 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 2 | 99 |
| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 3 | 96 |
| 4 | Cinnamyl alcohol | Cinnamaldehyde | 2 | 95 |
| 5 | 1-Phenylethanol | Acetophenone | 2 | 99 |
| 6 | Cyclohexanol | Cyclohexanone (B45756) | 4 | 92 |
| 7 | 9-Fluorenol | 9-Fluorenone | 2 | 99 |
Reaction conditions: Alcohol (1 mmol), Bi(NO₃)₃·5H₂O (10 mol%), Keto-ABNO (5 mol%), in CH₃CN at 65 °C under an air balloon.[1]
Protection of Carbonyls via Acetalization
The protection of carbonyl groups as acetals or ketals is essential in multi-step synthesis. This compound and the related bismuth subnitrate are effective heterogeneous catalysts for the acetalization and ketalization of carbonyl compounds with diols.[10] The reaction proceeds efficiently, and a comparison with other catalysts highlights the high activity of bismuth salts.
Table 4: Catalytic Performance in the Ketalization of Cyclohexanone with Ethylene (B1197577) Glycol
| Entry | Catalyst | Conversion (%) | Selectivity (%) | Yield (%) |
| 1 | This compound | 95.1 | 100 | 95.1 |
| 2 | Bismuth subnitrate | 94.5 | 100 | 94.5 |
| 3 | Bismuth carbonate | 88.2 | 100 | 88.2 |
| 4 | Bismuth trichloride | 86.8 | 100 | 86.8 |
| 5 | Lanthanum nitrate | 80.4 | 100 | 80.4 |
| 6 | Amberlyst-15 | 73.9 | 100 | 73.9 |
| 7 | None | 15.4 | 100 | 15.4 |
Reaction conditions: Catalyst (0.85 mmol Bi³⁺), cyclohexanone (0.1 mol), ethylene glycol (0.15 mol), cyclohexane (B81311) (15 mL), 82 °C, 0.5 h.[10]
Mechanistic Pathways and Visualizations
Understanding the underlying mechanism is key to optimizing reaction conditions and expanding the catalyst's utility.
General Lewis Acid Activation
In many reactions, the catalytic cycle begins with the coordination of the bismuth(III) ion to a Lewis basic site on the substrate, typically a carbonyl oxygen. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and activating it for subsequent nucleophilic attack.
Caption: General Lewis acid activation of a carbonyl group by this compound.
Proposed Mechanism for Aerobic Alcohol Oxidation
For the aerobic oxidation of alcohols co-catalyzed by Keto-ABNO, a plausible mechanism involves the in-situ generation of reactive nitrogen species from this compound.[1] this compound releases NO₂, which oxidizes the Keto-ABNO radical to the highly reactive Keto-ABNO⁺ cation. This cation then oxidizes the alcohol to the corresponding carbonyl compound, being reduced to Keto-ABNOH in the process. The cycle is regenerated by the re-oxidation of Keto-ABNOH by NO₂ and the subsequent re-oxidation of the resulting NO to NO₂ by atmospheric oxygen.[1]
Caption: Proposed mechanism for the Bi(NO₃)₃/Keto-ABNO-catalyzed aerobic oxidation of alcohols.
Workflow for Hantzsch 1,4-Dihydropyridine Synthesis
The this compound-catalyzed Hantzsch synthesis follows a logical workflow involving several key steps. The Lewis acid activates the aldehyde for a Knoevenagel condensation with one equivalent of the β-dicarbonyl compound. In parallel, a second equivalent of the β-dicarbonyl reacts with the ammonia (B1221849) source to form an enamine. A subsequent Michael addition between the Knoevenagel product and the enamine, followed by intramolecular cyclization and dehydration, yields the final 1,4-dihydropyridine product.
Caption: Logical workflow for the multi-component Hantzsch synthesis of 1,4-dihydropyridines.
Detailed Experimental Protocols
The following are generalized procedures for key transformations, which can be adapted for specific substrates.
General Protocol for Michael Addition
-
To a stirred solution of the α,β-unsaturated carbonyl compound (1.0 mmol) and the nucleophile (1.1 mmol) in an appropriate solvent (e.g., acetonitrile (B52724), 5 mL) or under solvent-free conditions, add bismuth(III) nitrate pentahydrate (0.05-0.10 mmol, 5-10 mol%).
-
Stir the reaction mixture at room temperature for the time specified (typically 2-4 hours).[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired Michael adduct.
General Protocol for Microwave-Assisted Hantzsch Synthesis
-
In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), the 1,3-dicarbonyl compound (2 mmol), ammonium acetate (1.2 mmol), and bismuth(III) nitrate pentahydrate (0.05 mmol, 5 mol%).
-
Mix the components thoroughly. No solvent is required.
-
Place the vessel in a microwave reactor and irradiate at 300 Watts for 1-3 minutes, maintaining a temperature of approximately 50 °C.[11]
-
After irradiation, allow the mixture to cool to room temperature.
-
Add cold water to the solidified mass and filter the crude product.
-
Wash the solid with water and recrystallize from ethanol (B145695) to obtain the pure 1,4-dihydropyridine derivative.
General Protocol for Aerobic Oxidation of Alcohols
-
To a Schlenk tube, add the alcohol (1 mmol), bismuth(III) nitrate pentahydrate (0.1 mmol, 10 mol%), Keto-ABNO (0.05 mmol, 5 mol%), and acetonitrile (2 mL).[1]
-
Fit the tube with an air-filled balloon.
-
Place the reaction mixture in a preheated oil bath at 65 °C and stir for the required time (typically 2-4 hours).[1]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent in vacuo.
-
Purify the residue directly by flash column chromatography on silica gel to isolate the pure aldehyde or ketone.
Conclusion and Future Outlook
This compound has unequivocally established its role as a powerful, versatile, and environmentally benign Lewis acid catalyst.[3][8] Its ability to promote a wide range of important organic reactions—often in high yields, under mild conditions, and with operational simplicity—makes it an invaluable tool for both academic research and industrial drug development.[3] Furthermore, this compound serves as a valuable precursor for synthesizing other advanced bismuth-based catalytic materials.[3] The continued exploration of its catalytic potential is expected to uncover new applications and contribute to the development of more efficient, cost-effective, and sustainable synthetic methodologies, paving the way for the next generation of green chemical processes.
References
- 1. A Highly Efficient this compound/Keto-ABNO Catalyst System for Aerobic Oxidation of Alcohols to Carbonyl Compounds under Mild Conditions [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound-catalyzed versatile Michael reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-induced microwave-assisted expeditious synthesis of vanillin from curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bismuth Nitrate in Photocatalysis: Fundamental Principles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles of bismuth nitrate (B79036) and its derivatives in the field of photocatalysis. It covers the core mechanisms, synthesis methodologies, and quantitative performance metrics, offering a valuable resource for researchers and professionals in materials science, environmental remediation, and drug development.
Fundamental Principles of Bismuth Nitrate Photocatalysis
This compound serves as a versatile precursor for the synthesis of various bismuth-based photocatalysts, including basic bismuth nitrates, bismuth oxides (Bi₂O₃), and complex heterojunctions. These materials are gaining significant attention due to their low cost, low toxicity, high stability, and excellent photocatalytic activities.[1]
The general mechanism of semiconductor photocatalysis, which applies to bismuth-based materials, involves the following key steps:
-
Light Absorption: When a semiconductor photocatalyst is irradiated with photons of energy equal to or greater than its band gap, electrons (e⁻) in the valence band (VB) are excited to the conduction band (CB), leaving behind positively charged holes (h⁺) in the VB.[2]
-
Charge Separation and Migration: The photogenerated electron-hole pairs separate and migrate to the surface of the photocatalyst.[2]
-
Redox Reactions: At the surface, the electrons and holes participate in redox reactions with adsorbed species.
-
Electrons in the CB typically reduce adsorbed oxygen molecules to form superoxide (B77818) radicals (•O₂⁻).
-
Holes in the VB can directly oxidize organic pollutants or react with water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH).
-
-
Pollutant Degradation: The highly reactive oxygen species (ROS), such as •OH and •O₂⁻, are powerful oxidizing agents that can non-selectively degrade a wide range of organic pollutants into simpler and less harmful substances like CO₂, H₂O, and mineral acids.[2]
The unique electronic structure of bismuth-based materials, often involving Bi 6s and O 2p orbitals in the valence band, facilitates the mobility of photogenerated holes, contributing to their high photocatalytic efficiency.
Several strategies are employed to enhance the photocatalytic performance of this compound-derived materials:
-
Morphology Control: The shape and size of the photocatalyst particles can significantly influence their surface area and the number of active sites. Methods like hydrothermal and solvothermal synthesis allow for the controlled preparation of various nanostructures, such as nanosheets, nanorods, and hierarchical microspheres.[3][4]
-
Heterojunction Construction: Creating a heterojunction by combining two different semiconductors with well-matched band structures is a highly effective way to improve charge separation and extend the light absorption range.[5][6] For instance, the formation of a BiOBr/BBN-5N or AgBiO₃/BiOCl heterojunction can significantly enhance photocatalytic activity compared to the individual components.[5][7]
-
Doping: Introducing metal or non-metal dopants into the crystal lattice of the bismuth-based photocatalyst can alter its electronic properties, create defects, and improve its visible light absorption and charge carrier separation.
Quantitative Data on Photocatalytic Performance
The following tables summarize the quantitative data on the photocatalytic performance of various this compound-derived photocatalysts for the degradation of different organic pollutants.
Table 1: Photocatalytic Degradation of Dyes
| Photocatalyst | Target Pollutant | Degradation Efficiency (%) | Reaction Time (min) | Light Source | Rate Constant (k) (min⁻¹) | Band Gap (Eg) (eV) | Reference(s) |
| BiON-4N | Rhodamine B | 100 | 4 | UV Light | - | - | [8] |
| Bi/BBN | Rhodamine B | >95 | 30 | UV-C (6W) | - | 3.09 | [9] |
| Bi₂O₃ microrods | Rhodamine B (pH 3.0) | 97.2 | 120 | Visible Light | 0.02761 | 2.79 | [10] |
| Bi₂O₃ | Methyl Orange | 81.3 | 120 | Visible Light | - | 2.8 | [11] |
| Bi₂O₃/NiO | Methyl Orange | 100 | 60 | Sunlight | 0.0227 | - | [12] |
| Bi₂O₃-Cu | Methyl Orange | 93.76 | - | UV Light | - | - | [13] |
Table 2: Photocatalytic Degradation of Other Organic Pollutants
| Photocatalyst | Target Pollutant | Degradation Efficiency (%) | Reaction Time (min) | Light Source | Rate Constant (k) (min⁻¹) | Band Gap (Eg) (eV) | Reference(s) |
| AgBiO₃/BiOCl (ABC-30) | Ciprofloxacin (CIP) | 88 | 160 | Visible Light (>420 nm) | - | - | [5][14] |
| BiOBr/BBN-5N | Malachite Green (MG) | ~100 | 180 | Visible Light | 0.015 | - | [6][7] |
| BiOBr/BBN-5N | Tetracycline (TC) | ~95 | 180 | Visible Light | 0.012 | - | [6][7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound-based photocatalysts and the evaluation of their photocatalytic activity.
3.1.1. Hydrothermal Synthesis of Bismuth Oxide (Bi₂O₃) Nanoparticles
This protocol describes a common method for synthesizing Bi₂O₃ nanoparticles from this compound pentahydrate.
-
Precursor Solution Preparation: Dissolve 2.0 mmol of this compound pentahydrate (Bi(NO₃)₃·5H₂O) and 3.0 mmol of sodium sulfate (B86663) (Na₂SO₄) in 40 mL of distilled water.
-
Stirring: Stir the solution vigorously at room temperature for 45 minutes.
-
Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless steel autoclave and heat it at a specified temperature (e.g., 60 °C) for a designated time (e.g., 10 min to 1 hour).[15]
-
Cooling and Washing: Allow the autoclave to cool down to room temperature naturally. Collect the yellow precipitate by centrifugation and wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at 80 °C.
3.1.2. Co-precipitation Synthesis of BiOBr/BBN-5N Heterojunction
This method is used to create a heterojunction between BiOBr and basic this compound (BBN-5N).
-
BBN-5N Synthesis: Synthesize BBN-5N (--INVALID-LINK--₅·3H₂O) according to a previously established method.
-
Dispersion: Disperse a specific amount of the as-prepared BBN-5N in deionized water.
-
KBr Addition: Add a stoichiometric amount of potassium bromide (KBr) solution dropwise to the BBN-5N suspension under constant stirring.
-
Reaction: Continue stirring for a set period at room temperature to allow for the in-situ formation of BiOBr on the surface of BBN-5N.
-
Washing and Drying: Collect the resulting composite by centrifugation, wash it thoroughly with deionized water and ethanol, and dry it in an oven.
3.1.3. Synthesis of AgBiO₃/BiOCl Heterojunction
This protocol details the synthesis of a Z-scheme AgBiO₃/BiOCl heterojunction.[5]
-
BiOCl Synthesis:
-
Dissolve 1.5 mmol of Bi(NO₃)₃·5H₂O in 30 mL of ethylene (B1197577) glycol (Solution A).
-
Dissolve 3 mmol of NaCl in 20 mL of deionized water and add it dropwise to Solution A.
-
Stir the mixed solution magnetically for 3 hours at 90 °C in a water bath.
-
Centrifuge, wash with deionized water and ethanol, and dry the product at 60 °C for 24 hours.
-
-
AgBiO₃/BiOCl Heterojunction Synthesis:
-
Add 0.3 g of the prepared BiOCl to 60 mL of deionized water and sonicate for 20 minutes.
-
Add 0.06 g of AgNO₃ and sonicate for an additional 30 minutes.
-
Add 0.12 g of NaBiO₃ to the solution and stir for 30 minutes at room temperature.
-
Centrifuge the mixed solution at 6000 rpm.
-
Wash the final product with deionized water and ethanol several times and dry at 80 °C for 24 hours.
-
This protocol outlines a typical procedure for assessing the photocatalytic performance of the synthesized materials.
-
Catalyst Suspension: Disperse a specific amount of the photocatalyst (e.g., 50 mg) in an aqueous solution of the target pollutant (e.g., 100 mL of 10 mg/L Rhodamine B).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the photocatalyst and the pollutant molecules.
-
Photocatalytic Reaction: Irradiate the suspension with a light source (e.g., a xenon lamp with a UV cutoff filter for visible light irradiation, or a UV lamp). Maintain constant stirring throughout the experiment.
-
Sampling: At regular time intervals, withdraw a small aliquot of the suspension (e.g., 3-5 mL) and centrifuge it to remove the photocatalyst particles.
-
Concentration Analysis: Analyze the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at the maximum absorption wavelength of the pollutant.
-
Data Analysis: Calculate the degradation efficiency using the formula: Degradation (%) = (C₀ - Cₜ) / C₀ × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t. The reaction kinetics are often modeled using a pseudo-first-order equation: ln(C₀/Cₜ) = kt, where k is the apparent rate constant.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key processes in this compound photocatalysis.
Caption: Fundamental mechanism of photocatalysis by a this compound-based semiconductor.
Caption: General experimental workflow for synthesizing and testing this compound photocatalysts.
Caption: Charge separation and transfer in a type-II heterojunction photocatalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. bpasjournals.com [bpasjournals.com]
- 3. acfm.fafu.edu.cn [acfm.fafu.edu.cn]
- 4. Synthesis and Characterisation of Bismuth Oxide Nanoparticles using Hydrothermal Method: The Effect of Reactant Concentrations and application in radiotherapy | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Dual roles of basic bismuth nitrates in the composites: morphology regulation and heterojunction effects - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. wwjournal.ir [wwjournal.ir]
- 10. Investigation of the Photocatalytic Performance, Mechanism, and Degradation Pathways of Rhodamine B with Bi2O3 Microrods under Visible-Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 12. mdpi.com [mdpi.com]
- 13. Photocatalytic degradation of methyl orange dye using bismuth oxide nanoparticles under visible radiation [ijnc.ir]
- 14. Fabrication of a Novel Z-Scheme AgBiO3/BiOCl Heterojunction with Excellent Photocatalytic Performance towards Organic Pollutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.aip.org [pubs.aip.org]
Bismuth Nitrate vs. Bismuth Subnitrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth compounds have a long history in medicine, valued for their therapeutic properties, particularly in gastroenterology. Among these, bismuth nitrate (B79036) and bismuth subnitrate are two key compounds often encountered in research and pharmaceutical development. While chemically related, they possess distinct properties that dictate their specific applications. This technical guide provides a comprehensive comparison of bismuth nitrate and bismuth subnitrate, focusing on their chemical and physical differences, experimental protocols for their synthesis and analysis, and their roles in biological pathways.
Core Chemical and Physical Differences
The fundamental distinction between this compound and bismuth subnitrate lies in their chemical composition and structure. This compound is a well-defined salt, whereas bismuth subnitrate is a basic salt with a more complex and variable structure.[1]
This compound , specifically the common pentahydrate form, has the chemical formula Bi(NO₃)₃·5H₂O .[2][3][4][5] It consists of a bismuth(III) cation (Bi³⁺) and three nitrate anions (NO₃⁻), complexed with five water molecules.[1]
Bismuth Subnitrate , also known as bismuth oxynitrate or bismuthyl nitrate, is not a single stoichiometric compound but rather a mixture of bismuth oxynitrates. Its composition can vary depending on the conditions of its preparation. A commonly cited chemical formula is Bi₅O(OH)₉(NO₃)₄ , though other forms such as --INVALID-LINK--₅·3H₂O and 4[BiNO₃(OH)₂]·BiO(OH) are also reported.[6][7][8] Essentially, it contains bismuth(III) cations, nitrate anions, oxide anions (O²⁻), and hydroxide (B78521) anions (OH⁻).[1]
This compositional variance is a critical differentiator, influencing the physical and chemical properties summarized in the tables below.
Data Presentation: Quantitative Properties
Table 1: Physicochemical Properties of this compound Pentahydrate
| Property | Value | References |
| Molecular Formula | Bi(NO₃)₃·5H₂O | [2][3][4][5] |
| Molecular Weight | 485.07 g/mol | [2][3] |
| Appearance | Colorless, crystalline solid | [4][5] |
| Melting Point | 30 °C | [2][5] |
| Boiling Point | 75-80 °C (decomposes) | [2][5] |
| Density | 2.83 g/cm³ | [2][5] |
| Solubility in Water | Decomposes to form bismuth oxynitrate | [4] |
| Solubility in other solvents | Soluble in dilute nitric acid, acetone, acetic acid, and glycerol. Practically insoluble in ethanol (B145695) and ethyl acetate. | [4][5][9] |
Table 2: Physicochemical Properties of Bismuth Subnitrate
| Property | Value | References |
| Representative Molecular Formula | Bi₅O(OH)₉(NO₃)₄ | [6][7][8] |
| Molecular Weight (for Bi₅O(OH)₉(NO₃)₄) | 1461.99 g/mol | [6][7] |
| Appearance | White, slightly hygroscopic powder | [7] |
| Melting Point | Decomposes at ~260 °C | |
| Density | ~4.928 g/cm³ | [10] |
| Solubility in Water | Practically insoluble | [7] |
| Solubility in other solvents | Soluble in dilute hydrochloric acid and nitric acid. Practically insoluble in alcohol. | [7] |
| Bismuth Content | 71-75% (w/w) | [7] |
Logical Relationship of Chemical Differences
The chemical relationship between this compound and bismuth subnitrate is that the latter is a hydrolysis product of the former. This transformation is a key element in the synthesis of bismuth subnitrate.
Figure 1: Hydrolysis of this compound to Bismuth Subnitrate.
Experimental Protocols
Synthesis of this compound Pentahydrate from Bismuth Metal
This protocol describes the laboratory-scale synthesis of this compound pentahydrate from elemental bismuth.
Materials:
-
Bismuth metal granules
-
Concentrated nitric acid (65-70%)
-
Distilled water
-
Beaker
-
Stirring rod
-
Heating plate (optional, for gentle heating)
-
Crystallizing dish
-
Fume hood
Procedure:
-
Place a measured amount of bismuth metal granules into a beaker under a fume hood.
-
Slowly add concentrated nitric acid to the beaker. The reaction can be vigorous and will produce nitrogen dioxide gas (toxic, brown fumes), so proper ventilation is crucial.[11] A typical stoichiometry is Bi + 4HNO₃ → Bi(NO₃)₃ + NO + 2H₂O.
-
Stir the mixture gently with a glass rod. If the reaction is slow, gentle heating can be applied, but care must be taken to avoid boiling the acid.
-
Continue adding nitric acid portion-wise until all the bismuth metal has dissolved, resulting in a clear or slightly yellowish solution.
-
Transfer the resulting this compound solution to a crystallizing dish.
-
Allow the solution to cool and evaporate slowly at room temperature. Beautiful, colorless crystals of this compound pentahydrate will form.[11]
-
Decant the supernatant liquid and collect the crystals. The crystals can be washed with a small amount of ice-cold distilled water and then dried.
Synthesis of Bismuth Subnitrate from this compound
This protocol details the preparation of bismuth subnitrate via the hydrolysis of this compound.
Materials:
-
This compound pentahydrate
-
Distilled water
-
Sodium hydroxide solution (e.g., 1 M) or Ammonium (B1175870) carbonate solution
-
Beakers
-
Stirring plate and stir bar
-
pH meter or pH paper
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
Dissolve a measured amount of this compound pentahydrate in a minimal amount of dilute nitric acid to prevent premature hydrolysis, and then dilute with distilled water to create a stock solution.
-
In a separate beaker, prepare a dilute solution of sodium hydroxide or ammonium carbonate.
-
While stirring the this compound solution vigorously, slowly add the alkaline solution (sodium hydroxide or ammonium carbonate) dropwise.[12]
-
Monitor the pH of the mixture. Continue adding the alkaline solution until the pH reaches approximately 5-7. A white precipitate of bismuth subnitrate will form.[12]
-
Allow the mixture to stir for an additional 30-60 minutes to ensure complete precipitation.
-
Collect the precipitate by filtration using a Büchner funnel.
-
Wash the precipitate several times with cold distilled water to remove any soluble impurities.
-
Dry the collected bismuth subnitrate in a drying oven at a low temperature (e.g., 50-60 °C) to a constant weight.
Figure 2: Experimental Workflow for Bismuth Subnitrate Synthesis.
Analytical Determination of Bismuth by Complexometric Titration
This protocol outlines a common method for quantifying the bismuth content in a sample, applicable to both this compound and subnitrate after appropriate sample preparation.
Materials:
-
Bismuth-containing sample (this compound or subnitrate)
-
Ethylenediaminetetraacetic acid (EDTA) solution, standardized (e.g., 0.01 M)
-
Nitric acid, dilute
-
Xylenol orange indicator
-
Buffer solution (pH ~1.5-2.0, e.g., nitric acid/sodium nitrate)
-
Deionized water
-
Burette, beaker, and other standard titration glassware
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound or subnitrate. Dissolve the sample in a minimal amount of dilute nitric acid. For bismuth subnitrate, gentle warming may be necessary to ensure complete dissolution.[13] Quantitatively transfer the solution to a volumetric flask and dilute to a known volume with deionized water.
-
Titration Setup: Pipette a known aliquot of the sample solution into a beaker. Add deionized water to achieve a suitable volume for titration (e.g., 100 mL).
-
pH Adjustment: Adjust the pH of the solution to 1.5-2.0 using a suitable buffer or by careful addition of dilute nitric acid or sodium hydroxide.[14] This pH is crucial for the selective titration of bismuth in the presence of many other metal ions.[14]
-
Indicator Addition: Add a few drops of xylenol orange indicator to the solution. The solution should turn a reddish-purple color in the presence of bismuth ions.[13][15]
-
Titration: Titrate the sample solution with the standardized EDTA solution. The EDTA will form a stable complex with the bismuth ions.
-
Endpoint Determination: The endpoint is reached when the color of the solution changes sharply from reddish-purple to a clear yellow.[13][15]
-
Calculation: Calculate the percentage of bismuth in the original sample based on the volume of EDTA used, its concentration, and the initial weight of the sample.
Role in Biological Pathways: Prostaglandin (B15479496) E2 Synthesis
Bismuth subnitrate has been shown to exert a therapeutic effect in the treatment of duodenal ulcers, in part, by stimulating the synthesis of endogenous mucosal prostaglandin E2 (PGE2).[16] Prostaglandins are lipid compounds that have hormone-like effects and are involved in the inflammatory response and the protection of the gastric mucosa. The proposed mechanism involves the upregulation of PGE2, which in turn enhances mucosal defense mechanisms.
The general signaling pathway for PGE2 involves its synthesis from arachidonic acid via the action of cyclooxygenase (COX) enzymes and prostaglandin E synthase (PGES). Once synthesized and released from the cell, PGE2 binds to specific G-protein coupled receptors (EP1, EP2, EP3, and EP4) on target cells, triggering various downstream signaling cascades.[1][17][18][19] For instance, activation of EP2 and EP4 receptors typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which can mediate a range of cellular responses, including those involved in mucosal protection.[1][17][19] While the precise upstream mechanism by which bismuth subnitrate stimulates PGE2 synthesis is not fully elucidated, it is a key aspect of its pharmacological action.
Figure 3: Proposed Signaling Pathway for Bismuth Subnitrate-Induced Mucosal Protection via PGE₂.
Conclusion
This compound and bismuth subnitrate, while originating from the same metal, are distinct chemical entities with different properties and applications. This compound serves as a soluble, well-defined starting material for the synthesis of other bismuth compounds, including the more complex and insoluble bismuth subnitrate. The latter's variable composition and basic nature are central to its use as an active pharmaceutical ingredient, particularly for its gastroprotective and antacid properties, which are partly mediated through the stimulation of prostaglandin E2 synthesis. A thorough understanding of their differences, as detailed in this guide, is essential for researchers and professionals in drug development and related scientific fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Bismuth (III) Nitrate Pentahydrate - CAS No. 10035-06-0 [prochemonline.com]
- 3. Bi(no3)3 pentahydrate | BiH10N3O14 | CID 129693004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. zegmetal.com [zegmetal.com]
- 5. chembk.com [chembk.com]
- 6. Bismuth Subnitrate | Bi5H9N4O22 | CID 73415757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BISMUTH SUBNITRATE - Ataman Kimya [atamanchemicals.com]
- 8. youtube.com [youtube.com]
- 9. Bismuth(III) nitrate - Wikipedia [en.wikipedia.org]
- 10. 10361-46-3 CAS | BISMUTH SUBNITRATE | Metallic Salts (Metal Salts) | Article No. 02161 [lobachemie.com]
- 11. m.youtube.com [m.youtube.com]
- 12. sibran.ru [sibran.ru]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Colloidal bismuth subcitrate causes sustained release of gastric mucosal prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Bismuth (III) Nitrate from Bismuth Metal: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bismuth (III) nitrate (B79036) (Bi(NO₃)₃·5H₂O) is a crucial precursor in the synthesis of various bismuth-containing active pharmaceutical ingredients (APIs) and other high-purity bismuth compounds.[1] This document provides detailed protocols for the synthesis of bismuth nitrate from elemental bismuth, tailored for a laboratory setting. Methodologies covered include direct oxidation of bismuth metal with nitric acid under atmospheric and pressurized oxygen conditions, as well as an indirect method involving the formation of bismuth oxide as an intermediate. This guide is intended to provide researchers with safe and efficient procedures for the preparation of this compound.
Introduction
Bismuth compounds have a long history in medicine, and contemporary drug development continues to explore their therapeutic potential, particularly as anti-ulcer and antimicrobial agents. The synthesis of these compounds often commences with the preparation of a high-purity this compound solution.[1] The dissolution of metallic bismuth in nitric acid is the most common route, though it presents challenges such as the evolution of toxic nitrogen oxide (NOx) gases.[2][3] This application note details several synthetic approaches, including more environmentally benign methods designed to minimize NOx emissions and improve reaction efficiency.
Chemical Reactions
The primary reactions for the synthesis of this compound from bismuth metal are:
-
Traditional Direct Reaction: This method involves the direct reaction of bismuth metal with concentrated nitric acid. While straightforward, it generates a significant amount of nitrogen dioxide gas.[2] Bi + 6HNO₃ → Bi(NO₃)₃ + 3NO₂ + 3H₂O[2]
-
Pressurized Oxygen Method: This optimized approach introduces oxygen to the reaction vessel, which facilitates the in-situ regeneration of nitric acid from the NOx byproducts, thereby reducing nitric acid consumption and minimizing toxic gas release.[2] Bi + 3/4O₂ → 1/2Bi₂O₃ 1/2Bi₂O₃ + 3HNO₃ → Bi(NO₃)₃ + 1/2H₂O[2]
Experimental Protocols
Protocol 1: Direct Synthesis of this compound Solution under Atmospheric Pressure
This protocol describes the traditional method for synthesizing this compound by direct reaction with nitric acid.
Materials:
-
Bismuth metal (powder or granules)
-
Concentrated nitric acid (68%)
-
Distilled water
-
Large beaker or flask
-
Heating mantle or hot plate with magnetic stirring
-
Fume hood
Procedure:
-
Preparation: In a fume hood, place a measured quantity of bismuth metal into a large beaker or flask equipped with a magnetic stir bar.
-
Reaction: Slowly and cautiously add concentrated nitric acid to the bismuth metal. The molar ratio of bismuth to nitric acid can vary, but a common starting point is 1:6.[2] The reaction is exothermic and will produce reddish-brown nitrogen dioxide gas. Gentle heating may be applied to initiate or sustain the reaction.[3]
-
Digestion: Continue stirring the mixture until the bismuth metal has completely dissolved. This may take several hours.
-
Concentration (Optional): If solid this compound pentahydrate is desired, the resulting solution can be carefully heated to evaporate excess water and nitric acid.
-
Crystallization: Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of this compound pentahydrate (Bi(NO₃)₃·5H₂O).[3]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold, dilute nitric acid, and dry in a desiccator over a suitable drying agent.
Protocol 2: Synthesis of this compound Solution under Pressurized Oxygen
This protocol is an optimized method that reduces nitric acid consumption and NOx emissions.
Materials:
-
Bismuth metal (amorphous granules <5 mm or rods <5 cm)[2]
-
Nitric acid (20-68%)[2]
-
Pressurized reaction vessel (e.g., Parr reactor) with oxygen inlet, pressure gauge, and stirring mechanism
-
Oxygen source
Procedure:
-
Charging the Reactor: Add bismuth metal and nitric acid to the reaction vessel. The molar ratio of bismuth to nitric acid should be between 1:3.1 and 1:4.0.[2]
-
Pressurization: Seal the reaction vessel and introduce oxygen to a pressure of 0.1 to 0.9 MPa.[2]
-
Reaction: Begin stirring and heat the mixture to a temperature between 30°C and 90°C.[2] Maintain these conditions for 4 to 12 hours.[2]
-
Cooling and Depressurization: After the reaction is complete, cool the vessel to room temperature and slowly vent the excess pressure.
-
Discharge: Discharge the resulting this compound solution. For the isolation of solid this compound pentahydrate, follow steps 4-6 from Protocol 1.
Quantitative Data Summary
| Parameter | Protocol 1 (Atmospheric) | Protocol 2 (Pressurized Oxygen) | Reference |
| Bi:HNO₃ Molar Ratio | ~1:6 | 1:3.1 to 1:4.0 | [2] |
| Nitric Acid Conc. | Concentrated (e.g., 68%) | 20% to 68% | [2] |
| Temperature | Gentle Heating | 30°C to 90°C | [2][3] |
| Pressure | Atmospheric | 0.1 to 0.9 MPa | [2] |
| Reaction Time | Variable (until dissolution) | 4 to 12 hours | [2] |
| Product | Bi(NO₃)₃ solution or Bi(NO₃)₃·5H₂O | Bi(NO₃)₃ solution | [2][3] |
Experimental Workflow and Logic
Caption: Experimental workflow for the synthesis of this compound pentahydrate from bismuth metal.
Purification of this compound
Impurities in the starting bismuth metal can be carried through to the final product. A common purification technique involves the hydrolytic precipitation of bismuth as a basic this compound.[1] This is achieved by diluting the acidic this compound solution with water, which causes the precipitation of basic bismuth oxynitrates, leaving many metal impurities in the solution.[1][3] The precipitate can then be re-dissolved in fresh nitric acid to obtain a purified this compound solution. For pharmacopoeial grades, this hydrolytic purification is a critical step.[1]
Safety Considerations
-
Nitric Acid: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Nitrogen Oxides: The reaction of bismuth with nitric acid produces toxic nitrogen dioxide (NO₂) gas. All procedures must be performed in a well-ventilated fume hood.
-
Pressurized Reactions: When using a pressurized reactor, ensure it is properly rated for the intended temperature and pressure and that all safety features are operational. Follow the manufacturer's instructions for operation.
Conclusion
The synthesis of this compound from bismuth metal can be accomplished through several methods. The choice of protocol may depend on the available equipment, desired purity, and environmental considerations. The pressurized oxygen method offers a more sustainable and efficient alternative to the traditional direct reaction by minimizing NOx emissions and reducing nitric acid consumption. For applications requiring high purity, an additional hydrolytic purification step is recommended. By following the detailed protocols and safety guidelines presented in this application note, researchers can reliably produce this compound for their scientific and drug development needs.
References
Application Notes and Protocols: Solvothermal Synthesis of Nanoparticles Using Bismuth Nitrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solvothermal synthesis of bismuth-based nanoparticles using bismuth nitrate (B79036) as a precursor. The methodologies described herein are applicable for the synthesis of elemental bismuth (Bi), bismuth oxide (Bi₂O₃), and bismuth oxychloride (BiOCl) nanoparticles, which have shown significant promise in various biomedical applications, including drug delivery, medical imaging, and cancer therapy.[1][2][3]
Introduction to Solvothermal Synthesis of Bismuth-Based Nanoparticles
The solvothermal method is a versatile technique for the preparation of a wide range of nanomaterials. It involves a chemical reaction in a sealed vessel, often a Teflon-lined stainless-steel autoclave, where the solvent is heated above its boiling point to create high pressure. This process facilitates the dissolution of precursors and the crystallization of the desired nanoparticles with controlled size, shape, and crystallinity.[4][5]
Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) is a commonly used precursor for the synthesis of bismuth-based nanoparticles due to its good solubility in various solvents and its role as a source of Bi³⁺ ions.[6][7] The choice of solvent is crucial as it can act as a reducing agent (e.g., ethylene (B1197577) glycol), a stabilizing agent, and can influence the morphology of the resulting nanoparticles.[4][7]
Key Advantages of Solvothermal Synthesis:
-
High Crystallinity: The elevated temperatures and pressures promote the formation of highly crystalline nanoparticles.
-
Morphology Control: By tuning reaction parameters such as temperature, time, solvent, and precursor concentration, the size and shape of the nanoparticles can be controlled.[4]
-
High Purity: The closed system minimizes contamination, leading to high-purity products.
Data Presentation: Synthesis Parameters and Nanoparticle Characteristics
The following tables summarize the quantitative data from various studies on the solvothermal synthesis of bismuth-based nanoparticles, highlighting the relationship between experimental parameters and the resulting nanoparticle properties.
Table 1: Solvothermal Synthesis of Elemental Bismuth (Bi) Nanoparticles
| Precursor Concentration (mol/L) | Solvent | Temperature (°C) | Time (h) | Average Particle Size (nm) | Morphology | Crystal Structure | Reference |
| 0.05 - 0.3 | Ethylene Glycol | 200 | 6 | 75 - 103 | Spherical | Rhombohedral | [5][7] |
| 0.1 | Ethylene Glycol | 200 | 6 | 100 - 140 | Spherical | Rhombohedral | [5] |
Table 2: Solvothermal Synthesis of Bismuth Oxide (Bi₂O₃) Nanoparticles
| Precursor Concentration (mol/L) | Solvent(s) | Temperature (°C) | Time (h) | Average Particle Size (nm) | Crystal Phase | Reference |
| 0.05 - 0.3 | Ethylene Glycol | 140 | 2 | 13.4 - 30.7 | Cubic | [6] |
| Not Specified | Ethylene Glycol & Ethanol (B145695) | 120 | 10 | 50 - 100 | Tetragonal (converts to monoclinic upon annealing) | [1][8] |
| 0.1 | Ethylene Glycol | 140 | 2 | Not Specified | Cubic | [6] |
Table 3: Solvothermal Synthesis of Bismuth Oxychloride (BiOCl) Nanoparticles
| Bismuth Precursor | Chlorine Source | Solvent | Temperature (°C) | Time (h) | Morphology | Reference |
| Bi(NO₃)₃ | KCl | Not Specified | 155 | 18 | Microspheres | [9] |
| BiCl₃ | Urea | Ethylene Glycol | 160 | 8 | Nest-shaped |
Experimental Protocols
The following are detailed protocols for the solvothermal synthesis of Bi, Bi₂O₃, and BiOCl nanoparticles.
Protocol for Synthesis of Elemental Bismuth (Bi) Nanoparticles
This protocol is based on the reduction of this compound in ethylene glycol.[5][7]
Materials:
-
Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Ethylene glycol (EG)
-
Ethanol
-
Deionized water
-
Teflon-lined stainless-steel autoclave (50 mL capacity)
-
Magnetic stirrer with heating plate
-
Centrifuge
Procedure:
-
Dissolve a specific amount of Bi(NO₃)₃·5H₂O in 30 mL of ethylene glycol in a beaker to achieve the desired precursor concentration (e.g., 1.5 mmol for a 0.05 M solution).
-
Stir the solution vigorously for 30 minutes at room temperature to ensure complete dissolution.
-
Transfer the homogeneous solution into a 50 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 200°C in an oven or furnace.
-
Maintain the temperature for 6 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation at 8000 rpm for 10 minutes.
-
Wash the product with deionized water and ethanol three times each to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at 60°C for 12 hours.
Protocol for Synthesis of Bismuth Oxide (Bi₂O₃) Nanoparticles
This protocol describes a facile hydrolysis solvothermal method.[1][6]
Materials:
-
Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Ethylene glycol (EG)
-
Absolute ethanol
-
Teflon-lined stainless-steel autoclave (50 mL capacity)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve 2.425 g of Bi(NO₃)₃·5H₂O in 10 mL of ethylene glycol in a 100 mL beaker under magnetic stirring until a clear solution is formed.[1]
-
Add 30 mL of absolute ethanol to the solution and continue stirring for 1 hour.[1]
-
Transfer the resulting transparent solution into a 50 mL Teflon-lined stainless-steel autoclave.
-
Maintain the temperature for 2-10 hours, depending on the desired particle size and crystallinity.[1][6]
-
Allow the autoclave to cool to room temperature.
-
Collect the white precipitate by centrifugation.
-
Wash the product thoroughly with deionized water and ethanol.
-
Dry the Bi₂O₃ nanoparticles in an oven at 80°C for 6 hours.
Protocol for Synthesis of Bismuth Oxychloride (BiOCl) Nanoparticles
This protocol outlines the synthesis of BiOCl microspheres.[9]
Materials:
-
Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Potassium chloride (KCl)
-
Deionized water
-
Ethanol
-
Teflon-lined stainless-steel autoclave
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare a solution of Bi(NO₃)₃·5H₂O in deionized water.
-
Prepare a separate solution of KCl in deionized water.
-
Mix the two solutions under stirring to form a suspension.
-
Transfer the mixture to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat to 155°C for 18 hours.[9]
-
After cooling, filter the precipitate and wash it with deionized water and ethanol.
-
Dry the final BiOCl product.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Solvothermal Synthesis
The following diagram illustrates the general workflow for the solvothermal synthesis of bismuth-based nanoparticles.
Caption: General workflow for solvothermal synthesis of nanoparticles.
Proposed Signaling Pathway for Bismuth Nanoparticle-Induced Cancer Cell Apoptosis
Bismuth-based nanoparticles, particularly in combination with radiotherapy, have been shown to induce cancer cell death through the generation of reactive oxygen species (ROS).[10][11] The subsequent oxidative stress can trigger apoptotic signaling pathways.
Caption: ROS-mediated apoptosis induced by bismuth nanoparticles.
Applications in Drug Development and Research
Bismuth-based nanoparticles synthesized via the solvothermal method offer several advantages for biomedical applications:
-
Cancer Therapy: Their high atomic number (Z=83) makes them excellent radiosensitizers, enhancing the efficacy of radiotherapy.[10][11] They can also participate in Fenton-like reactions within the acidic tumor microenvironment to generate cytotoxic ROS for chemodynamic therapy.[10]
-
Drug Delivery: The large surface area of these nanoparticles allows for the loading of therapeutic agents. Their surfaces can be functionalized with targeting ligands to improve specific delivery to cancer cells, reducing systemic toxicity.[2][8]
-
Bioimaging: Due to bismuth's high X-ray attenuation, these nanoparticles can be used as contrast agents for computed tomography (CT) imaging.[12]
Disclaimer: These protocols and application notes are intended for informational purposes for research and development. Appropriate safety precautions should be taken when handling all chemicals and conducting high-pressure reactions. All experimental procedures should be performed in a well-ventilated fume hood.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. The versatile biomedical applications of bismuth-based nanoparticles and composites: therapeutic, diagnostic, biosensing, and regenerative properties - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00283A [pubs.rsc.org]
- 3. Solvothermal Synthesis and Characterization of Bi2O3Nanoparticles | Atlantis Press [atlantis-press.com]
- 4. Morphological variations in Bi2S3 nanoparticles synthesized by using a single source precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Radiotherapy-chemodynamic cancer therapy using bismuth-based nanoparticles: a synergistic approach for enhanced cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review of bismuth‐based nanoparticles and their applications in radiosensitising and dose enhancement for cancer radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Short Review on Biomedical Applications of Nanostructured Bismuth Oxide and Related Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bismuth Nitrate as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of bismuth nitrate (B79036), a versatile and environmentally benign Lewis acid catalyst, in various organic transformations. Its low toxicity, affordability, and ease of handling make it an attractive alternative to traditional catalysts.[1][2][3] This document outlines its application in the synthesis of quinoxalines, chalcones, and in the protection and deprotection of functional groups, complete with experimental procedures and quantitative data.
Synthesis of Quinoxaline (B1680401) Derivatives
Bismuth nitrate has proven to be a highly efficient catalyst for the synthesis of quinoxaline derivatives through the condensation of 1,2-diamines and 1,2-dicarbonyl compounds.[4] This method offers rapid reaction times, high yields, and adheres to the principles of green chemistry by often utilizing microwave irradiation and avoiding hazardous solvents.[4]
Quantitative Data for Quinoxaline Synthesis
The following table summarizes the efficiency of this compound pentahydrate as a catalyst in the synthesis of a quinoxaline derivative from o-phenylenediamine (B120857) and phenyl glyoxal (B1671930) monohydrate.[4]
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (s) | Yield (%) |
| 10 | Ethanol (B145695) | 60 | 15 | 95 |
| 5 | Ethanol | 60 | 15 | 92 |
| 5 | Water | 60 | 15 | 94 |
| 0 (Microwave only) | Ethanol | 60 | 15 | 19 |
Experimental Protocol: Microwave-Assisted Synthesis of Quinoxalines
This protocol details the synthesis of a quinoxaline derivative using this compound as a catalyst under microwave irradiation.[4]
Materials:
-
o-phenylenediamine (1 mmol)
-
Phenyl glyoxal monohydrate (1 mmol)
-
This compound pentahydrate (Bi(NO₃)₃·5H₂O) (5 mol%)
-
Ethanol (1 ml)
-
Microwave synthesizer
Procedure:
-
In a microwave process vial, combine o-phenylenediamine (1 mmol), phenyl glyoxal monohydrate (1 mmol), and this compound pentahydrate (5 mol%).
-
Add ethanol (1 ml) to the mixture.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 60°C for 15 seconds.
-
After completion of the reaction, allow the vial to cool to room temperature.
-
The product can be purified by standard techniques such as recrystallization or column chromatography.
Quinoxaline Synthesis Workflow
Caption: Workflow for the synthesis of quinoxalines.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Bismuth(III) chloride, a related bismuth salt, has been effectively used to catalyze the Claisen-Schmidt condensation for the synthesis of chalcones under solvent-free conditions.[5] This methodology is environmentally friendly, offering high yields and short reaction times.[5] Chalcones are important intermediates in the biosynthesis of flavonoids and possess a wide range of biological activities.[5][6][7][8]
Quantitative Data for Chalcone (B49325) Synthesis
The table below illustrates the yield of chalcone synthesis from various substituted benzaldehydes and acetophenone (B1666503) using bismuth chloride as a catalyst.
| Aldehyde | Ketone | Catalyst | Conditions | Time (min) | Yield (%) |
| Benzaldehyde (B42025) | Acetophenone | BiCl₃ | 60°C, solvent-free | 15 | 95 |
| 4-Chlorobenzaldehyde | Acetophenone | BiCl₃ | 60°C, solvent-free | 20 | 92 |
| 4-Methoxybenzaldehyde | Acetophenone | BiCl₃ | 60°C, solvent-free | 10 | 98 |
| 4-Nitrobenzaldehyde | Acetophenone | BiCl₃ | 60°C, solvent-free | 25 | 90 |
Experimental Protocol: Solvent-Free Synthesis of Chalcones
This protocol describes the synthesis of chalcones using bismuth chloride under solvent-free conditions.[5]
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Acetophenone (1 mmol)
-
Bismuth(III) chloride (BiCl₃) (10 mol%)
Procedure:
-
Grind the substituted benzaldehyde (1 mmol), acetophenone (1 mmol), and bismuth(III) chloride (10 mol%) together in a mortar and pestle at room temperature.
-
Transfer the mixture to a round-bottom flask.
-
Heat the reaction mixture at 60°C for the specified time (see table).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with cold water.
-
The solid product can be purified by recrystallization from ethanol.
Chalcone Synthesis Logical Relationship
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Protection and Deprotection of Functional Groups
This compound is a mild and selective catalyst for both the protection and deprotection of various functional groups, which is a crucial aspect of multi-step organic synthesis.
A. Deprotection of Acetals and Ketals
This compound pentahydrate is an effective reagent for the chemoselective deprotection of acetals and ketals, particularly those derived from ketones and conjugated aldehydes.[9][10] The reaction proceeds under mild conditions with a simple aqueous workup.[9]
Quantitative Data for Acetal (B89532) Deprotection
| Substrate | Catalyst Loading (mol %) | Solvent | Time (h) | Yield (%) |
| Cinnamaldehyde dimethyl acetal | 25 | CH₂Cl₂ | 0.5 | 95 |
| Acetophenone dimethyl acetal | 25 | CH₂Cl₂ | 1 | 92 |
| Cyclohexanone dimethyl ketal | 25 | CH₂Cl₂ | 2 | 88 |
Experimental Protocol: Deprotection of Acetals
This protocol outlines the deprotection of an acetal using this compound pentahydrate.[9]
Materials:
-
Acetal (1 mmol)
-
This compound pentahydrate (25 mol%)
-
Dichloromethane (B109758) (CH₂Cl₂) (5 ml)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the acetal (1 mmol) in dichloromethane (5 ml).
-
Add this compound pentahydrate (25 mol%) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the deprotected carbonyl compound.
B. Deprotection of Oximes
This compound pentahydrate also facilitates the deprotection of ketoximes to their corresponding ketones.[3][11]
Experimental Protocol: Deprotection of Ketoximes
This protocol describes the regeneration of ketones from ketoximes.[11]
Materials:
-
Ketoxime (1 mmol)
-
This compound pentahydrate (0.5 equivalents)
-
Acetone-Water (9:1)
Procedure:
-
Dissolve the ketoxime (1 mmol) in a 9:1 mixture of acetone (B3395972) and water.
-
Add this compound pentahydrate (0.5 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
After the reaction is complete, extract the product with a suitable organic solvent.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ketone.
Functional Group Protection/Deprotection Cycle
Caption: Role of this compound in deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. scholars.iwu.edu [scholars.iwu.edu]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using this compound Pentahydrate [organic-chemistry.org]
- 10. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis of Bismuth-Based Nanomaterials Using Bismuth Nitrate Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various bismuth-based nanomaterials using bismuth nitrate (B79036) as a precursor under microwave irradiation. This method offers a rapid, efficient, and scalable approach for producing nanoparticles with tunable properties for applications in nanomedicine, including drug delivery and cancer therapy.
Introduction to Microwave-Assisted Synthesis
Microwave-assisted synthesis is a green chemistry technique that utilizes microwave energy to heat reactants, leading to significantly reduced reaction times, increased product yields, and improved material properties compared to conventional heating methods.[1][2] The uniform heating provided by microwaves can directly influence the nucleation and growth of nanoparticles, allowing for better control over their size and morphology.[3][4] Bismuth-based nanoparticles (BiNPs) are of particular interest due to their unique physicochemical properties, including high atomic number, X-ray attenuation, and low toxicity, making them promising candidates for various biomedical applications.[5]
Applications in Drug Development and Therapy
Bismuth-based nanomaterials synthesized via microwave-assisted methods have shown significant potential in several areas of drug development and therapy:
-
Cancer Therapy: BiNPs can act as radiosensitizers, enhancing the efficacy of radiation therapy by increasing the localized radiation dose and generating reactive oxygen species (ROS) within tumor cells.[5][6] This can lead to enhanced DNA damage and induction of apoptosis in cancer cells.[6]
-
Drug Delivery: The large surface area and modifiable surface chemistry of bismuth-based nanoparticles make them suitable carriers for chemotherapeutic drugs, enabling targeted delivery and combined chemo-radiotherapy approaches.[6]
-
Photothermal Therapy (PTT): Certain bismuth nanomaterials, such as bismuth sulfide (B99878) (Bi2S3), exhibit photothermal properties, converting near-infrared (NIR) light into heat to ablate tumor tissues.[7]
-
Antimicrobial Agents: Bismuth compounds have known antimicrobial properties, and their nanoformulations can offer enhanced efficacy against various pathogens.
Experimental Protocols
Herein, we provide detailed protocols for the microwave-assisted synthesis of three common types of bismuth-based nanomaterials: Bismuth Oxide (Bi₂O₃), Bismuth Ferrite (BiFeO₃), and Bismuth Oxychloride (BiOCl).
Synthesis of α-Bismuth Oxide (α-Bi₂O₃) Nanoparticles
This protocol describes a microwave-assisted hydrothermal method for the synthesis of α-Bi₂O₃ nanoparticles.
Materials:
-
Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Ethylene (B1197577) glycol
-
Absolute ethyl alcohol
-
Deionized water
Equipment:
-
Microwave synthesis reactor (or a domestic microwave oven with appropriate safety precautions)
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer
-
Beakers
-
Centrifuge
-
Oven
Procedure:
-
Dissolve 2.245 g of Bi(NO₃)₃·5H₂O in 10 mL of ethylene glycol in a 100 mL beaker under magnetic stirring. Ensure the bismuth nitrate is fully dissolved without hydrolysis.[8]
-
Add 20 mL of absolute ethyl alcohol to the solution and continue stirring for 2 hours.[8]
-
Transfer the mixed solution into an 80 mL Teflon-lined stainless steel autoclave.[8]
-
Heat the autoclave in a microwave reactor at 160 °C for 8 hours.[8]
-
Allow the autoclave to cool to room temperature naturally.
-
Collect the precipitate by centrifugation.
-
Wash the precipitate multiple times with deionized water and absolute ethyl alcohol.
-
Dry the final product in an oven.
-
For crystalline α-Bi₂O₃, calcination at 450 °C may be required.[8]
Synthesis of Bismuth Ferrite (BiFeO₃) Nanoparticles
This protocol details a microwave-assisted combustion method for synthesizing BiFeO₃ nanoparticles.
Materials:
-
Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Iron (III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Glycine (B1666218) (fuel)
-
Ammonium (B1175870) nitrate (oxidant)
-
Distilled water
-
Ethanol
Equipment:
-
Domestic microwave oven (e.g., 360 W)
-
Beaker or crucible
-
Magnetic stirrer
-
Ultrasonic bath
-
Oven
Procedure:
-
In a beaker, mix 1 mmol of Bi(NO₃)₃·5H₂O (0.485 g) and 1 mmol of Fe(NO₃)₃·9H₂O (0.404 g).[9]
-
Add glycine and ammonium nitrate. The optimal fuel-to-oxidant ratio for high-purity BiFeO₃ is reported to be 6:3 (glycine:ammonium nitrate).[9]
-
Place the mixture in a domestic microwave oven and irradiate at 360 W for 20 minutes.[9]
-
After the combustion reaction, allow the product to cool.
-
Wash the resulting powder with distilled water and ethanol.
-
Sonication for 5 minutes in distilled water can aid in purification.[9]
-
Dry the final product at 70 °C.[9]
Synthesis of Bismuth Oxychloride (BiOCl) Nanostructures
This protocol describes a rapid microwave-assisted method for the synthesis of BiOCl microflowers.
Materials:
-
Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Sodium chloride (NaCl) or Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Equipment:
-
Domestic microwave oven (e.g., 180 W or 450 W)
-
Beaker or rose-shaped bottle
-
Magnetic stirrer
-
Centrifuge
-
Oven
Procedure:
-
Dissolve 1.485 g of Bi(NO₃)₃·5H₂O in 60 mL of deionized water.
-
Add 6 mL of HCl to the solution and stir vigorously for 10 minutes.
-
Subject the mixture to cyclic microwave irradiation at 450 W for two cycles (10 minutes on, 1 minute off).
-
Allow the sample to cool to room temperature.
-
Collect the precipitate by centrifugation and wash with deionized water, followed by ethanol.
-
Dry the sample in an oven at 60 °C for 24 hours.
-
Anneal the sample at 400 °C for 30 minutes.
Data Presentation
The following tables summarize quantitative data from various studies on the microwave-assisted synthesis of bismuth-based nanomaterials.
Table 1: Synthesis Parameters and Resulting Nanoparticle Characteristics
| Nanomaterial | Precursors | Microwave Power (W) | Time | Temperature (°C) | Resulting Size | Morphology | Reference |
| α-Bi₂O₃ | Bi(NO₃)₃·5H₂O, Ethylene glycol | - | 8 h | 160 | 40 ± 20 nm | Nanoparticles | [8] |
| BiFeO₃ | Bi(NO₃)₃·5H₂O, Fe(NO₃)₃·9H₂O, Glycine, NH₄NO₃ | 360 | 20 min | - | - | Nanoparticles | [9] |
| BiOCl | Bi(NO₃)₃·5H₂O, NaCl | 180 | 23 min | - | Nanolayers (~29 nm thick) | Microflowers | |
| Bismuth | Bi(NO₃)₃·5H₂O, Citrus limon extract, NaOH | 450 | 5 min | - | 35.56 nm (average) | Spherical | [3] |
| Bismuth | Bi(NO₃)₃·5H₂O, Citrus aurantifolia extract, NaOH | 450 | 5 min | - | 4.66 nm (average) | Spherical | [1] |
Table 2: Comparison of Synthesis Methods for Bismuth Nanoparticles
| Synthesis Method | Precursor | Reducing/Capping Agent | Temperature (°C) | Time | Resulting Size (nm) | Reference |
| Microwave-assisted | Bi(NO₃)₃·5H₂O | Citrus aurantifolia | - | 5 min | 4.66 | [1] |
| Heating | - | - | 90 | 24 h | 120 | [1] |
| Hotplate Stirrer | - | - | 60 | 3 h | 40.4 - 57.8 | [1] |
| Hot Water Bath | - | - | 80 | 2 h | 8 - 30 | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the microwave-assisted synthesis of bismuth-based nanoparticles.
Signaling Pathway in Cancer Therapy
This diagram illustrates a simplified proposed mechanism of action for bismuth-based nanoparticles as radiosensitizers in cancer therapy.
References
- 1. ijpsat.org [ijpsat.org]
- 2. docnum.umons.ac.be [docnum.umons.ac.be]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A review of bismuth‐based nanoparticles and their applications in radiosensitising and dose enhancement for cancer radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiotherapy-chemodynamic cancer therapy using bismuth-based nanoparticles: a synergistic approach for enhanced cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. mdpi.com [mdpi.com]
Bismuth nitrate for photocatalytic degradation of organic pollutants
Application Notes: Bismuth Nitrate (B79036) in Photocatalysis
Introduction
Bismuth-based photocatalysts, particularly those derived from bismuth nitrate, have garnered significant attention for their efficacy in degrading persistent organic pollutants in aqueous solutions.[1] These materials are considered promising for environmental remediation due to their non-toxicity, low cost, excellent optical and chemical properties, and modifiable morphologies.[1][2] this compound often serves as a precursor to synthesize various photoactive materials, including basic bismuth nitrates (e.g., Bi₂O₂(OH)(NO₃)), bismuth oxides (e.g., Bi₂O₃), and various composite materials.[3][4] These catalysts demonstrate high efficiency in breaking down a wide range of contaminants, such as synthetic dyes, phenols, and antibiotics, under UV or visible light irradiation.[5][6][7]
The photocatalytic activity of these materials stems from their unique electronic and crystal structures. For instance, the layered structure of basic this compound can induce spontaneous polarization, which effectively separates the photogenerated electrons and holes, a critical step in the photocatalytic process.[3] Modifications like doping, forming heterojunctions, or controlling morphology can further enhance their performance by improving charge carrier separation and extending light absorption into the visible spectrum.[1][6]
Mechanism of Photocatalysis
The photocatalytic degradation of organic pollutants using this compound-based semiconductors is an advanced oxidation process (AOP) driven by the generation of highly reactive oxygen species (ROS).[1][2] The process is initiated when the photocatalyst absorbs photons with energy equal to or greater than its band gap, leading to the excitation of an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving a hole (h⁺) behind.[8] These charge carriers migrate to the catalyst's surface and initiate redox reactions. The photogenerated holes (h⁺) are powerful oxidants that can directly oxidize organic pollutants or react with water molecules to form hydroxyl radicals (•OH).[6] Simultaneously, the electrons (e⁻) in the conduction band react with adsorbed oxygen to produce superoxide (B77818) radicals (•O₂⁻). These ROS, particularly •OH, are highly reactive and non-selective, enabling them to break down complex organic molecules into simpler, less harmful substances, and ultimately mineralize them into CO₂ and H₂O.[6][9]
Performance Data
This compound-derived photocatalysts have been successfully employed to degrade a variety of organic pollutants. The table below summarizes the performance of different catalysts under various experimental conditions.
| Pollutant | Catalyst | Catalyst Dose | Pollutant Conc. | Light Source | Degradation Efficiency (%) | Time (min) | Reference |
| Rhodamine B | BiOIO₃/BBN 1:1/3 | 1.0 g/L | 10 mg/L | Not Specified | ~100% | 3 | [10] |
| Rhodamine B | BiON-4N | Not Specified | Not Specified | UV Light | 100% | 4 | [11] |
| Rhodamine B | Bi/BBN composite | Not Specified | Not Specified | UV-C (6W) | >95% | 30 | [12] |
| Phenol | Bi₂O₃/Bi₂MoO₆ | Not Specified | 30 mg/L | Visible Light (>420 nm) | 97.06% | 60 | [13] |
| Phenol | β-Bi₂O₃ | Not Specified | Not Specified | Sunlight | 97% | 90 | [7] |
| Methylene Blue | γ-Bi₂MoO₆ | Not Specified | Not Specified | Visible Light | 93.4% | 120 | [14] |
| Tetracycline | Bi₂WO₆ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [15] |
| Cefixime | Bismuth Ferrite | Not Specified | Not Specified | Sunlight | Not Specified | Not Specified | [16] |
| Methyl Orange | BiON-5N | Not Specified | Not Specified | Not Specified | High Adsorption | Not Specified | [11] |
Note: "BBN" refers to Basic this compound. Experimental conditions such as light intensity and pH can vary significantly between studies, affecting direct comparability.
Experimental Protocols
Protocol 1: Synthesis of Basic this compound (BBN) via Hydrothermal Method
This protocol describes a common one-pot hydrothermal method for synthesizing basic this compound nanosheets, adapted from methodologies found in the literature.[3][12]
Materials:
-
Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Deionized (DI) water
-
Ethanol
-
100 mL Teflon-lined stainless steel autoclave
-
Magnetic stirrer and ultrasonic bath
-
Centrifuge
-
Vacuum oven
Procedure:
-
Precursor Suspension: Disperse 0.97 g of Bi(NO₃)₃·5H₂O into 35 mL of DI water in a beaker.
-
Ultrasonication: Place the beaker in an ultrasonic bath for 20 minutes to ensure a uniform suspension.[12]
-
Hydrothermal Reaction: Transfer the suspension into a 100 mL Teflon-lined autoclave. Seal the autoclave and heat it to 120 °C for 24 hours in an oven.[12]
-
Cooling: After the reaction, allow the autoclave to cool down naturally to room temperature.
-
Product Collection: Open the autoclave and collect the white precipitate.
-
Washing: Wash the precipitate multiple times to remove any residual ions. This is typically done by centrifuging the product at 5000 rpm, discarding the supernatant, resuspending the solid in DI water, and repeating the process 3-4 times. Follow with 1-2 washes using ethanol.[12]
-
Drying: Dry the final product in a vacuum oven at 60 °C for 12 hours.[12]
-
Characterization (Optional): The synthesized powder can be characterized using techniques like X-ray Diffraction (XRD) to confirm the crystal phase and Scanning Electron Microscopy (SEM) to observe the morphology.
Protocol 2: Photocatalytic Degradation of an Organic Pollutant
This protocol outlines a standard procedure for evaluating the photocatalytic activity of the synthesized this compound-based catalyst using a model organic pollutant like Rhodamine B (RhB) or Methylene Blue (MB).[10][17]
Materials & Equipment:
-
Synthesized photocatalyst powder
-
Model organic pollutant (e.g., Rhodamine B)
-
Deionized (DI) water
-
Photochemical reactor equipped with a light source (e.g., 300W or 500W Xe lamp with a UV cutoff filter for visible light, or a UV lamp)[17]
-
Cooling system (water circulation) to maintain constant temperature
-
Magnetic stirrer
-
Syringes and membrane filters (e.g., 0.22 µm)
-
UV-Vis Spectrophotometer
Procedure:
-
Catalyst Suspension: Prepare a suspension by adding a specific amount of the photocatalyst (e.g., 50 mg) to the pollutant solution (e.g., 50 mL of 10 mg/L RhB). This corresponds to a catalyst loading of 1.0 g/L.[10]
-
Adsorption-Desorption Equilibrium: Place the suspension in the photochemical reactor and stir it in the dark for 30-60 minutes. This step ensures that an adsorption-desorption equilibrium is reached between the pollutant and the catalyst surface before illumination.
-
Initiate Photocatalysis: Turn on the light source to start the photocatalytic reaction. Maintain constant stirring and temperature (using the cooling system) throughout the experiment.
-
Sampling: At regular time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes), withdraw an aliquot (e.g., 3-4 mL) of the suspension using a syringe.
-
Sample Preparation: Immediately filter the aliquot through a membrane filter to remove the catalyst particles. This stops the reaction in the collected sample.
-
Analysis: Measure the concentration of the pollutant in the filtered sample using a UV-Vis Spectrophotometer. This is done by measuring the absorbance at the pollutant's maximum wavelength (λ_max) (e.g., ~554 nm for Rhodamine B).
-
Calculation: The degradation efficiency (%) can be calculated using the formula: Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 Where C₀ is the initial concentration (after dark adsorption) and Cₜ is the concentration at time 't'.
References
- 1. researchgate.net [researchgate.net]
- 2. BJNANO - Bismuth-based nanostructured photocatalysts for the remediation of antibiotics and organic dyes [beilstein-journals.org]
- 3. acfm.fafu.edu.cn [acfm.fafu.edu.cn]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Enhanced photocatalytic degradation of organic pollutants over basic bismuth (III) nitrate/BiVO4 composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. mdpi.com [mdpi.com]
- 8. Recent Progress in Photocatalytic Degradation of Water Pollution by Bismuth Tungstate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in bismuth oxyhalide photocatalysts for degradation of organic pollutants in wastewater - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05796K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. wwjournal.ir [wwjournal.ir]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in degradation of organic pollutant in aqueous solutions using bismuth based photocatalysts: A review [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
- 17. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
Application Notes and Protocols: Bismuth Nitrate in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, or conjugate addition, reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The development of efficient and environmentally benign catalysts for this transformation is a significant area of research. Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) has emerged as a versatile, inexpensive, and eco-friendly catalyst for a wide range of Michael addition reactions. Its key advantages include high yields, mild reaction conditions (often at room temperature), tolerance to moisture and oxygen, and simple experimental procedures.[1] This document provides detailed experimental protocols and quantitative data for the use of bismuth nitrate in the Michael addition of various nucleophiles to α,β-unsaturated compounds, which is highly relevant for the synthesis of diverse organic molecules, including pharmaceutical intermediates.
Mechanism and Workflow
While the precise promoting role of this compound in these reactions is not fully understood, it is believed to act as a Lewis acid, activating the α,β-unsaturated acceptor towards nucleophilic attack. The general workflow for a this compound-catalyzed Michael addition is straightforward and adaptable to a variety of substrates.
Caption: General experimental workflow for this compound-catalyzed Michael addition reactions.
Experimental Protocols
Protocol 1: Aza-Michael Addition of Amines to α,β-Unsaturated Ketones
This protocol is adapted from a microwave-assisted synthesis of substituted amino β-lactams.[2]
Materials:
-
Amino β-lactam (1 mmol)
-
α,β-Unsaturated ketone (e.g., Methyl vinyl ketone) (2 mmol)
-
This compound pentahydrate (Bi(NO₃)₃·5H₂O) (10 mol%)
-
Tetrahydrofuran (THF), moist (0.2 mL)
-
Dichloromethane
-
10% Sodium carbonate (Na₂CO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and n-hexane (for elution)
Procedure:
-
In a microwave-safe vial, combine the amino β-lactam (1 mmol) and the α,β-unsaturated ketone (2 mmol) in moist THF (0.2 mL).
-
Add this compound pentahydrate (10 mol%).
-
Seal the vial and place it in an automated microwave reactor. Irradiate the mixture at 50°C for 3-5 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add dichloromethane to the reaction mixture.
-
Wash the organic layer with 10% Na₂CO₃ solution (2 mL) followed by brine (2 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (e.g., 30:70) as the eluent to obtain the desired product.
Protocol 2: Michael Addition of Indoles to α,β-Unsaturated Ketones in Water
This protocol describes an environmentally friendly Michael addition of indoles to enones using water as the solvent.[3]
Materials:
-
Indole (B1671886) (1 mmol)
-
α,β-Unsaturated ketone (e.g., Methyl vinyl ketone) (1 mmol)
-
This compound pentahydrate (Bi(NO₃)₃·5H₂O) (5 mg)
-
Water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend indole (1 mmol), the α,β-unsaturated ketone (1 mmol), and this compound pentahydrate (5 mg) in water (1 mL).
-
Stir the mixture vigorously at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography.
Quantitative Data
The following tables summarize the reported yields for various this compound-catalyzed Michael addition reactions.
Table 1: Aza-Michael Addition of 3-Amino β-Lactams to Methyl Vinyl Ketone [2]
| Entry | 3-Amino β-Lactam Substituent | Time (min) | Yield (%) |
| 1 | N-phenyl | 5 | 80 |
| 2 | N-(p-methoxyphenyl) | 3 | 90 |
| 3 | N-benzyl | 4 | 85 |
| 4 | N-allyl | 5 | 82 |
| 5 | N-cinnamyl | 4 | 88 |
Table 2: Michael Addition of Indoles to α,β-Unsaturated Ketones in Water [3]
| Entry | Indole | Enone | Time (h) | Yield (%) |
| 1 | Indole | Methyl vinyl ketone | 2 | 90 |
| 2 | Indole | Ethyl vinyl ketone | 2.5 | 88 |
| 3 | Indole | Phenyl styryl ketone (Chalcone) | 3 | 85 |
| 4 | 2-Methylindole | Methyl vinyl ketone | 2 | 92 |
| 5 | 5-Methoxyindole | Methyl vinyl ketone | 2.5 | 85 |
Table 3: Versatile Michael Additions Catalyzed by this compound at Room Temperature [1]
| Entry | Nucleophile (Michael Donor) | Acceptor | Solvent | Yield (%) |
| 1 | Aniline | Methyl acrylate | Neat | High |
| 2 | Imidazole | 2-Cyclohexen-1-one | Neat | High |
| 3 | Thiophenol | Methyl vinyl ketone | Neat | High |
| 4 | Indole | 2-Cyclopenten-1-one | Neat | High |
| 5 | Ethyl carbamate | Ethyl acrylate | Neat | High |
Note: The original publication states "high-yielding" without specifying exact percentages in the abstract.[1]
Conclusion
This compound is a highly effective and versatile catalyst for Michael addition reactions. The protocols outlined in this document demonstrate the simplicity and efficiency of this methodology for the synthesis of a variety of β-functionalized carbonyl compounds. The mild reaction conditions, high yields, and use of an environmentally benign catalyst make this a valuable tool for researchers in organic synthesis and drug development. Further exploration of the substrate scope and optimization of reaction conditions for specific applications is encouraged.
References
Application Notes and Protocols for the Nitration of Aromatic Compounds Using Bismuth Nitrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the nitration of aromatic compounds utilizing bismuth nitrate-based reagents. Bismuth nitrate (B79036) offers a milder and often more selective alternative to traditional nitrating agents like mixed nitric and sulfuric acids, which can be harsh and lead to over-nitration or oxidation of sensitive substrates.[1][2][3] The methodologies outlined below are suitable for a range of aromatic compounds, from activated phenols and anilines to polycyclic aromatic hydrocarbons.[1][4][5]
Three primary systems are detailed:
-
Bismuth (III) Nitrate Pentahydrate [Bi(NO3)3·5H2O] for the selective mononitration of activated phenols.
-
Bismuth Subnitrate with Thionyl Chloride for the nitration of a broad range of aromatic compounds.
-
This compound on Montmorillonite (B579905) Clay as a solid-supported reagent for regioselective nitration.
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for the nitration of various aromatic compounds using different this compound-based systems.
| Aromatic Substrate | Bismuth Reagent System | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Ref. |
| Phenol (B47542) | Bi(NO3)3·5H2O | Acetone (B3395972) | RT | 2 | 2-Nitrophenol, 4-Nitrophenol | 93 (total) | [2] |
| 4-Phenylphenol | Bi(NO3)3·5H2O | Acetone | RT | 2 | 2-Nitro-4-phenylphenol | 91 | [2] |
| Aniline | Bi(NO3)3·5H2O / Acetic Anhydride | DCM | Reflux | - | o-Nitroaniline (major) | 50-96 | [5] |
| Benzene | Bismuth Subnitrate / SOCl2 | Dichloromethane (B109758) | RT | 1 | Nitrobenzene | 95 | [1] |
| Toluene | Bismuth Subnitrate / SOCl2 | Dichloromethane | RT | 1 | 2-Nitrotoluene, 4-Nitrotoluene | 98 (total) | [1] |
| Anisole | Bismuth Subnitrate / SOCl2 | Dichloromethane | RT | 0.5 | 4-Nitroanisole | 90 | [1] |
| Phenol | Bismuth Subnitrate / SOCl2 | Dichloromethane | RT | 0.25 | 2-Nitrophenol, 4-Nitrophenol | 96 (total) | [1] |
| Naphthalene | This compound / Montmorillonite KSF | THF (evaporated) | - | - | 1-Nitronaphthalene | 92 | [4] |
| Anisole | This compound / Montmorillonite KSF | THF (evaporated) | - | - | 4-Nitroanisole | 85 | [4] |
| Biphenyl | Bi(NO3)3·5H2O / MgSO4 (mechanochemical) | Solvent-free | RT | - | o-Nitrobiphenyl, p-Nitrobiphenyl | 39.4 (conversion) | [6] |
RT: Room Temperature
Experimental Protocols
Protocol 1: Mononitration of Activated Phenols with Bismuth (III) Nitrate Pentahydrate
This protocol is adapted from a procedure for the selective mononitration of various activated phenols.[2] It is a simple and efficient method that avoids over-nitration.
Materials:
-
Activated phenol (e.g., 4-phenylphenol)
-
Bismuth (III) nitrate pentahydrate [Bi(NO3)3·5H2O]
-
Acetone
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a round-bottomed flask, add the activated phenol (10.0 mmol) and bismuth (III) nitrate pentahydrate (5.0 mmol, 0.5 equivalents).
-
Add acetone (100 mL) to the solid mixture.
-
Stir the resulting mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). For 4-phenylphenol, the reaction is typically complete within 2 hours.
-
Upon completion, filter the reaction mixture to remove any insoluble materials.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by crystallization to yield the desired mononitrated phenol.
Protocol 2: Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride
This protocol describes a mild and selective method for the nitration of a wide range of aromatic compounds.[1]
Materials:
-
Aromatic substrate (e.g., benzene, toluene)
-
Bismuth subnitrate [Bi5O(OH)9(NO3)4]
-
Thionyl chloride (SOCl2), freshly distilled
-
Dry dichloromethane (CH2Cl2)
-
Round-bottomed flask with a condenser
-
Magnetic stirrer and stir bar
-
Dilute HCl
-
Sodium sulfate (B86663) (Na2SO4)
-
Standard work-up and purification equipment
Procedure:
-
In a 100 mL round-bottomed flask fitted with a condenser, dissolve the aromatic substrate (5 mmol) in dry dichloromethane (50 mL).
-
Add thionyl chloride (10 mmol, 2.0 equivalents).
-
While stirring the mixture, add bismuth subnitrate (1.25 mmol, 0.25 equivalents). A pale yellow color should develop as the nitration begins.
-
Stir the mixture vigorously at room temperature. The reaction time will vary depending on the substrate (e.g., 1 hour for benzene). Monitor the reaction by TLC.
-
After the reaction is complete, filter the mixture to remove inorganic materials.
-
Wash the filtrate with dilute HCl and then with water to remove any residual bismuth salts.
-
Dry the organic layer with anhydrous sodium sulfate (Na2SO4).
-
Evaporate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., eluting with chloroform-petroleum ether) to isolate the nitroaromatic compound.
Protocol 3: Surface-Mediated Nitration with this compound on Montmorillonite KSF
This procedure offers a facile, regioselective nitration method under solid-phase conditions, which can be completed in a short time.[4]
Materials:
-
Aromatic substrate (e.g., naphthalene, anisole)
-
Bismuth (III) nitrate pentahydrate [Bi(NO3)3·5H2O]
-
Montmorillonite KSF clay
-
Tetrahydrofuran (THF)
-
Dichloromethane (CH2Cl2)
-
Round-bottomed flask
-
Rotary evaporator
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottomed flask, prepare a suspension of this compound (1 mmol) in THF (10 mL).
-
Add the aromatic compound to be nitrated (1 mmol) and montmorillonite KSF (500 mg) to the suspension.
-
Evaporate the solvent under reduced pressure using a rotary evaporator and then dry the mixture with a vacuum pump for 5 minutes. This step constitutes the reaction conditions.
-
Wash the resulting solid mixture repeatedly with dichloromethane (approximately 25 mL).
-
Concentrate the dichloromethane washings to afford the crude product.
-
The pure nitroaromatic product can be isolated by column chromatography or crystallization.
Visualizations
The following diagrams illustrate the general workflow for the nitration of aromatic compounds using this compound and the logical relationship of the different methodologies.
Caption: General experimental workflow for the nitration of aromatic compounds.
Caption: Relationship between different this compound reagents and their target substrates.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using this compound Pentahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile nitration of aromatic compounds using Bi(NO3)3·5H2... [degruyterbrill.com]
Application Notes and Protocols for Bismuth Nitrate Mediated Synthesis of Bis(indolyl)methanes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bis(indolyl)methanes (BIMs) utilizing bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) as an efficient and mild catalyst. BIMs are a significant class of bioactive compounds with potential applications in pharmaceuticals, including as anti-cancer and anti-bacterial agents.[1] The described methodology offers several advantages, including the use of an inexpensive and environmentally benign catalyst, short reaction times, high yields, and mild reaction conditions.[1]
Introduction
Bis(indolyl)methanes are widely studied due to their presence in natural products and their diverse pharmacological activities. The synthesis of these compounds typically involves the electrophilic substitution of indoles with aldehydes or ketones.[1][2] While various Lewis and Brønsted acids have been employed as catalysts, many of these methods suffer from drawbacks such as the use of toxic or expensive reagents, long reaction times, and harsh reaction conditions.[1] Bismuth(III) nitrate pentahydrate has emerged as a superior catalyst for this transformation due to its low cost, stability, and eco-friendly nature.[1] This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, and heterocyclic aldehydes.[1]
Reaction Mechanism
The bismuth nitrate-catalyzed synthesis of bis(indolyl)methanes proceeds via an electrophilic substitution reaction. This compound acts as a Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack by the indole (B1671886). The proposed mechanism is as follows:
-
Activation of Aldehyde: The this compound coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity.
-
First Nucleophilic Attack: An indole molecule attacks the activated carbonyl carbon, forming a hydroxyl-substituted intermediate.
-
Dehydration: The intermediate undergoes dehydration, facilitated by the Lewis acid, to form a resonance-stabilized carbocation.
-
Second Nucleophilic Attack: A second indole molecule attacks the carbocation, leading to the formation of the bis(indolyl)methane product.
-
Catalyst Regeneration: The this compound catalyst is regenerated and can participate in further catalytic cycles.
Experimental Protocols
General Protocol for the Synthesis of Bis(indolyl)methanes in Acetonitrile[1]
This protocol is based on the work of Deodhar et al. and describes a general procedure for the synthesis of bis(indolyl)methanes at room temperature.
Materials:
-
Indole
-
Aldehyde (aromatic, aliphatic, or heterocyclic)
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Acetonitrile (B52724) (CH₃CN)
-
Ethyl acetate (B1210297)
-
Hexane
-
Aqueous sodium carbonate solution (Na₂CO₃, 10%)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), indole (2 mmol), and bismuth(III) nitrate pentahydrate (0.2 mmol, 20 mol%).
-
Add acetonitrile (5 mL) to the mixture.
-
Stir the reaction mixture at room temperature (26-28°C).
-
Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction, add water (2 x 10 mL) to the reaction mixture.
-
Add aqueous sodium carbonate solution (10%, 1 x 10 mL).
-
Extract the product with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a hexane:ethyl acetate (9:1, v/v) solvent mixture.
Solvent-Free Protocol for the Synthesis of Bis(indolyl)methanes[3][4]
An alternative, environmentally friendly protocol involves performing the reaction under solvent-free conditions.
Materials:
-
Indole
-
Carbonyl compound (aldehyde or ketone)
-
Bismuth(III) nitrate pentahydrate
-
Mortar and pestle
Procedure:
-
Combine the indole, carbonyl compound, and a catalytic amount of this compound in a mortar.
-
Grind the mixture using a pestle at room temperature.
-
Monitor the reaction progress (e.g., by observing a change in consistency or color, or by TLC analysis of a small dissolved sample).
-
Once the reaction is complete, the product can often be isolated directly or after a simple work-up.
Quantitative Data
The this compound-catalyzed synthesis of bis(indolyl)methanes provides excellent yields with short reaction times for a variety of aldehydes. The following table summarizes the results obtained using the acetonitrile protocol.
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 25 | 92 |
| 2 | 4-Chlorobenzaldehyde | 30 | 94 |
| 3 | 4-Nitrobenzaldehyde | 35 | 95 |
| 4 | 4-Methoxybenzaldehyde | 40 | 90 |
| 5 | 2-Chlorobenzaldehyde | 45 | 91 |
| 6 | Vanillin | 40 | 88 |
| 7 | Furfural | 30 | 85 |
| 8 | Cinnamaldehyde | 70 | 82 |
| 9 | Terephthalaldehyde | 60 | 80 |
| 10 | Indole-3-carboxaldehyde | 50 | 90 |
| 11 | Thiophene-2-carboxaldehyde | 45 | 86 |
Data sourced from Deodhar et al.[1]
Advantages of the this compound-Mediated Method
-
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, avoiding the need for heating.[1]
-
Short Reaction Times: The synthesis is generally complete within 25-70 minutes.[1]
-
High Yields: A wide range of aldehydes react to give high yields of the corresponding bis(indolyl)methanes.[1]
-
Cost-Effective and Environmentally Friendly: this compound is an inexpensive and relatively non-toxic catalyst.[1]
-
Simple Work-up and Purification: The work-up procedure is straightforward, and in many cases, the product can be purified by simple recrystallization, avoiding the need for column chromatography.[1]
-
Broad Substrate Scope: The method is applicable to a variety of aromatic, aliphatic, and heterocyclic aldehydes.[1]
References
Bismuth Nitrate as a Versatile Precursor for Thin Film Deposition: Applications and Protocols
Introduction
Bismuth (III) nitrate (B79036), most commonly in its pentahydrate form (Bi(NO₃)₃·5H₂O), is a widely utilized precursor for the deposition of bismuth-containing thin films, particularly bismuth oxide (Bi₂O₃). Its advantages include good solubility in various solvents, relatively low decomposition temperature, and cost-effectiveness. Bi₂O₃ thin films are of significant interest for a range of applications including optical coatings, gas sensors, photocatalysts, and as components in solid oxide fuel cells and ferroelectric memories.[1] This document provides detailed application notes and experimental protocols for depositing bismuth oxide thin films using bismuth nitrate as the primary precursor via several common chemical deposition techniques.
Application Note 1: Sol-Gel Synthesis with Spin Coating
The sol-gel method is a versatile, solution-based technique that allows for excellent control over film composition and microstructure at low processing temperatures. It involves the creation of a colloidal suspension (sol) that is subsequently deposited and converted into a solid network (gel) and then a dense film upon thermal treatment.
Experimental Protocol
-
Precursor Solution Preparation:
-
Dissolve 4.9 g of this compound pentahydrate (Bi(NO₃)₃·5H₂O) in 100.0 mL of a dilute nitric acid solution (e.g., 1:5 HNO₃:H₂O) to create a 0.1 M solution.[2]
-
To this solution, add a chelating agent or stabilizer, such as polyethylene (B3416737) glycol (PEG 200), to increase viscosity and ensure homogeneity.[2]
-
Stir the mixture vigorously for several hours at room temperature until a clear, stable sol is formed.
-
-
Substrate Preparation:
-
Clean substrates (e.g., glass slides, silicon wafers) by sonicating them sequentially in acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Thin Film Deposition:
-
Apply the precursor sol onto the substrate using a spin coater. A typical two-stage process might involve spinning at 500 rpm for 10 seconds, followed by 3000 rpm for 30 seconds to achieve a uniform layer.
-
Dry the coated substrate on a hot plate at approximately 100-120°C for 10-15 minutes to evaporate the solvent and form a gel.
-
-
Thermal Treatment (Calcination/Annealing):
-
Transfer the dried films to a furnace for calcination. Heat the films to a target temperature (e.g., 450-600°C) with a controlled heating rate (e.g., 1-5°C/min).[2]
-
Maintain the plateau temperature for 1-5 hours to facilitate the decomposition of organic residues and crystallization of the Bi₂O₃ film.[3]
-
Allow the furnace to cool down to room temperature naturally.
-
Repeat the deposition and annealing steps to achieve a desired film thickness.[2]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Precursor | This compound Pentahydrate (Bi(NO₃)₃·5H₂O) | [2][3] |
| Precursor Concentration | 0.1 M | [2] |
| Solvent / Chelating Agent | HNO₃ / H₂O, Polyethylene Glycol (PEG) | [2] |
| Deposition Method | Spin Coating | [4] |
| Drying Temperature | 100 - 120 °C | [2][5] |
| Annealing Temperature | 450 - 700 °C | [2][3] |
| Annealing Duration | 1 - 5 hours | [2][3] |
| Resulting Phase | α-Bi₂O₃ (monoclinic), γ-Bi₂O₃ (cubic) | [3] |
Process Visualization
Application Note 2: Spray Pyrolysis
Spray pyrolysis is a cost-effective and scalable technique suitable for producing large-area thin films. It involves spraying a precursor solution onto a heated substrate, where the droplets undergo evaporation and thermal decomposition to form the desired film.[6]
Experimental Protocol
-
Precursor Solution Preparation:
-
Prepare a 0.05 M to 0.1 M aqueous solution of this compound. Dissolve the required amount of Bi(NO₃)₃·5H₂O in deionized water.[1]
-
To aid dissolution and prevent premature precipitation, a small amount of nitric acid or hydrochloric acid can be added.[1][6] For some formulations, a chelating agent like EDTA may be used to adjust the pH.[6]
-
-
Substrate Preparation:
-
Thoroughly clean glass or other suitable substrates. A common procedure involves boiling in chromic acid, washing with deionized water, and treating with a detergent, followed by a final rinse and ultrasonic cleaning.[6]
-
-
Deposition Process:
-
Preheat the substrate to the desired deposition temperature, typically in the range of 250°C to 500°C.[7]
-
Atomize the precursor solution using a spray nozzle with compressed air as the carrier gas.
-
Direct the aerosolized spray onto the heated substrate. Key parameters to control are the spray rate (e.g., 1.70 - 40 mL/h), nozzle-to-substrate distance (e.g., 24 - 28 cm), and deposition time.[1][6]
-
-
Post-Deposition Treatment (Optional):
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Precursor | This compound Pentahydrate (Bi(NO₃)₃·5H₂O) | [1][7] |
| Precursor Concentration | 0.05 - 0.1 M | [1][6] |
| Solvent / Additive | Deionized Water, HNO₃ or HCl | [1][6] |
| Substrate Temperature | 250 - 500 °C | [7] |
| Spray Rate | 1.7 - 40 mL/h | [1][6] |
| Nozzle-to-Substrate Distance | 24 - 28 cm | [1][6] |
| Post-Annealing Temperature | 300 - 550 °C (Optional) | [7] |
| Resulting Phase | β-Bi₂O₃, Mixed phases (α-Bi₂O₃, β-Bi₂O₃) | [7][8] |
| Band Gap | ~2.90 eV | [1][8] |
Process Visualization
Chemical Transformation Pathway
Regardless of the specific deposition method, the conversion of this compound to bismuth oxide involves thermal decomposition. The nitrate groups are removed, and bismuth reacts with available oxygen (from the precursor itself or the processing atmosphere) to form the stable oxide.
The overall, simplified reaction for the thermal decomposition of this compound pentahydrate in an oxygen-containing atmosphere to form the common monoclinic α-Bi₂O₃ phase can be represented as:
4 Bi(NO₃)₃·5H₂O(s) + Heat → 2 Bi₂O₃(s) + 12 NO₂(g) + 3 O₂(g) + 20 H₂O(g)
Intermediate phases, such as bismuth oxynitrates or other Bi₂O₃ polymorphs (e.g., tetragonal β-Bi₂O₃), can form depending on the precise temperature, heating rate, and atmosphere.[9][10] For instance, thermolysis may proceed through an intermediate bismuth oxocarbonate ((BiO)₂CO₃) stage in some precursor systems.[9][10]
Pathway Visualization
References
- 1. rcsc.ac.in [rcsc.ac.in]
- 2. web1.see.asso.fr [web1.see.asso.fr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ajer.org [ajer.org]
- 6. daneshyari.com [daneshyari.com]
- 7. Development of spray pyrolysis-synthesised Bi 2 O 3 thin films for photocatalytic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02907K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.urfu.ru [journals.urfu.ru]
- 10. elar.urfu.ru [elar.urfu.ru]
Application Notes and Protocols: Bismuth Nitrate in the Synthesis of Bismuth-Based Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bismuth-based metal-organic frameworks (Bi-MOFs) using bismuth nitrate (B79036) as a metal precursor. Bi-MOFs are gaining significant attention in biomedical fields due to their low toxicity and potential applications in drug delivery, bio-imaging, and catalysis.[1][2][3][4]
Introduction to Bismuth-Based MOFs
Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[3][5] Bismuth, as a heavy metal with low toxicity, offers a unique platform for the design of biocompatible MOFs.[1][6] The flexible coordination environment of the Bi(III) cation allows for a wide range of structural diversity.[6] Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) is a common and convenient starting material for the synthesis of various Bi-MOFs.[5][6][7][8][9][10] The synthesis of Bi-MOFs can, however, present challenges, such as the hydrolysis of bismuth salts in aqueous solutions.[1]
Applications in Drug Delivery and Biomedicine
The inherent properties of Bi-MOFs, such as high surface area and tunable pore sizes, make them excellent candidates for drug delivery systems.[1][3][11] Their biocompatibility is a significant advantage for in-vivo applications.[2][4][11] For instance, the Bi-MOF CAU-7 has been investigated for the delivery of cancer drugs, demonstrating high loading capacities and sustained release profiles.[11] The porous nature of these frameworks allows for the encapsulation of therapeutic agents, protecting them from degradation and enabling controlled release.[2][3]
Quantitative Data of Bismuth-Based MOFs
The following table summarizes key quantitative data for several Bi-MOFs synthesized using this compound. This data is crucial for evaluating their potential in various applications.
| MOF Name | Precursors | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Drug Loading Capacity (wt%) | Drug Release Time | Reference |
| CAU-7 | This compound, 1,3,5-benzenetribenzoic acid | - | - | - | 33% (DCA), 9% (α-CHC) | Up to 17 days (DCA), Up to 31 days (α-CHC) | [11] |
| CAU-17 | This compound, Trimesic acid | 35.09 | - | <2 | - | - | [5][12] |
| CAU-33 | This compound, 1,2,4,5-tetrakis-(4-carboxyphenyl)benzene | - | - | <2 | - | - | |
| UU-200 | This compound, Trimesate | - | - | 0.34-0.35 | - | - | |
| Ag/Bi₂O₃ (from Bi-MOF) | This compound, (precursor to Bi-MOF) | 20.69 | - | - | - | - | [12] |
Note: "-" indicates data not specified in the provided search results.
Experimental Protocols
Detailed methodologies for the synthesis of Bi-MOFs are crucial for reproducibility. Below are protocols for the synthesis of selected Bi-MOFs using this compound.
Protocol 1: Synthesis of Rod-like Bi-MOFs (CAU-17)
This protocol is adapted from a rapid synthesis method performed at ambient temperature.[5][7]
Materials:
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Trimesic acid (H₃BTC)
-
Methanol (MeOH)
Procedure:
-
Dissolve 336 mg (1.6 mmol) of H₃BTC and 78 mg (0.16 mmol) of Bi(NO₃)₃·5H₂O in 30 mL of MeOH in a 50 mL Falcon tube.
-
Use an ultrasonic bath to aid dissolution with minimal disturbance.
-
Leave the solution undisturbed at ambient temperature for recrystallization.
-
White precipitates will form. Collect the particles by centrifugation at 8000 rpm for 3 minutes.
-
Wash the collected particles with MeOH three times.
Protocol 2: Synthesis of Ellipsoid-like Bismuth Particles
This method utilizes a modulator to control the morphology of the resulting particles.[7]
Materials:
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Trimesic acid (H₃BTC)
-
N,N-dimethylformamide (DMF)
-
Sodium acetate (B1210297) (NaOAc)
-
Methanol (MeOH)
Procedure:
-
Completely dissolve 336 mg (1.6 mmol) of H₃BTC and 78 mg (0.16 mmol) of Bi(NO₃)₃·5H₂O in 30 mL of DMF to obtain a clear solution.
-
Prepare a solution of 10 mg (0.76 mmol) of NaOAc as a modulator in 1 mL of MeOH.
-
Add the NaOAc solution dropwise to the main solution.
-
Sonicate the mixture for 10 minutes (20 kHz, 38% amplitude for 3 seconds followed by a 7-second pause).
-
Terminate the reaction after the appearance of white precipitates and allow it to settle at room temperature.
-
Collect the particles by centrifugation (8000 rpm for 3 minutes) and wash them with MeOH three times.
Protocol 3: Solvothermal Synthesis of Bi-BDC Framework
This protocol describes a common solvothermal method for MOF synthesis.[10]
Materials:
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
1,4-benzenedicarboxylic acid (H₂BDC)
-
N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve 6 mmol of Bi(NO₃)₃·5H₂O and 9 mmol of H₂BDC in 60 mL of DMF with constant stirring.
-
Transfer the solution into a 100 mL Teflon-lined autoclave.
-
Seal the autoclave in a stainless-steel vessel.
-
Heat the reactor to a specified temperature (e.g., 80-120 °C) for a designated time.
-
After cooling, collect the precipitate by filtration or centrifugation.
-
Wash the product with DMF and ethanol.
-
Dry the final product in a vacuum oven at 60 °C.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the synthesis and application of Bi-MOFs.
Caption: General workflow for the synthesis of Bi-MOFs.
Caption: Pathway of Bi-MOFs in targeted drug delivery.
Caption: Factors influencing Bi-MOF morphology.
References
- 1. Synthesis and Application of Bismuth-Based Metal-Organic Framework [manu56.magtech.com.cn]
- 2. Development of biological metal–organic frameworks designed for biomedical applications: from bio-sensing/bio-imaging to disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The green synthesis and applications of biological metal–organic frameworks for targeted drug delivery and tumor treatments - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. Rapid synthesis of bismuth-organic frameworks as selective antimicrobial materials against microbial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanochemical synthesis and characterisation of two new bismuth metal organic frameworks - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE42633E [pubs.rsc.org]
- 7. scienceopen.com [scienceopen.com]
- 8. Synthesis, functionalisation and post-synthetic modification of bismuth metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. New Bismuth Metal-Organic Frameworks - ChemistryViews [chemistryviews.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of pore structure in bismuth metal–organic framework nanorod derivatives on adsorption and organic pollutant degradation - PMC [pmc.ncbi.nlm.nih.gov]
Bismuth Nitrate: A Highly Efficient Catalyst for the Synthesis of α-Aminophosphonates
Application Note AN2025-12-16
Introduction: α-Aminophosphonates are a class of organophosphorus compounds that are recognized as structural analogues of α-amino acids. Their diverse biological activities, including antimicrobial, antiviral, and antitumor properties, have made them significant targets in medicinal chemistry and drug development. The Kabachnik-Fields reaction, a one-pot three-component condensation of a carbonyl compound, an amine, and a phosphite (B83602), is the most common method for their synthesis. The use of an efficient and environmentally benign catalyst is crucial for the practical application of this reaction. Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) has emerged as a highly effective, inexpensive, and non-toxic catalyst for this transformation, offering excellent yields under mild reaction conditions.
Data Presentation
The following table summarizes the results for the bismuth nitrate-catalyzed one-pot synthesis of various α-aminophosphonates from a range of aldehydes, amines, and diethyl phosphite. The reactions were carried out under two different conditions: at room temperature and under microwave irradiation, both in the absence of a solvent.
Table 1: this compound Catalyzed Synthesis of α-Aminophosphonates
| Entry | Aldehyde | Amine | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Aniline | Diethyl (phenyl(phenylamino)methyl)phosphonate | 30 | 92 |
| 2 | 4-Chlorobenzaldehyde | Aniline | Diethyl ((4-chlorophenyl)(phenylamino)methyl)phosphonate | 35 | 94 |
| 3 | 4-Methoxybenzaldehyde | Aniline | Diethyl ((4-methoxyphenyl)(phenylamino)methyl)phosphonate | 25 | 95 |
| 4 | 4-Nitrobenzaldehyde | Aniline | Diethyl ((4-nitrophenyl)(phenylamino)methyl)phosphonate | 40 | 90 |
| 5 | Benzaldehyde | Benzylamine | Diethyl (phenyl(benzylamino)methyl)phosphonate | 45 | 88 |
| 6 | 4-Chlorobenzaldehyde | Benzylamine | Diethyl ((4-chlorophenyl)(benzylamino)methyl)phosphonate | 50 | 90 |
| 7 | 4-Methoxybenzaldehyde | Benzylamine | Diethyl ((4-methoxyphenyl)(benzylamino)methyl)phosphonate | 40 | 92 |
| 8 | Cinnamaldehyde | Aniline | Diethyl (phenylamino(styryl)methyl)phosphonate | 60 | 85 |
| 9 | Benzaldehyde | Cyclohexylamine | Diethyl (cyclohexylamino(phenyl)methyl)phosphonate | 55 | 82 |
| 10 | Furfural | Aniline | Diethyl (furan-2-yl(phenylamino)methyl)phosphonate | 30 | 93 |
Note: The yields reported are for the isolated products after purification.
Experimental Protocols
General Protocol for the this compound-Catalyzed Synthesis of α-Aminophosphonates:
This protocol is based on the work of Bhattacharya and Kaur for the one-pot, three-component synthesis of α-aminophosphonates.
Materials:
-
Aldehyde (1 mmol)
-
Amine (1 mmol)
-
Diethyl phosphite (1 mmol)
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (0.1 mmol, 10 mol%)
-
Ethyl acetate
-
n-Hexane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, a mixture of the aldehyde (1 mmol), amine (1 mmol), and diethyl phosphite (1 mmol) is prepared.
-
Bismuth(III) nitrate pentahydrate (0.1 mmol, 10 mol%) is added to the mixture.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using an ethyl acetate-hexane solvent system.
-
Upon completion of the reaction, the reaction mixture is diluted with ethyl acetate.
-
The organic layer is washed with water and then with brine.
-
The separated organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica (B1680970) gel using an ethyl acetate-hexane gradient to afford the pure α-aminophosphonate.
Protocol for Microwave-Assisted Synthesis:
-
In a microwave-safe vessel, combine the aldehyde (1 mmol), amine (1 mmol), diethyl phosphite (1 mmol), and bismuth(III) nitrate pentahydrate (0.1 mmol, 10 mol%).
-
The vessel is placed in a microwave reactor and irradiated at a suitable power level and for a time determined by reaction monitoring.
-
After completion, the reaction mixture is cooled to room temperature.
-
The work-up and purification steps are the same as described in the general protocol.
Visualizations
Reaction Workflow:
The following diagram illustrates the workflow for the this compound-catalyzed synthesis of α-aminophosphonates.
Caption: Workflow for the synthesis of α-aminophosphonates.
Plausible Signaling Pathway (Reaction Mechanism):
The following diagram illustrates the plausible mechanism for the this compound-catalyzed Kabachnik-Fields reaction.
Caption: Plausible reaction mechanism.
Application Notes and Protocols: The Versatile Role of Bismuth Nitrate in Pharmaceutical Ingredient Synthesis
For Researchers, Scientists, and Drug Development Professionals
Bismuth nitrate (B79036) (Bi(NO₃)₃) has emerged as a cost-effective, environmentally benign, and versatile reagent in the synthesis of pharmaceutical ingredients. Its utility spans from being a key precursor for bismuth-containing drugs to acting as a potent Lewis acid catalyst in various organic transformations. This document provides detailed application notes and protocols for the use of bismuth nitrate in key pharmaceutical synthesis reactions.
I. Catalytic Applications in Organic Synthesis
This compound pentahydrate (Bi(NO₃)₃·5H₂O) is a stable, easy-to-handle, and relatively non-toxic catalyst for a range of organic reactions, offering high yields and mild reaction conditions.[1][2]
The Hantzsch reaction is a cornerstone for the synthesis of 1,4-dihydropyridine (B1200194) derivatives, a class of compounds with significant pharmacological importance. This compound pentahydrate efficiently catalyzes this one-pot, three-component reaction under microwave irradiation, leading to excellent yields in very short reaction times.[3][4][5]
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis [6]
-
In a microwave vial equipped with a magnetic stir bar, add ammonium (B1175870) acetate (B1210297) (1 mmol, 77 mg), the aldehyde (1 mmol), and the β-ketoester (e.g., ethyl acetoacetate, 2 mmol, 0.25 mL).
-
Add this compound pentahydrate (5 mol%, 24 mg).
-
Stir the resulting mixture under automated CEM microwave irradiation at 50°C (300 Watts, 20–45 psi).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel to afford the desired 1,4-dihydropyridine.
Quantitative Data Summary:
| Aldehyde | β-Dicarbonyl Compound | Time (min) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | 1 | 95 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 1.5 | 98 |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | 2 | 92 |
| Furfural | Ethyl acetoacetate | 3 | 87 |
| Benzaldehyde | Dimedone | 2 | 99 |
Table 1: this compound-catalyzed Hantzsch synthesis of 1,4-dihydropyridines under microwave irradiation.[4][7]
Experimental Workflow:
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. A catalytic system of this compound and Keto-ABNO (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) with air as the oxidant provides an efficient and environmentally friendly method for this conversion.[8][9]
Experimental Protocol: Aerobic Oxidation of Alcohols [8]
-
To a 10 mL Schlenk tube, add the alcohol (1 mmol), this compound pentahydrate (10 mol%), and Keto-ABNO (5 mol%).
-
Add acetonitrile (B52724) (2 mL) as the solvent.
-
Place the tube under an air-filled balloon.
-
Stir the reaction mixture at 65°C for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture and purify by column chromatography on silica gel.
Quantitative Data Summary:
| Substrate | Product | Time (h) | Yield (%) |
| 1-Phenylethanol | Acetophenone | 2 | 95 |
| Benzyl alcohol | Benzaldehyde | 2 | 92 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 2 | 96 |
| Cinnamyl alcohol | Cinnamaldehyde | 2 | 85 |
| Cyclohexanol | Cyclohexanone | 2 | 88 |
Table 2: this compound/Keto-ABNO catalyzed aerobic oxidation of alcohols.[8]
Reaction Scheme:
This compound pentahydrate serves as a mild and efficient reagent for the deprotection of oximes and acetals/ketals, regenerating the parent carbonyl compounds.[2][10][11]
Experimental Protocol: Deprotection of Ketoximes [2]
-
Dissolve the ketoxime in a 9:1 mixture of acetone (B3395972) and water.
-
Add 0.5 equivalents of this compound pentahydrate.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup to isolate the ketone.
Experimental Protocol: Chemoselective Deprotection of Acetals/Ketals [11]
-
Dissolve the acetal (B89532) or ketal in dichloromethane.
-
Add 25 mol% of this compound pentahydrate.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, perform a simple aqueous workup to isolate the deprotected carbonyl compound.
Quantitative Data Summary:
| Substrate | Reagent/Conditions | Product | Yield (%) |
| Acetophenone oxime | 0.5 eq. Bi(NO₃)₃·5H₂O, Acetone:H₂O (9:1), RT | Acetophenone | High |
| Benzophenone acetal | 25 mol% Bi(NO₃)₃·5H₂O, CH₂Cl₂, RT | Benzophenone | 95 |
| Cinnamaldehyde dimethyl acetal | 25 mol% Bi(NO₃)₃·5H₂O, CH₂Cl₂, RT | Cinnamaldehyde | 92 |
Table 3: this compound-mediated deprotection of carbonyl compounds.[2][11]
II. Precursor in the Synthesis of Bismuth-Containing APIs
This compound is a fundamental starting material for the synthesis of various bismuth-based active pharmaceutical ingredients (APIs), particularly those used for gastrointestinal disorders.[12][13]
Bismuth subsalicylate, the active ingredient in Pepto-Bismol, can be synthesized from bismuth subnitrate, which is derived from this compound.[5][14] A high-purity product is obtained by first converting bismuth subnitrate to bismuth oxide (Bi₂O₃) and then reacting it with salicylic (B10762653) acid.[5]
Experimental Protocol: Synthesis of Bismuth Subsalicylate [5][15]
-
Preparation of Bismuth Oxide: Treat bismuth subnitrate with a solution of sodium hydroxide (B78521) to precipitate bismuth oxide. Filter and wash the precipitate.
-
Synthesis of Bismuth Subsalicylate:
-
Prepare a solution of lactic acid and salicylic acid.
-
Add the prepared bismuth oxide to the acidic solution.
-
Heat the mixture to 60–85°C with stirring.
-
After the reaction is complete, filter the precipitate of bismuth subsalicylate.
-
Wash the product with ultrapure water and then with absolute ethanol (B145695) containing excess salicylic acid.[15]
-
Dry the final product in a vacuum oven at 60°C.[15]
-
Logical Relationship Diagram:
Colloidal Bismuth Subcitrate, another important anti-ulcer drug, is also synthesized using a this compound solution as the starting material. The process involves the formation of bismuth citrate (B86180) followed by complexation.[13][16]
General Protocol Outline for Colloidal Bismuth Subcitrate [13]
-
Dissolve metallic bismuth in nitric acid to obtain a this compound solution.
-
Treat the this compound solution with a citric acid solution to precipitate bismuth citrate.
-
Dissolve the bismuth citrate in an aqueous solution of potassium hydroxide in the presence of citric acid and ammonia.
-
The resulting solution can be processed by spray drying or crystallization to obtain the final colloidal bismuth subcitrate product.
Conclusion
This compound is a valuable and versatile compound in the synthesis of pharmaceutical ingredients. Its application as a catalyst in key organic reactions offers advantages in terms of efficiency, mild conditions, and environmental friendliness. Furthermore, it serves as an essential precursor for the manufacture of widely used bismuth-containing drugs. The protocols and data presented here provide a foundation for researchers and drug development professionals to leverage the benefits of this compound in their synthetic endeavors.
References
- 1. A microwave-assisted this compound-catalyzed unique route toward 1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.iwu.edu [scholars.iwu.edu]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Microwave-Assisted this compound-Catalyzed Unique Route Toward 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using this compound Pentahydrate [organic-chemistry.org]
- 12. "A Microwave-Assisted this compound-Catalyzed Unique Route Toward 1,4" by Debasish Bandyopadhyay, Stephanie Maldonado et al. [scholarworks.utrgv.edu]
- 13. sibran.ru [sibran.ru]
- 14. sibran.ru [sibran.ru]
- 15. Preparation method for bismuth subsalicylate - Eureka | Patsnap [eureka.patsnap.com]
- 16. RU2496719C1 - Method of producing bismuth potassium citrate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Controlling Bismuth Nitrate Hydrolysis in Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling bismuth nitrate (B79036) hydrolysis during chemical synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving bismuth nitrate.
Issue 1: A white precipitate forms immediately upon dissolving this compound pentahydrate in water.
-
Question: I am trying to prepare an aqueous solution of this compound, but a white solid crashes out as soon as I add water. What is happening and how can I prevent it?
-
Answer: This is a classic sign of uncontrolled hydrolysis. This compound readily reacts with water to form insoluble basic bismuth nitrates, such as bismuth subnitrate (BiONO₃). To prevent this, you must maintain a low pH. The most common method is to dissolve the this compound pentahydrate in dilute nitric acid instead of pure water.[1][2][3] A sufficient amount of free acid keeps the bismuth ions in solution and prevents the formation of oxo- and hydroxo- species.
-
Recommended Action:
-
Instead of deionized water, use a solution of dilute nitric acid (e.g., 2M) as the solvent.
-
Add the this compound pentahydrate crystals gradually to the stirred acid solution.
-
If precipitation still occurs, you may need to increase the concentration of the nitric acid.
-
Issue 2: My reaction mixture becomes cloudy and a precipitate forms during a heating step.
-
Question: I had a clear solution of my bismuth precursor, but upon heating, it turned cloudy and a precipitate formed. How can I resolve this?
-
Answer: An increase in temperature can promote hydrolysis, even in an initially acidic solution. This is because heating can provide the activation energy needed for the hydrolysis reaction to proceed. It can also lead to the evaporation of water, concentrating the reactants and potentially shifting the equilibrium towards precipitation.
-
Recommended Actions:
-
pH Adjustment: Ensure the pH of your solution is sufficiently low (typically below 2) before heating. You may need to add more acid to maintain stability at higher temperatures.
-
Use of Chelating Agents: Incorporating a chelating agent, such as citric acid or ethylenediaminetetraacetic acid (EDTA), can stabilize the bismuth ions.[1] These agents form soluble complexes with Bi³⁺, preventing them from reacting with water to form insoluble precipitates.
-
Solvent Choice: Consider using a co-solvent like ethylene (B1197577) glycol or glycerol (B35011), which can help to keep the bismuth species in solution, even at elevated temperatures.[4][5]
-
Issue 3: I have an unwanted white precipitate. How can I redissolve it to salvage my experiment?
-
Question: An unexpected white precipitate has formed in my reaction. Is there a way to redissolve it without starting over?
-
Answer: In many cases, the white precipitate is a basic bismuth salt formed due to hydrolysis. It can often be redissolved by carefully lowering the pH of the solution.
-
Recommended Action:
-
Slowly add concentrated nitric acid dropwise to your reaction mixture while stirring vigorously.
-
Monitor the mixture closely. The precipitate should begin to dissolve as the pH decreases.
-
Be cautious not to add an excessive amount of acid, as this could interfere with subsequent reaction steps. It is advisable to monitor the pH with a pH meter if your reaction conditions allow.
-
Issue 4: The yield of my desired bismuth compound is low, and I suspect hydrolysis is the cause.
-
Question: My synthesis is producing a low yield of the target product. Could side reactions from hydrolysis be the problem?
-
Answer: Yes, uncontrolled hydrolysis can lead to the formation of unintended bismuth byproducts, thereby reducing the yield of your desired compound. If a portion of your bismuth precursor precipitates as an insoluble basic salt, it is no longer available to participate in the main reaction.
-
Recommended Actions:
-
Review your pH control: Ensure that the pH is maintained in the optimal range throughout the entire reaction. This might involve the initial use of an acidic solvent and potentially the addition of more acid during the reaction if pH is likely to increase.
-
Consider a chelating agent: If not already in use, a chelating agent can be an effective way to keep the bismuth in solution and available for the desired reaction.
-
Optimize reaction temperature: Lowering the reaction temperature may help to suppress the rate of hydrolysis. You will need to balance this with the required temperature for your primary reaction.
-
Frequently Asked Questions (FAQs)
1. What is this compound hydrolysis?
This compound hydrolysis is a chemical reaction in which this compound reacts with water to form various insoluble basic bismuth nitrates (also known as bismuth oxynitrates or subnitrates).[6] In aqueous solutions, the Bi³⁺ ion is hydrated. As the pH increases, these hydrated ions undergo deprotonation, leading to the formation of polynuclear species like [Bi₆O₄(OH)₄]⁶⁺, which then precipitate.[6]
2. What are the main factors that influence this compound hydrolysis?
The primary factors influencing this compound hydrolysis are:
-
pH: This is the most critical factor. Hydrolysis is significant at pH values above 2 and increases as the pH rises (becomes less acidic).[7]
-
Temperature: Higher temperatures generally accelerate the rate of hydrolysis.[7]
-
Concentration: The concentration of this compound in the solution can also play a role.
-
Solvent: The type of solvent used can significantly impact the solubility of this compound and its tendency to hydrolyze.
3. How can I control this compound hydrolysis?
Several methods can be employed to control hydrolysis:
-
Acidification: Maintaining a low pH (typically below 2) by using a strong acid like nitric acid is the most common method.[2]
-
Chelating Agents: Using chelating agents such as citric acid, EDTA, or tartaric acid can form stable, soluble complexes with bismuth ions, preventing their hydrolysis.[1][8]
-
Solvent Selection: Employing non-aqueous or co-solvents like ethylene glycol or glycerol can enhance the solubility of this compound and reduce hydrolysis.[4][5]
-
Temperature Control: Conducting the reaction at a lower temperature can slow down the rate of hydrolysis.
4. What are some common chelating agents used to control this compound hydrolysis, and how do they work?
Common chelating agents include:
-
Citric Acid: Forms a stable complex with bismuth, preventing the formation of insoluble basic salts. It is often used in sol-gel preparations.[1]
-
EDTA (Ethylenediaminetetraacetic Acid): A powerful chelating agent that forms a very stable complex with Bi³⁺, effectively sequestering it from reacting with water.[8][9]
-
Tartaric Acid: Similar to citric acid, it can be used to stabilize bismuth ions in solution.[7]
These agents work by binding to the bismuth ion through multiple coordination sites, forming a ring-like structure that is sterically hindered and less susceptible to attack by water molecules.
5. At what pH does this compound start to hydrolyze?
Hydrolysis can begin at pH values close to zero in dilute solutions.[10] In practice, to maintain a stable solution of this compound, it is generally recommended to keep the pH below 2.[2]
Quantitative Data on Hydrolysis Control
The following tables summarize key quantitative parameters for controlling this compound hydrolysis in various synthetic procedures.
Table 1: pH and Temperature Control for Bismuth Compound Synthesis
| Target Compound | Precursors | pH Range | Temperature (°C) | Key Findings | Reference |
| Basic this compound | This compound, Water/Ammonium Carbonate | 0.55 - 1.0 | ≥ 50 | Yields pure --INVALID-LINK--₅ · 3H₂O. | [11] |
| Bismuth Oxochloride (BiOCl) | This compound, Alkali Metal Chloride | 0 - 3 | 25 - 90 | Extent of precipitation is strongly dependent on pH and temperature. | [7] |
| Bismuth Citrate (B86180) | Basic this compound, Citric Acid | ~0.6 | 23 - 70 | Complete conversion to bismuth citrate within one hour. | [12][13] |
| Bismuth Phosphate | This compound, (NH₄)₃PO₄ | ~1 M Nitric Acid | 60 | Successful synthesis from industrial nitrate solutions. | [7] |
| Bismuth Ferrite (BiFeO₃) | This compound, Iron Nitrate, KOH | pH adjusted with 4M KOH | 220 | Single-phase BFO formed under these conditions. | [11] |
Table 2: Molar Ratios of Reactants and Additives for Hydrolysis Control
| Synthesis Method | Bismuth Precursor | Additive/Reactant | Molar Ratio (Bi:Additive/Reactant) | Purpose of Additive/Reactant | Reference |
| Bismuth Oxide Nanoparticles | This compound | Urea | 1:5 | Homogeneous precipitation and hydrolysis control. | [14] |
| Bismuth Citrate Synthesis | Basic this compound | Citric Acid | 1:1.01 - 1.15 | Complete conversion to bismuth citrate. | [12] |
| Bismuth Ditartrate | This compound | Tartaric Acid | 1:≥2 | Precipitation of the desired product. | [7] |
| Stable this compound Solution | Bismuth Metal | Nitric Acid | 1:3.1 - 4.0 | Prevents hydrolysis by maintaining free acidity. | [15] |
Experimental Protocols
Protocol 1: Synthesis of Bismuth Oxide (Bi₂O₃) Nanoparticles via Hydrolysis Solvothermal Route
This protocol describes a facile method for synthesizing Bi₂O₃ nanoparticles where hydrolysis is controlled through the use of a non-aqueous solvent and temperature.
-
Materials:
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Ethylene glycol
-
-
Procedure:
-
Dissolve a specific amount of Bi(NO₃)₃·5H₂O in ethylene glycol to achieve the desired initial concentration (e.g., 0.1 mol/L).
-
Stir the solution until the this compound is completely dissolved.
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to a temperature between 120-150°C for a specified duration (e.g., 2 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by centrifugation.
-
Wash the precipitate several times with ethanol (B145695) and deionized water to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a suitable temperature (e.g., 60°C).
-
Protocol 2: Synthesis of Bismuth Oxychloride (BiOCl) with pH Control
This protocol illustrates the synthesis of BiOCl where pH is a critical parameter to control the final product.
-
Materials:
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) or Nitric Acid (HNO₃) for pH adjustment
-
Deionized water
-
-
Procedure:
-
Dissolve 1.485 g of Bi(NO₃)₃·5H₂O in 60 mL of deionized water.
-
Add 6 mL of HCl to the solution and stir vigorously for 10 minutes.
-
Adjust the pH of the solution to 6 using a 1 M NaOH or HNO₃ solution.
-
The mixture is then subjected to further processing, such as microwave irradiation or conventional heating, depending on the specific synthesis route.
-
After the reaction is complete, the precipitate is collected, washed, and dried.
-
Visualizations
Diagram 1: Factors Influencing this compound Hydrolysis
Caption: Key factors promoting the hydrolysis of this compound.
Diagram 2: Experimental Workflow for Controlling Hydrolysis
Caption: Decision workflow for selecting a hydrolysis control method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - How to separate Bismuth from lead and tin? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Glycerol on oxidation with this compound produces class 11 chemistry CBSE [vedantu.com]
- 6. Bismuth - Wikipedia [en.wikipedia.org]
- 7. sibran.ru [sibran.ru]
- 8. Effects of some chelating agents on bismuth absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Disodium edetate? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. ajchem-a.com [ajchem-a.com]
- 12. matec-conferences.org [matec-conferences.org]
- 13. researchgate.net [researchgate.net]
- 14. Development of a therapeutic procedure for bismuth intoxication with chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN103922401A - Method for preparing this compound solution - Google Patents [patents.google.com]
Preventing bismuth subnitrate formation in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bismuth compounds. The focus is on preventing the formation of bismuth subnitrate in reactions, a common challenge that can impact experimental outcomes.
Troubleshooting Guides
Issue: A white precipitate (bismuth subnitrate) forms when dissolving bismuth nitrate (B79036) in an aqueous solution.
Cause: This precipitation is due to the hydrolysis of the bismuth(III) ion (Bi³⁺) in water. Bismuth nitrate is only stable in acidic conditions. When the pH of the solution is not low enough, Bi³⁺ reacts with water to form insoluble bismuth subnitrate (BiONO₃) and other basic bismuth nitrates.
Solution:
-
Acidification of the Solvent: The most effective method to prevent the precipitation of bismuth subnitrate is to dissolve the this compound in a pre-acidified aqueous solution. Nitric acid is the preferred acid for this purpose as it does not introduce foreign anions into the solution.
-
Use of Complexing Agents: In situations where a low pH is not desirable for the reaction, complexing agents can be used to stabilize the Bi³⁺ ion in the solution and prevent hydrolysis.
Issue: The reaction mixture becomes cloudy or forms a precipitate upon heating or dilution.
Cause: Increasing the temperature or diluting the reaction mixture can raise the pH of the solution, triggering the hydrolysis of this compound and the formation of bismuth subnitrate.
Solution:
-
Maintain Low pH: Ensure that the solution remains sufficiently acidic throughout the reaction, especially during heating or dilution steps. It may be necessary to add more acid to maintain a stable pH.
-
Controlled Addition: When diluting a concentrated acidic solution of this compound, add the bismuth solution to the water or other solvent slowly while stirring vigorously to ensure rapid mixing and prevent localized increases in pH.
-
Complexing Agents: The use of a suitable complexing agent can help maintain the solubility of the bismuth salt even with changes in temperature and concentration.
Frequently Asked Questions (FAQs)
Q1: What is bismuth subnitrate and why does it form?
A1: Bismuth subnitrate, with the chemical formula BiONO₃, is a bismuth oxynitrate that precipitates from aqueous solutions of bismuth(III) nitrate. Its formation is a result of the hydrolysis of the Bi³⁺ ion. In water, the Bi³⁺ ion is acidic and reacts with water molecules, leading to the formation of various bismuthyl species, which are precursors to the insoluble bismuth subnitrate. This process is highly dependent on the pH of the solution; as the pH increases (becomes less acidic), the equilibrium shifts towards the formation of bismuth subnitrate.
Q2: At what pH does bismuth subnitrate start to precipitate?
A2: Bismuth(III) nitrate is soluble only at a low pH, typically in the range of 0 to 3.[1] As the pH rises above this range, hydrolysis occurs, leading to the formation of insoluble bismuth subnitrate and other basic salts.[1] The exact pH at which precipitation begins can depend on the concentration of this compound and the temperature of the solution.
Q3: How can I prepare a stable aqueous solution of this compound?
A3: To prepare a stable aqueous solution of this compound, you must dissolve the salt in dilute nitric acid. A general guideline is to use a nitric acid solution with a concentration sufficient to maintain the pH of the final solution below 3. For specific concentrations, refer to the experimental protocols section.
Q4: Are there alternatives to nitric acid for preventing precipitation?
A4: Yes, other acids can be used to lower the pH, but they may introduce other ions that could interfere with your reaction. Complexing agents such as mannitol (B672), citric acid, or EDTA can also be used to form soluble complexes with the Bi³⁺ ion, preventing its hydrolysis even at higher pH values.
Q5: Can I redissolve bismuth subnitrate precipitate?
A5: Yes, bismuth subnitrate precipitate can be redissolved by adding a sufficient amount of a strong acid, such as nitric acid, to lower the pH of the solution.
Data Presentation
Solubility of this compound in Nitric Acid
| Nitric Acid Concentration (N) | Solubility of Bi(NO₃)₃ ( g/100 cm³) |
| 0.922 | 86.86 |
| 2.3 | 80.37 |
Source: Adapted from Seidell, A., "Solubilities of Inorganic and Organic Compounds", 2nd ed., Van Nostrand Comp., New York, 1919, p. 151.[2]
Stability Constants of Bismuth(III) Hydrolysis Species
| Equilibrium Reaction | logK (at 298 K) |
| Bi³⁺ + H₂O ⇌ BiOH²⁺ + H⁺ | -1.09 |
| Bi³⁺ + 2H₂O ⇌ Bi(OH)₂⁺ + 2H⁺ | -4.4 |
| 6Bi³⁺ + 12H₂O ⇌ Bi₆(OH)₁₂⁶⁺ + 12H⁺ | -1.7 |
Source: Adapted from Baes, C. F., & Mesmer, R. E. (1976). The Hydrolysis of Cations. John Wiley & Sons.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Solution using Nitric Acid
Objective: To prepare a clear and stable aqueous solution of bismuth(III) nitrate.
Materials:
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Concentrated nitric acid (HNO₃)
-
Distilled or deionized water
-
Glass beaker
-
Magnetic stirrer and stir bar
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Volumetric flask
Procedure:
-
Calculate the required amount of bismuth(III) nitrate pentahydrate for your desired concentration.
-
In a glass beaker, add a portion of the total required volume of distilled or deionized water.
-
While stirring, slowly add a calculated amount of concentrated nitric acid to the water to achieve a final pH of less than 2. A general starting point is to prepare a 2M nitric acid solution.
-
Gradually add the bismuth(III) nitrate pentahydrate powder to the acidic solution while continuously stirring.[2]
-
Continue stirring until all the this compound has completely dissolved, resulting in a clear solution.
-
Carefully transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of the acidified water and add it to the volumetric flask.
-
Bring the solution to the final volume with the acidified water.
-
Stopper the flask and invert it several times to ensure homogeneity.
Protocol 2: Stabilization of this compound Solution with Mannitol
Objective: To prepare a stable this compound solution at a pH that would normally cause precipitation, using mannitol as a complexing agent.
Materials:
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Mannitol
-
Distilled or deionized water
-
Glass beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the desired amount of mannitol in distilled or deionized water with stirring. The molar ratio of mannitol to this compound should be at least 1:1.
-
Once the mannitol is completely dissolved, slowly add the bismuth(III) nitrate pentahydrate to the mannitol solution while stirring continuously.
-
The this compound should dissolve to form a clear and stable solution. This solution is more resistant to hydrolysis and precipitation upon dilution or heating compared to an uncomplexed this compound solution at a similar pH.
Visualizations
Bismuth(III) Hydrolysis Pathway
The following diagram illustrates the hydrolysis of the bismuth(III) ion in an aqueous environment, leading to the formation of various species, including the precipitate bismuth subnitrate.
Caption: Hydrolysis pathway of Bismuth(III) leading to subnitrate formation.
Troubleshooting Workflow for Bismuth Subnitrate Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve the issue of bismuth subnitrate precipitation during an experiment.
Caption: Troubleshooting workflow for bismuth subnitrate precipitation.
References
Technical Support Center: Bismuth Nitrate Precursor Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bismuth nitrate (B79036) precursors. The information is designed to help you overcome common challenges related to precursor stability and ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing and using bismuth nitrate solutions.
Question: I dissolved this compound pentahydrate in deionized water, and a white precipitate formed immediately. What is happening, and how can I prevent it?
Answer:
The white precipitate is a result of the hydrolysis of this compound. In neutral or high pH solutions, this compound reacts with water to form insoluble bismuth oxynitrates (also known as bismuth subnitrates).[1][2][3] To prevent this, you must dissolve the this compound in an acidic solution. The addition of nitric acid will lower the pH and keep the bismuth ions in solution.[4][5]
Question: I've added nitric acid, but my this compound solution still becomes cloudy over time. What could be the cause?
Answer:
Cloudiness that develops over time, even in an acidified solution, can be due to several factors:
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Insufficiently Low pH: The pH of your solution may not be low enough to maintain long-term stability. For stable solutions, a pH range of 0 to 3 is generally recommended.[4]
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High Temperature: Elevated temperatures can promote hydrolysis, even at a low pH. It is advisable to store your stock solutions in a cool place.
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Concentration Effects: More concentrated solutions of this compound may require a higher concentration of nitric acid to remain stable.
To resolve this, you can try adding a small amount of concentrated nitric acid to the cloudy solution until it becomes clear again. For future preparations, ensure the initial amount of acid is sufficient for the concentration of this compound you are using.
Question: What is the optimal pH for my this compound precursor solution?
Answer:
The optimal pH for your this compound solution will depend on the specific requirements of your experiment. However, for general stability and to prevent precipitation, a pH of less than 2 is recommended. In many applications, a pH between 0.5 and 1.0 is used to ensure the complete dissolution and stability of the precursor.[1]
Question: Can I use an acid other than nitric acid to stabilize my this compound solution?
Answer:
While nitric acid is the most common choice because it provides a common ion (nitrate) and effectively prevents hydrolysis, other acids like hydrochloric acid have been used.[6] However, be aware that using other acids can introduce different anions into your system, which may interfere with your downstream reactions or the final product's properties. It is crucial to consider the compatibility of the chosen acid with your experimental goals.
Frequently Asked Questions (FAQs)
Q1: Why is maintaining a low pH crucial for this compound solution stability?
A1: this compound is prone to hydrolysis in aqueous solutions. As the pH increases, bismuth cations react with water to form various insoluble polynuclear oxo-hydroxo species, commonly referred to as bismuth oxynitrates or subnitrates.[2][6][7][8] Maintaining a low pH (typically with nitric acid) suppresses these hydrolysis reactions and keeps the bismuth ions solvated and in solution.[4][5]
Q2: What are the typical signs of instability in a this compound solution?
A2: The most common sign of instability is the formation of a white or off-white precipitate. The solution may also appear cloudy or turbid.
Q3: How should I store my this compound stock solution?
A3: To ensure long-term stability, store your acidified this compound stock solution in a tightly sealed container in a cool, dark, and well-ventilated place.[9][10]
Q4: Can I redissolve the white precipitate that has formed in my this compound solution?
A4: In many cases, yes. The white precipitate of bismuth oxynitrate can often be redissolved by carefully adding concentrated nitric acid dropwise while stirring until the solution becomes clear.
Q5: Does the concentration of the this compound solution affect its stability?
A5: Yes, the concentration can affect stability. Higher concentrations of this compound may require a more acidic environment (i.e., a lower pH) to prevent precipitation.
Data on pH and this compound Stability
The stability of this compound solutions is highly dependent on pH, temperature, and concentration. The following table summarizes the general relationship between pH and the state of the this compound solution.
| pH Range | Observation | Predominant Species |
| < 0 | Clear, stable solution | Bi³⁺ (solvated) |
| 0 - 3 | Generally clear and stable solution | Bi³⁺ and some soluble polycationic species |
| > 3 | Formation of white precipitate (hydrolysis) | Insoluble bismuth oxynitrates (e.g., BiONO₃, [Bi₆O₄(OH)₄]⁶⁺)[2] |
Experimental Protocol: Preparation of a Stable this compound Stock Solution (0.1 M)
This protocol describes the preparation of a 0.1 M stock solution of this compound that is stable against hydrolysis.
Materials:
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Concentrated nitric acid (HNO₃, ~70%)
-
Deionized water
-
Volumetric flask (e.g., 100 mL)
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Glass beaker
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
Pipette
Procedure:
-
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Nitric acid is highly corrosive.
-
Acidification of Water: Add approximately 50 mL of deionized water to a glass beaker. To this, carefully and slowly add a calculated amount of concentrated nitric acid to achieve a final pH of approximately 1. For a 100 mL solution, starting with 2-3 mL of concentrated nitric acid is a good starting point.
-
Dissolving this compound: Place the beaker on a magnetic stirrer and add a stir bar. While stirring, slowly add the required amount of bismuth(III) nitrate pentahydrate to the acidified water. For a 0.1 M solution in 100 mL, you will need 4.85 g of Bi(NO₃)₃·5H₂O.
-
Complete Dissolution: Continue stirring until all the this compound has completely dissolved. The solution should be clear and colorless.
-
Final Volume Adjustment: Carefully transfer the clear solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of acidified water (at the same pH) and add the rinsing to the volumetric flask to ensure a complete transfer.
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Dilution to the Mark: Add acidified water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Mixing and Storage: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous. Transfer the stable stock solution to a clearly labeled and tightly sealed storage bottle. Store in a cool, dark place.
Visualizing Key Processes
The following diagrams illustrate the chemical processes and troubleshooting logic discussed in this guide.
Caption: Chemical equilibrium of this compound hydrolysis.
References
- 1. sibran.ru [sibran.ru]
- 2. Bismuth - Wikipedia [en.wikipedia.org]
- 3. Bismuth(III) nitrate - Wikipedia [en.wikipedia.org]
- 4. Bismuth(III) nitrate - Crystal growing [en.crystalls.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Hydrolysis Studies on this compound: Synthesis and Crystallization of Four Novel Polynuclear Basic Bismuth Nitrates - Inorganic Chemistry - Figshare [acs.figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. carlroth.com [carlroth.com]
Bismuth nitrate reaction yield improvement techniques
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing bismuth nitrate (B79036) synthesis and improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing bismuth nitrate?
There are two primary methods for synthesizing this compound solution:
-
Direct reaction with nitric acid: This method involves reacting pure bismuth metal directly with nitric acid. The reaction is represented as: Bi + 6HNO₃ → Bi(NO₃)₃ + 3NO₂ + 3H₂O. However, this approach consumes a significant amount of nitric acid and produces toxic nitrogen oxide (NOx) gases, which require treatment.[1]
-
Reaction with bismuth oxide: This method involves first calcining bismuth metal with oxygen to form bismuth oxide (Bi₂O₃), which is then reacted with nitric acid: Bi + 3/4O₂ → 1/2Bi₂O₃, followed by 1/2Bi₂O₃ + 3HNO₃ → Bi(NO₃)₃ + 1/2H₂O.[1] This approach can be lengthy due to the crushing and calcination steps, leading to higher energy consumption.[1]
An optimized method involves reacting bismuth and nitric acid under pressurized oxygen, which helps to recycle NOx, reduce nitric acid consumption, and avoid NOx emissions.[1]
Q2: How can I prevent the hydrolysis of this compound during my experiment?
This compound is prone to hydrolysis in aqueous solutions, forming insoluble basic bismuth salts.[1][2] To prevent this, it is crucial to maintain a low pH (0-3) by ensuring an excess of nitric acid in the solution.[2][3] The amount of nitric acid should be just over the theoretical amount required for the reaction to maintain the free acidity of the this compound solution.[3]
Q3: What is the role of temperature in this compound synthesis?
Temperature plays a critical role in the reaction yield. For the synthesis of bismuth (III) nitrate pentahydrate from basic this compound (BOHN) and nitric acid, the final reaction temperature should not exceed 25°C.[4] At temperatures above 25°C, the precipitation of bismuth is no more than 80%.[4] In the pressurized oxygen method, the reaction temperature is typically maintained between 30°C and 90°C.[1][3]
Q4: Can this compound be used as a catalyst?
Yes, bismuth (III) nitrate pentahydrate is an effective Lewis acid catalyst in various organic synthesis reactions.[5] It can promote transformations such as esterification, etherification, and cyclization, often leading to higher yields, increased selectivity, and milder reaction conditions.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Hydrolysis: Formation of insoluble basic this compound due to insufficient acidity. | - Maintain a sufficient concentration of free nitric acid in the reaction mixture to keep the pH low (pH 0-3).[2][3] |
| - Incomplete Reaction: Insufficient reaction time or temperature. | - For the pressurized oxygen method, ensure a reaction time of 4-12 hours at 30-90°C.[1][3] For other methods, monitor the reaction for completion (e.g., cessation of gas evolution).[7] | |
| - Suboptimal Reagent Concentration: Incorrect molar ratio of reactants. | - Use a slight excess of nitric acid. A preferred molar ratio of bismuth to nitric acid is 1:3.1 to 1:4.0.[1][3] | |
| - High Temperature: For certain synthesis routes, elevated temperatures can decrease the yield. | - When preparing Bi(NO₃)₃ · 5H₂O from BOHN, control the exothermic reaction to keep the final temperature at or below 25°C.[4] | |
| Formation of a White Precipitate | - Hydrolysis: The solution is not acidic enough, leading to the formation of insoluble basic bismuth oxynitrates. | - Add more nitric acid to the solution until the precipitate redissolves.[2] Ensure thorough mixing. |
| Violent Reaction and Excessive NOx Fumes | - Rapid addition of reactants: Adding bismuth metal too quickly to concentrated nitric acid. | - Add the bismuth metal granules to the nitric acid slowly and in small portions to control the reaction rate.[7] Conduct the reaction in a well-ventilated fume hood. |
| Product Purity Issues | - Impurities in starting materials: Using low-purity bismuth metal or nitric acid. | - Use high-purity reagents. Bismuth can be purified by precipitation as an oxohydroxonitrate.[4] |
| - Incomplete conversion to the desired product. | - Ensure the correct stoichiometry and reaction conditions are maintained to favor the formation of the desired this compound species. |
Quantitative Data Summary
| Synthesis Method | Reactants | Key Parameters | Reported Yield | Reference |
| Pressurized Oxygen | Bismuth, Nitric Acid, Oxygen | Molar Ratio (Bi:HNO₃): 1:3.1-4.0, Pressure: 0.1-0.9 MPa, Temp: 30-90°C, Time: 4-12h | 98.9% - 99.0% | [3] |
| From Bismuth Oxide | Bismuth Oxide, Nitric Acid | Temp: 30-60°C, Time: 10h | 99.0% | [3] |
| From Basic this compound (BOHN) | BOHN, Nitric Acid (≥1.7 mol/l) | Final Reaction Temp: ≤25°C | >80% (up to 100% conversion) | [4] |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound Solution under Pressurized Oxygen
Objective: To prepare a high-yield this compound solution with reduced environmental impact.
Methodology:
-
Add bismuth metal and nitric acid to a reaction vessel equipped with an oxygen source. The molar ratio of bismuth to nitric acid should be between 1:3.1 and 1:4.0, with a nitric acid concentration of 20% to 68%.[1][3]
-
Seal the reaction vessel and introduce oxygen to achieve a pressure of 0.1 to 0.9 MPa.[1][3]
-
Stir the mixture continuously while maintaining the temperature between 30°C and 90°C.[1][3]
-
After the reaction is complete, cool the vessel and carefully discharge the resulting this compound solution.
Protocol 2: Synthesis of Bismuth(III) Nitrate Pentahydrate from Basic this compound (BOHN)
Objective: To synthesize solid bismuth (III) nitrate pentahydrate.
Methodology:
-
Treat basic this compound (BOHN) with a nitric acid solution having a concentration of ≥1.7 mol/l.[4]
-
The reaction is exothermic. Control the addition rate and/or provide cooling to ensure the final reaction temperature does not exceed 25°C.[4]
-
The BOHN will be completely converted to Bi(NO₃)₃ · 5H₂O.[4]
-
The product can then be crystallized from the solution.
Visualizations
Caption: Optimized synthesis of this compound solution.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Page loading... [guidechem.com]
- 2. Bismuth(III) nitrate - Crystal growing [en.crystalls.info]
- 3. CN103922401A - Method for preparing this compound solution - Google Patents [patents.google.com]
- 4. sibran.ru [sibran.ru]
- 5. 98%, reagent grade, crystals | Sigma-Aldrich [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. m.youtube.com [m.youtube.com]
Troubleshooting low catalytic activity of bismuth nitrate
Technical Support Center: Bismuth Nitrate (B79036) Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of bismuth nitrate as a catalyst. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Low Catalytic Activity
Low or inconsistent catalytic activity is a frequent challenge. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low catalytic activity.
Frequently Asked Questions (FAQs)
Catalyst Integrity and Purity
Q: How can I be sure that the quality of my this compound is not the issue?
A: The purity and form of this compound are critical for its catalytic activity. Bismuth compounds can act as Lewis acids, and impurities can alter this property.[1]
-
Recommendation: Source high-purity this compound from a reliable supplier who can provide a certificate of analysis with lot-to-lot consistency.[1] this compound pentahydrate is a common and effective form.[2]
-
Verification: If you suspect contamination, techniques like X-ray Diffraction (XRD) can confirm the crystalline phase, while Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can detect trace metal impurities.
Q: My this compound has been stored for a while. Could this affect its activity?
A: Yes, improper storage can lead to hydration or hydrolysis, altering the catalyst's structure. This compound is sensitive to moisture.
-
Recommendation: Store this compound in a tightly sealed container in a cool, dry place, preferably in a desiccator. Exposure to moisture and air can lead to the formation of inactive oxide or hydroxide (B78521) layers.[3]
Reaction Conditions
Q: What are the optimal reaction conditions for this compound catalysis?
A: Optimal conditions are highly reaction-specific. Key parameters to consider are solvent, temperature, catalyst loading, and the presence of co-catalysts.
-
Solvent Selection: The choice of solvent can significantly impact yield. For example, in the aerobic oxidation of alcohols, acetonitrile (B52724) (CH3CN) was found to provide the highest yield compared to water, DCE, DMSO, and ethanol.[4]
-
Temperature: Temperature can influence reaction rates and catalyst stability. High temperatures can lead to catalyst sintering (agglomeration of particles), reducing the active surface area.[3]
-
Catalyst Loading: The amount of catalyst should be optimized. For instance, in the synthesis of 1,4-dihydropyridines, 5 mol% of this compound was found to be effective.[2] In other reactions, such as alcohol oxidation, 10 mol% was optimal.[4]
Q: I am not seeing the expected conversion. Should I increase the catalyst loading?
A: While insufficient catalyst loading can be a reason for low conversion, simply increasing the amount is not always the solution. High concentrations of the catalyst or reactants can sometimes inhibit the reaction by causing full coverage of the catalyst surface, which restricts electron transfer.[5] It is recommended to perform a systematic optimization of the catalyst loading.
Catalyst Deactivation and Regeneration
Q: My catalyst's activity decreases over time or with reuse. What could be the cause?
A: Catalyst deactivation is a common issue and can occur through several mechanisms:
-
Poisoning: Adsorption of intermediates or byproducts onto the active sites can block them.[6]
-
Leaching: The active bismuth species may dissolve into the reaction medium, especially in liquid-phase reactions.
-
Sintering: High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[3]
-
Coke Formation: Deposition of carbonaceous materials on the catalyst surface can block active sites.[3]
Q: Can a deactivated bismuth-based catalyst be regenerated?
A: In some cases, yes. For instance, a bismuth-promoted platinum catalyst that was deactivated by the adsorption of chelating intermediates was successfully regenerated. The regeneration method involved a post-heat-treatment at 200–300 °C, which removed the adsorbed species and allowed the catalyst to be recycled for at least five runs without significant loss of activity.[6] For catalysts deactivated by the loss of molybdenum and bismuth, a regeneration process involving impregnation with a solution of molybdenum and bismuth compounds followed by calcination has been developed.[7][8]
This compound as a Precursor
Q: I am using this compound to synthesize a different bismuth-based catalyst. What factors should I consider?
A: this compound is a versatile precursor for various bismuth-based catalysts like Bi2O3, BiPO4, and BiVO4.[1][5] The properties of the final catalyst are highly dependent on the synthesis conditions.
-
Calcination Temperature: The temperature at which the precursor is calcined plays a crucial role in determining the final phase and photoactive properties of the resulting bismuth compounds.[9]
-
Synthesis Method: The preparation method (e.g., solvothermal synthesis) will influence the morphology and particle size of the final catalyst, which in turn affects its activity.[10][11]
Data and Protocols
Table 1: Optimization of Reaction Conditions for Aerobic Oxidation of Alcohols
| Entry | Bismuth Catalyst (10 mol%) | Co-catalyst (5 mol%) | Solvent | Yield (%) |
| 1 | Bi(NO3)3·5H2O | Keto-ABNO | CH3CN | 94 |
| 2 | Bi(NO3)3·5H2O | Keto-ABNO | H2O | Lower |
| 3 | Bi(NO3)3·5H2O | Keto-ABNO | DCE | Lower |
| 4 | Bi(NO3)3·5H2O | Keto-ABNO | DMSO | Lower |
| 5 | Bi(NO3)3·5H2O | Keto-ABNO | Ethanol | Lower |
| 6 | Bi2(SO4)3 | TEMPO | CH3CN | Lower |
| 7 | Bi2O3 | TEMPO | CH3CN | Lower |
| 8 | BiBr3 | TEMPO | CH3CN | Lower |
| 9 | Bi(OTf)3 | TEMPO | CH3CN | Lower |
Data adapted from a study on the aerobic oxidation of alcohols.[4]
Experimental Protocol: Catalyst Regeneration by Heat Treatment
This protocol is based on the regeneration of a deactivated Bi-promoted Pt catalyst.[6]
-
Catalyst Recovery: After the reaction, recover the deactivated catalyst by filtration or centrifugation.
-
Washing: Wash the catalyst thoroughly with a suitable solvent (e.g., deionized water, ethanol) to remove any loosely bound residues.
-
Drying: Dry the catalyst in an oven at a moderate temperature (e.g., 60-80 °C) overnight.
-
Heat Treatment (Calcination): Place the dried catalyst in a furnace and heat it to 200–300 °C under a controlled atmosphere (e.g., air or an inert gas like nitrogen) for a specified duration (e.g., 2-4 hours).
-
Cooling: Allow the catalyst to cool down to room temperature under a dry atmosphere.
-
Characterization: Before reuse, it is advisable to characterize the regenerated catalyst using techniques like XRD or TEM to check for any structural changes.
Diagram: Factors Influencing this compound Catalytic Activity
Caption: Key factors influencing the catalytic performance of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Deactivation and regeneration of in situ formed bismuth-promoted platinum catalyst for the selective oxidation of glycerol to dihydroxyacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. US4052332A - Catalyst regeneration with impregnation of bismuth and molybdenum - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. researchgate.net [researchgate.net]
- 10. researchmgt.monash.edu [researchmgt.monash.edu]
- 11. pubs.acs.org [pubs.acs.org]
Bismuth Nitrate in Organic Synthesis: Technical Support Center
Welcome to the Technical Support Center for the use of bismuth nitrate (B79036) in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my bismuth nitrate solution turning cloudy or forming a white precipitate?
This is the most common issue encountered and is almost always due to hydrolysis. This compound (Bi(NO₃)₃·5H₂O) is highly sensitive to water and pH. When the pH of the solution rises above 0, or in the presence of excess water, it readily hydrolyzes to form various insoluble basic bismuth nitrates, also known as bismuth oxynitrates or subnitrates (e.g., BiONO₃, --INVALID-LINK--₆·H₂O).[1][2][3]
Q2: Can I use water as a solvent for my reaction with this compound?
No, water is generally not a suitable solvent as it induces rapid hydrolysis and precipitation of insoluble bismuth oxynitrates.[2][3] this compound is soluble in acidic aqueous solutions (pH < 0), acetone, acetic acid, and glycerol.[3] For most organic synthesis applications, anhydrous organic solvents are recommended.
Q3: My nitration reaction is not working or is giving very low yields. What could be the cause?
This compound or subnitrate on its own is often inactive as a nitrating agent for many aromatic compounds.[4][5] It typically requires an activator, such as thionyl chloride, or support on a solid medium like montmorillonite (B579905) clay to enhance its reactivity.[4] Ensure your protocol includes the necessary activating agent or catalyst support.
Q4: I am observing the formation of nitrogen dioxide (NO₂, a brown gas) from my reaction mixture. Is this normal?
The release of NO₂ can occur under certain conditions. This compound can decompose upon heating, forming nitrogen dioxide.[3] Additionally, when reacting with certain nucleophiles like thiols, unstable intermediates can form that subsequently release NO₂.[6][7] This indicates a potential decomposition of the nitrate reagent or an unintended redox reaction.
Troubleshooting Guides
Issue 1: Formation of an Unexpected Precipitate
-
Symptom: A white or off-white solid crashes out of the reaction mixture, either at the start or during the reaction.
-
Likely Cause: Hydrolysis of this compound due to the presence of moisture.
-
Solutions:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Anhydrous Solvents: Use freshly distilled, anhydrous-grade solvents. Avoid solvents that may contain water as a stabilizer (e.g., unstabilized chloroform).
-
Acidic Medium: If the reaction chemistry allows, adding a small amount of nitric acid can help keep the this compound in solution by maintaining a very low pH.[8]
-
Temperature Control: At elevated temperatures (≥50 °C), hydrolysis is accelerated, leading to the precipitation of crystalline basic bismuth nitrates.[1] Maintain appropriate temperature control.
-
Issue 2: Poor Selectivity or Over-reaction in Nitration
-
Symptom: Formation of multiple nitrated isomers (e.g., ortho/para mixtures) or dinitrated products when mononitration is desired.
-
Likely Cause: The reaction conditions (reagent stoichiometry, temperature, catalyst) are too harsh or not optimized for the specific substrate.
-
Solutions:
-
Control Stoichiometry: Carefully control the ratio of the nitrating agent to the aromatic substrate. For mononitration of highly activated rings like phenols, a 1:1 ratio is often sufficient.[4]
-
Temperature Management: Run the reaction at a lower temperature to improve selectivity and reduce the rate of side reactions.
-
Choice of Reagent/Catalyst: The combination of bismuth subnitrate with thionyl chloride has been shown to be highly selective for mononitration of various aromatics, with no dinitro or side-chain substitution products detected in many cases.[4]
-
Issue 3: Over-oxidation of Alcohols
-
Symptom: When oxidizing a primary alcohol to an aldehyde, the corresponding carboxylic acid is formed as a significant byproduct.
-
Likely Cause: The catalytic system is too active, or the reaction time is too long.
-
Solutions:
-
Monitor Reaction Progress: Use TLC or GC to carefully monitor the consumption of the starting material. Quench the reaction as soon as the alcohol is consumed to prevent over-oxidation of the aldehyde product.
-
Optimize Catalyst System: In systems using co-catalysts (e.g., Bi(NO₃)₃/Keto-ABNO for aerobic oxidation), reducing the catalyst loading or reaction temperature can help improve selectivity for the aldehyde.[9]
-
Solid Supports: Using this compound on an acidic aluminosilicate (B74896) support (like BEA zeolites or clays) can moderate reactivity and improve selectivity in the oxidation of benzylic alcohols.[10]
-
Quantitative Data Summary
Table 1: Nitration of Phenols with Bismuth Subnitrate/Thionyl Chloride [4]
| Substrate | Substrate:Reagent Stoichiometry | Product(s) | Yield (%) |
| Phenol | 1 : 1 | 2-Nitrophenol / 4-Nitrophenol | 95 |
| Phenol | 1 : 2 | 2,4-Dinitrophenol / 2,6-Dinitrophenol | 92 |
| p-Cresol | 1 : 1 | 4-Methyl-2-nitrophenol | 96 |
| p-Cresol | 1 : 2 | 2,6-Dinitro-4-methylphenol | 94 |
| 4-Chlorophenol | 1 : 1 | 4-Chloro-2-nitrophenol | 90 |
| 4-Chlorophenol | 1 : 2 | 4-Chloro-2,6-dinitrophenol | 92 |
Table 2: Aerobic Oxidation of Alcohols with Bi(NO₃)₃/Keto-ABNO Catalyst [9]
| Substrate (Alcohol) | Product (Aldehyde/Ketone) | Isolated Yield (%) |
| 1-Phenylethanol | Acetophenone | 95 |
| Benzyl alcohol | Benzaldehyde | 96 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 97 |
| 1-(4-Chlorophenyl)ethanol | 4'-Chloroacetophenone | 94 |
| Cyclohexanol | Cyclohexanone | 90 |
Key Experimental Protocols
Protocol 1: General Procedure for Mononitration of Aromatic Compounds
-
Preparation: Charge a round-bottomed flask fitted with a condenser with the aromatic substrate (5 mmol) and dry dichloromethane (B109758) (50 mL).
-
Reagent Addition: Stir the mixture and add thionyl chloride (1.20 g, 10 mmol). Subsequently, add bismuth subnitrate (2.20 g) portion-wise over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 10% sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Aerobic Oxidation of Alcohols
Adapted from Ref.[9]
-
Preparation: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the alcohol substrate (1 mmol), Bi(NO₃)₃·5H₂O (0.1 mmol, 10 mol%), and Keto-ABNO (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous acetonitrile (B52724) (2 mL) to the tube.
-
Reaction: Place an air-filled balloon on top of the Schlenk tube. Place the reaction vessel in a preheated oil bath at 65 °C and stir for the required time (typically 2-4 hours), monitoring by TLC.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica (B1680970) gel to afford the pure aldehyde or ketone.
References
- 1. sibran.ru [sibran.ru]
- 2. Bismuth - Wikipedia [en.wikipedia.org]
- 3. Bismuth(III) nitrate - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The reaction of this compound pentahydrate, Bi(NO3)3·5H2O, with some heterobifunctional aliphatic thiols | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Selective oxidation of benzylic alcohols to aldehydes with metal nitrate reagents catalyzed by BEA zeolites or clays - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Photocatalytic Efficiency of Bismuth Nitrate-Derived Materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with bismuth nitrate-derived photocatalysts.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, characterization, and application of this compound-derived photocatalytic materials.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Photocatalytic Activity | 1. Rapid recombination of photogenerated electron-hole pairs: This is a primary limiting factor for many bismuth-based photocatalysts.[1][2][3] 2. Wide band gap: Some basic bismuth nitrates have a wide band gap, limiting their activity to the UV region of the spectrum.[3][4] 3. Poor visible light absorption: The material may not efficiently harvest visible light, which constitutes a large portion of the solar spectrum.[1] 4. Low surface area: A smaller surface area reduces the number of active sites available for the photocatalytic reaction.[5] 5. Inefficient charge transfer: Suboptimal charge carrier mobility hinders the migration of electrons and holes to the material's surface.[1] | 1. Construct heterojunctions: Couple the this compound-derived material with another semiconductor to promote charge separation.[2][3] Examples include composites with BiVO4 or other semiconductors.[6] 2. Doping: Introduce metal or non-metal elements to modify the electronic band structure and reduce the band gap.[7][8] 3. Morphology control: Synthesize materials with specific morphologies like nanosheets or hierarchical structures to enhance light absorption and surface area.[9][10] 4. Crystal facet engineering: Expose highly active crystal planes that can facilitate the generation of reactive oxygen species.[2][11][12] 5. Introduce oxygen vacancies: This can create defect states that improve charge separation and visible light absorption.[2] |
| Poor Catalyst Stability and Reusability | 1. Photocorrosion: The material may degrade under prolonged light irradiation. 2. Particle agglomeration: Nanoparticles may aggregate during the reaction, reducing the effective surface area and activity.[10] 3. Leaching of dopants or components: In composite materials, components may leach into the solution, reducing performance and contaminating the sample. | 1. Surface modification: Coat the photocatalyst with a protective layer to prevent photocorrosion. 2. Immobilization: Support the photocatalyst on a stable substrate to prevent agglomeration and facilitate recovery. 3. Optimize synthesis conditions: Ensure strong interfacial contact in composite materials to prevent leaching. Annealing at appropriate temperatures can improve crystallinity and stability.[13] |
| Inconsistent Experimental Results | 1. Variations in synthesis parameters: Minor changes in pH, temperature, precursor concentration, or stirring rate can significantly affect the final product's properties.[5] 2. Inconsistent light source: Variations in light intensity or spectral distribution will affect the photocatalytic reaction rate. 3. Contamination of reagents or glassware: Impurities can act as scavengers for reactive oxygen species or poison the catalyst. | 1. Standardize protocols: Maintain precise control over all synthesis parameters and document them thoroughly. 2. Calibrate light source: Regularly measure the intensity and spectrum of the light source to ensure consistency. 3. Thoroughly clean all glassware: Use appropriate cleaning procedures to remove any potential contaminants. Use high-purity reagents. |
| Difficulty in Characterizing the Material | 1. Amorphous or poorly crystalline material: This can lead to broad and undefined peaks in X-ray diffraction (XRD) patterns. 2. Complex morphology: The material's structure may be difficult to resolve with standard microscopy techniques. 3. Overlapping spectral features: In composite materials, it can be challenging to distinguish the properties of individual components. | 1. Optimize synthesis and annealing conditions: Adjust parameters like temperature and time to improve crystallinity.[13] 2. Use advanced characterization techniques: Employ high-resolution transmission electron microscopy (HR-TEM) and selected area electron diffraction (SAED) for detailed structural analysis. 3. Deconvolute spectral data: Use software to separate overlapping peaks in techniques like X-ray photoelectron spectroscopy (XPS) and UV-Vis diffuse reflectance spectroscopy (DRS). |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound-derived materials for photocatalysis.
1. What is the primary limitation of this compound-derived photocatalysts?
The main challenge is the rapid recombination of photogenerated electron-hole pairs, which significantly reduces the quantum efficiency of the photocatalytic process.[1][2][3] Additionally, some this compound-based materials have a wide band gap, limiting their activation to UV light.[3][4]
2. How can I improve the visible-light activity of my bismuth-based photocatalyst?
Several strategies can be employed:
-
Doping: Introducing non-metal elements like Nitrogen or Sulfur can narrow the band gap and enhance visible light absorption.[8]
-
Heterojunction Construction: Forming a composite with a narrow band gap semiconductor can improve visible light harvesting and promote charge separation.[2][3]
-
Surface Plasmon Resonance: Incorporating noble metal nanoparticles (e.g., Ag, Au) can enhance visible light absorption through surface plasmon resonance effects.[14]
3. What are the key characterization techniques I should use for my synthesized photocatalyst?
Essential characterization techniques include:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity.[15][16]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and microstructure.[15][16]
-
UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the light absorption properties and estimate the band gap energy.[1][16]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of the elements on the surface.
-
Photoluminescence (PL) Spectroscopy: To study the separation efficiency of photogenerated electron-hole pairs. A lower PL intensity generally indicates a lower recombination rate.[16]
4. How do I prepare a basic bismuth nitrate (B79036) photocatalyst?
A common method is the precipitation method.[15] Typically, a this compound precursor, such as Bi(NO₃)₃·5H₂O, is dissolved in an acidic solution to prevent hydrolysis.[8] A precipitating agent, like NaOH or ammonia, is then added to adjust the pH, leading to the formation of a precipitate.[8][15] The resulting solid is then washed, dried, and often calcined at a specific temperature to obtain the desired crystalline phase.[8][13]
5. What is the mechanism of photocatalytic degradation using these materials?
The general mechanism involves three key steps:
-
Generation of electron-hole pairs: When the semiconductor photocatalyst is irradiated with light of sufficient energy (greater than its band gap), electrons are excited from the valence band to the conduction band, leaving holes behind.[17]
-
Separation and transport of charge carriers: The photogenerated electrons and holes migrate to the surface of the photocatalyst.[17]
-
Surface redox reactions: The electrons react with adsorbed oxygen to produce superoxide (B77818) radicals (•O₂⁻), while the holes react with water or hydroxide (B78521) ions to form hydroxyl radicals (•OH). These highly reactive species are responsible for the degradation of organic pollutants.[14][18]
Quantitative Data Summary
The following tables summarize quantitative data on the photocatalytic performance of various this compound-derived materials.
Table 1: Photocatalytic Degradation of Rhodamine B (RhB)
| Photocatalyst | Synthesis Method | Light Source | Degradation Efficiency | Time (min) | Reference |
| BiON-4N | Precipitation with HMTA | UV Light | 100% | 4 | [5] |
| Bi₆O₅(OH)₃(NO₃)₅·3H₂O | Direct Hydrolysis | Visible Light | ~95% | 120 | [10] |
| α-Bi₂O₃ (from Bi(NO₃)₃) | Precipitation & Calcination | Visible Light | >90% | 180 | [13] |
Table 2: Band Gap Energies of Bismuth-Based Photocatalysts
| Material | Band Gap (eV) | Reference |
| α-Bi₂O₃ | ~2.64 - 2.85 | [13] |
| BiVO₄ | ~2.4 - 2.5 | [1] |
| BiFeO₃ | ~2.1 - 2.2 | [14] |
| Basic Bismuth Nitrates | Variable (can be > 3.0) | [3] |
Experimental Protocols
Protocol 1: Synthesis of α-Bi₂O₃ Nanoparticles via Precipitation
This protocol is adapted from a typical chemical precipitation method.[8][13]
-
Dissolve Precursor: Dissolve 1.94 g of Bi(NO₃)₃·5H₂O in 20 mL of dilute nitric acid (1 mol/L) with constant stirring to prevent the hydrolysis of Bi³⁺ ions.
-
Prepare Alkaline Solution: Separately, prepare a 0.21 mol/L NaOH aqueous solution.
-
Precipitation: Slowly add the NaOH solution dropwise into the this compound solution under vigorous stirring. A white precipitate will form.
-
Aging: Continue stirring the mixture for 30 minutes to ensure a complete reaction.
-
Washing: Filter the precipitate and wash it repeatedly with deionized water until the pH of the filtrate is neutral.
-
Drying: Dry the obtained solid in an oven at 80°C for 8 hours.
-
Calcination: Calcine the dried powder in a muffle furnace at 500°C in air for 2 hours to obtain α-Bi₂O₃ nanoparticles.
Protocol 2: Photocatalytic Activity Evaluation
This protocol describes a standard procedure for evaluating the photocatalytic degradation of an organic dye.[16][17]
-
Catalyst Suspension: Disperse a specific amount of the photocatalyst (e.g., 50 mg) in an aqueous solution of the target pollutant (e.g., 100 mL of 10 mg/L Rhodamine B).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the photocatalyst and the pollutant.
-
Photoreaction: Irradiate the suspension with a suitable light source (e.g., a Xenon lamp with a UV cutoff filter for visible light). Maintain constant stirring throughout the experiment.
-
Sampling: At regular time intervals, withdraw a small aliquot of the suspension (e.g., 3 mL).
-
Catalyst Removal: Centrifuge or filter the aliquot to remove the photocatalyst particles.
-
Concentration Analysis: Measure the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer at its maximum absorption wavelength.
-
Degradation Efficiency Calculation: Calculate the degradation efficiency using the formula: Degradation (%) = (C₀ - Cₜ) / C₀ × 100, where C₀ is the initial concentration after reaching equilibrium and Cₜ is the concentration at time t.
Visualizations
Caption: Workflow for synthesis, characterization, and testing of photocatalysts.
Caption: General mechanism of semiconductor photocatalysis for pollutant degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 9. Characterization of bismuth-based photocatalyst for microcystin-LR degradation and mechanism: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acfm.fafu.edu.cn [acfm.fafu.edu.cn]
- 11. Enhanced Adsorption-Photocatalytic Activity of Bismuth-Based Materials via Interfacial Charge Driving Force and Highly Active Crystal Plane | CoLab [colab.ws]
- 12. Enhanced Adsorption-Photocatalytic Activity of Bismuth-Based Materials via Interfacial Charge Driving Force and Highly Active Crystal Plane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. allsciencejournal.com [allsciencejournal.com]
- 14. Bismuth-based nanostructured photocatalysts for the remediation of antibiotics and organic dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. High-Throughput Strategies for the Design, Discovery, and Analysis of Bismuth-Based Photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Bismuth Nitrate Precursor Purification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of bismuth nitrate (B79036) precursors.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of bismuth nitrate precursors, particularly through hydrolytic purification methods.
| Question | Possible Cause | Troubleshooting Steps |
| Why is a white precipitate forming immediately upon dissolving my this compound precursor in water? | This compound readily hydrolyzes in neutral or near-neutral water to form insoluble basic bismuth nitrates, such as bismuth subnitrate (BiONO₃).[1][2][3] | To prevent premature hydrolysis, always dissolve this compound in dilute nitric acid. A common practice is to use a few drops of concentrated nitric acid to maintain a low pH (typically below 2) before adding the bulk of the water.[1] |
| My hydrolytic purification yields a very fine, poorly crystalline precipitate that is difficult to filter. What went wrong? | The temperature of the hydrolysis process is too low. Low temperatures can lead to the formation of poorly crystallized precipitates that trap impurities and mother liquor.[4] | The hydrolysis should be carried out at an elevated temperature, typically between 40°C and 90°C.[4] A temperature of at least 50°C is recommended to obtain an easily filterable, coarse-crystalline precipitate.[5] |
| The purity of my final product is lower than expected, with significant levels of lead and iron contamination. | The pH of the hydrolysis solution was not optimal. If the pH is too high (above 1.4), it can cause the co-precipitation of impurity metals like lead and iron along with the bismuth oxynitrate.[4] | Maintain the pH of the hydrolysis solution within the optimal range of 0.5 to 1.4.[4] Careful addition of a base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) carbonate solution) or water is crucial to control the pH.[4][5] |
| The yield of my purified basic this compound is low. | The pH of the hydrolysis solution might be too low. At a pH below 0.5, the extraction of bismuth into the product can be as low as 70%.[4] Also, incomplete precipitation can occur if the solution is not sufficiently diluted with water. | Ensure the pH is maintained within the optimal range of 0.5-1.4.[4] The volume ratio of water to the bismuth-containing solution can also be optimized; ratios of 7-9:1 have been shown to be effective. |
| During the synthesis of this compound from metallic bismuth and nitric acid, a large amount of toxic brown gas is produced. | This is the expected release of nitrogen dioxide (NO₂) gas during the reaction. However, this method leads to high consumption of nitric acid and is environmentally hazardous. | Consider a preliminary oxidation of the metallic bismuth with atmospheric oxygen. This can reduce nitric acid consumption by half and eliminate the release of toxic nitrogen oxides.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound precursors?
A1: The most common and effective method is hydrolytic purification.[4][5] This process involves the controlled precipitation of bismuth from a nitric acid solution in the form of a basic this compound, such as bismuth oxohydroxonitrate (--INVALID-LINK--₅·3H₂O).[5] This method is efficient at removing common metal impurities.[5]
Q2: What are the typical impurities found in this compound precursors?
A2: Common impurities include lead, copper, iron, silver, zinc, calcium, magnesium, and sodium.[4]
Q3: How can I prevent the hydrolysis of my stock solution of this compound?
A3: this compound solutions should be prepared and stored in dilute nitric acid to maintain a low pH and prevent the formation of insoluble basic salts.[1][2]
Q4: What is the importance of the pH and temperature during hydrolytic purification?
A4: Both pH and temperature are critical parameters. The pH should be maintained between 0.5 and 1.4 to ensure high recovery of bismuth while preventing the co-precipitation of impurities.[4] The temperature should be kept at 50°C or higher to promote the formation of a well-crystalline precipitate that is easy to filter and wash.[4][5]
Q5: Can the purified basic this compound be converted back to this compound?
A5: Yes, the purified basic this compound precipitate can be redissolved in nitric acid to obtain a purified this compound solution, which can then be crystallized to yield solid, purified this compound pentahydrate.[6]
Data Presentation
The following table summarizes the effectiveness of hydrolytic purification in removing common impurities from this compound precursors.
| Impurity | Content in Initial Material (%) | Content after Hydrolytic Purification (%) | Removal Efficiency (%) |
| Copper (Cu) | 0.0001 | 0.0001 | Not specified |
| Lead (Pb) | 0.008 | 0.0002 | 97.5 |
| Iron (Fe) | 0.003 | 0.0005 | 83.3 |
| Silver (Ag) | Not specified | 0.0001 | Not specified |
| Calcium (Ca) | 0.0005 | 0.0002 | 60 |
| Magnesium (Mg) | 0.0005 | 0.0002 | 60 |
| Sodium (Na) | 0.0015 | 0.0001 | 93.3 |
Data compiled from a representative example in the cited literature.[4]
Experimental Protocols
Detailed Methodology for Hydrolytic Purification of this compound
This protocol describes the purification of a this compound solution through controlled hydrolysis to precipitate basic this compound.
Materials:
-
Impure this compound solution (e.g., 380 g/L Bi in nitric acid)
-
Deionized water
-
4M Sodium Hydroxide (NaOH) solution or Ammonium Carbonate solution
-
Filtration apparatus (e.g., suction filter)
-
Drying oven
Procedure:
-
Preparation: Heat the impure this compound solution to the desired reaction temperature (e.g., 60°C).[4]
-
Hydrolysis: With vigorous stirring, add deionized water to the heated this compound solution. A common dilution is a tenfold dilution.
-
pH Adjustment: Slowly add a 4M NaOH solution or an ammonium carbonate solution to the diluted and heated mixture to adjust the pH to the target range of 0.5-1.4.[4] Monitor the pH closely during this step.
-
Precipitation and Digestion: Continue stirring the mixture at the elevated temperature (e.g., 60°C) for a set period, for example, 30 minutes, to allow for the formation of a well-defined crystalline precipitate.[4]
-
Settling: Turn off the stirring and allow the precipitate to settle for approximately 2 hours.[4]
-
Filtration: Separate the precipitate from the mother liquor by decantation followed by suction filtration.[4]
-
Washing: Wash the precipitate on the filter with hot deionized water (e.g., 60°C) multiple times to remove any remaining mother liquor and adsorbed impurities.[4]
-
Drying: Dry the purified basic this compound precipitate in an oven at a temperature between 80°C and 120°C.[4]
Visualizations
Caption: Workflow for the synthesis and purification of basic this compound.
Caption: Troubleshooting logic for low purity in this compound purification.
References
Technical Support Center: Bismuth Nitrate Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvents on bismuth nitrate (B79036) reaction kinetics. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the solubility and stability of bismuth nitrate?
A1: The solubility and stability of this compound are highly dependent on the solvent system. This compound pentahydrate, the common commercial form, readily hydrolyzes in water to form insoluble bismuth oxynitrates, especially when the pH is above 0.[1] To prevent this, dissolution is typically performed in acidic solutions, such as dilute nitric acid, which suppresses hydrolysis.[2][3]
The compound shows good solubility in polar aprotic solvents like acetone (B3395972) and dimethyl sulfoxide (B87167) (DMSO), as well as in acetic acid and glycerol.[1][2][3][4] Conversely, it is practically insoluble in less polar solvents like ethanol (B145695) and ethyl acetate.[1][2][3][4] The choice of solvent is therefore critical to maintaining a homogeneous reaction mixture and preventing premature precipitation of bismuth species.
Summary of this compound Solubility in Common Solvents
| Solvent | Solubility | Key Considerations |
| Water | Decomposes | Rapid hydrolysis to bismuth oxynitrate (BiONO₃).[1][3] Requires acidification (e.g., with nitric acid) to dissolve.[2] |
| Dilute Nitric Acid | Soluble | Suppresses hydrolysis and stabilizes the Bi³⁺ ion in solution.[1][3] |
| Acetic Acid | Soluble | Provides an acidic medium that can also participate in reactions.[1][2][3] |
| Acetone | Soluble | A common organic solvent for this compound reactions.[1][3][4] |
| DMSO | Highly Soluble | Can form stable complexes with bismuth, influencing reactivity.[2][5][6] |
| Ethanol | Insoluble | Not suitable for dissolving this compound.[1][2][3][4] |
| Ethyl Acetate | Insoluble | Not suitable for dissolving this compound.[1][2][3][4] |
| Acetonitrile (B52724) | Varies | Often used as a solvent for this compound-catalyzed reactions, affording high yields in certain oxidations.[7] |
Q2: What is the effect of solvent polarity on reaction kinetics involving this compound?
A2: Solvent polarity can significantly influence reaction rates. In reactions where this compound acts as a Lewis acid catalyst, polar solvents can stabilize charged intermediates or transition states, potentially accelerating the reaction. For instance, in the Biginelli reaction, solvents like acetonitrile and ethanol can affect the thermodynamic constants and reaction pathways.[8] However, in some cases, highly coordinating solvents like DMSO might form strong complexes with the Bi³⁺ ion, which could reduce its catalytic activity by blocking coordination sites.[5][6] The optimal solvent is often determined empirically for each specific reaction.[7][9]
Q3: How can I monitor the kinetics of a reaction involving this compound?
A3: Reaction kinetics can be monitored using various in-situ analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for tracking the concentration of reactants, intermediates, and products over time.[10][11][12] By acquiring a series of 1D spectra at set time intervals, a kinetic profile of the reaction can be constructed.[10][11] Other techniques like UV-Vis spectroscopy can be employed if the reacting species have distinct chromophores. For reactions involving precipitation, changes in turbidity can also be monitored.
Troubleshooting Guide
Problem 1: My this compound precipitates immediately upon addition to the solvent.
-
Cause: This is most likely due to hydrolysis. This compound is extremely sensitive to moisture and will rapidly convert to insoluble white bismuth oxynitrate (BiONO₃) in the presence of water or in neutral/basic conditions.[1][3]
-
Solution:
-
Acidify the Solvent: Ensure your solvent is sufficiently acidic. If using an aqueous system, add dilute nitric acid to lower the pH to below 2 before introducing the this compound.[2]
-
Use Anhydrous Solvents: If the reaction chemistry allows, use dry, anhydrous solvents (e.g., dry acetone, acetonitrile, or DMSO) to minimize hydrolysis.
-
Check Starting Materials: Ensure that your other reactants do not introduce water or basic species into the mixture.
-
Caption: Troubleshooting flowchart for this compound precipitation.
Problem 2: The reaction is much slower than expected or does not proceed at all.
-
Cause 1: Catalyst Inactivation: The solvent may be too strongly coordinating. Solvents like DMSO can sometimes bind tightly to the bismuth center, hindering its ability to act as a Lewis acid catalyst.[5][6]
-
Solution 1: Change Solvent: Experiment with less coordinating solvents. For example, if the reaction is slow in DMSO, try acetonitrile or an even less polar solvent like dichloromethane, if solubility permits.[7][8] A study on the aerobic oxidation of alcohols found that acetonitrile (CH₃CN) provided the highest yield compared to H₂O, DCE, DMSO, and ethanol.[7]
-
Cause 2: Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction kinetics.
-
Solution 2: Use a Co-solvent: Introduce a co-solvent to improve the solubility of all reaction components. Ensure the co-solvent does not negatively impact the reaction pathway.
Problem 3: I am observing unexpected side products.
-
Cause: The solvent may be participating in the reaction. Protic solvents like alcohols or water can act as nucleophiles. In the presence of a strong Lewis acid like Bi(NO₃)₃, they can be activated and lead to side reactions (e.g., ether formation from alcohols).
-
Solution: Switch to a non-reactive, aprotic solvent such as acetonitrile, toluene, or a chlorinated solvent.[8] Always consider the chemical nature of your solvent and its potential to interfere with the desired reaction pathway.
Experimental Protocols
Protocol: Monitoring this compound-Catalyzed Acetalization by In-Situ NMR
This protocol describes a general method for monitoring the kinetics of a this compound-catalyzed acetalization of an aldehyde with a diol using NMR spectroscopy.
1. Materials:
-
Bismuth (III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)
-
Aldehyde (e.g., benzaldehyde)
-
Diol (e.g., ethylene (B1197577) glycol)
-
Anhydrous deuterated solvent (e.g., Acetone-d₆ or CDCl₃)
-
Internal standard (e.g., mesitylene, non-reactive)
-
Anhydrous NMR tubes
2. Sample Preparation:
-
In an anhydrous environment (glovebox or under inert gas), prepare a stock solution of the aldehyde (1.0 M) and the internal standard (0.1 M) in the chosen deuterated solvent.
-
In a separate vial, dissolve this compound pentahydrate in the deuterated solvent to create a catalyst stock solution (e.g., 0.05 M). Note: Gentle warming or sonication may be required.
-
Place 500 µL of the aldehyde/internal standard stock solution into an anhydrous NMR tube.
-
Add the diol (e.g., 1.1 equivalents) to the NMR tube and mix thoroughly.
3. NMR Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) of the mixture before adding the catalyst. This spectrum will serve as a baseline.
-
Initiate the reaction by injecting the this compound stock solution (e.g., 50 µL for 10 mol% catalyst loading) directly into the NMR tube. Mix quickly by inverting the tube.
-
Immediately place the sample in the NMR spectrometer and begin acquiring spectra at fixed time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).[10][11] Use an automated routine if available on the spectrometer software.
-
Ensure the recycle delay (d1) is set appropriately (at least 5 times the longest T1 of the protons of interest) for quantitative analysis.
4. Data Analysis:
-
Process the series of spectra (phasing, baseline correction).
-
For each time point, integrate the signal corresponding to the aldehydic proton of the starting material and a characteristic proton signal of the acetal (B89532) product.
-
Normalize these integrals against the integral of the internal standard to determine the concentration of the reactant and product at each time point.
-
Plot concentration vs. time to obtain the kinetic profiles for the reaction.
Caption: Experimental workflow for kinetic analysis using NMR.
References
- 1. Bismuth(III) nitrate - Wikipedia [en.wikipedia.org]
- 2. Bismuth(III) nitrate - Crystal growing [en.crystalls.info]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound(Bi(NO3)3) [chembk.com]
- 5. Collection - Hydrolysis Studies on this compound: Synthesis and Crystallization of Four Novel Polynuclear Basic Bismuth Nitrates - Inorganic Chemistry - Figshare [acs.figshare.com]
- 6. Hydrolysis studies on this compound: synthesis and crystallization of four novel polynuclear basic bismuth nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sctunisie.org [sctunisie.org]
- 9. researchgate.net [researchgate.net]
- 10. imserc.northwestern.edu [imserc.northwestern.edu]
- 11. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
Temperature optimization for bismuth nitrate thermal decomposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of bismuth nitrate (B79036).
Troubleshooting Guides
This section addresses specific issues that may arise during the thermal decomposition of bismuth nitrate to synthesize bismuth oxide.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Final product is yellow instead of white or pale yellow. | Incomplete decomposition of this compound or intermediate oxynitrates. The presence of nitrogen oxides (NOx) can also impart a yellowish color. | - Ensure the calcination temperature is sufficiently high and the duration is adequate for complete conversion to bismuth oxide. - A second calcination step may be necessary. - Ensure proper ventilation to remove gaseous byproducts like NO2. |
| The obtained bismuth oxide polymorph is not the desired one (e.g., α-Bi₂O₃ instead of β-Bi₂O₃). | The final crystalline phase of bismuth oxide is highly dependent on the calcination temperature and the nature of the precursor. | - To obtain α-Bi₂O₃ (monoclinic), a calcination temperature of around 620°C is often used.[1] - To synthesize β-Bi₂O₃ (tetragonal), thermal decomposition of precursors like bismuth oxalate (B1200264) at lower temperatures (e.g., 280°C) can be employed.[2] The decomposition of bismuth oxide carbonate can also yield phase-pure β-Bi₂O₃.[3] |
| The final product shows low purity or contains impurities. | Contamination from starting materials or incomplete reaction. | - Use high-purity this compound as the precursor. - If preparing basic this compound first, ensure it is washed thoroughly to remove soluble impurities.[2] - For purification of crude bismuth oxide, a method involving controlled addition of nitric acid can be used to dissolve impurities like Pb, Cu, As, etc., while converting bismuth oxide to an insoluble bismuth subnitrate compound. |
| Agglomerated or large particles are formed instead of nanoparticles. | High calcination temperatures can lead to particle sintering and growth. | - Optimize the calcination temperature and time to be just sufficient for complete decomposition without excessive particle growth. - Synthesis methods like co-precipitation followed by calcination at lower temperatures can yield smaller particle sizes.[4] |
| Inconsistent results between batches. | Variations in experimental parameters such as heating rate, atmospheric conditions, or precursor preparation. | - Standardize all experimental parameters, including heating rate, gas flow (if any), and crucible type. - Ensure the this compound precursor is stored properly to avoid hydration changes, as this can affect the decomposition profile. |
Frequently Asked Questions (FAQs)
Q1: What are the main products of this compound thermal decomposition?
The thermal decomposition of this compound, particularly the pentahydrate form (Bi(NO₃)₃·5H₂O), ultimately yields bismuth(III) oxide (Bi₂O₃), nitrogen dioxide (NO₂), and oxygen (O₂). The overall reaction can be summarized as:
2Bi(NO₃)₃ → Bi₂O₃ + 6NO₂ + 3/2O₂
Q2: At what temperature does this compound pentahydrate begin to decompose?
The decomposition process is stepwise. The initial decomposition of this compound pentahydrate, involving the loss of water of hydration, starts at a relatively low temperature, with one study indicating a mass loss in the range of 34.0-50.8°C.[5]
Q3: What are the intermediate compounds formed during the decomposition?
As this compound is heated, it doesn't directly convert to bismuth oxide. It goes through several intermediate basic this compound (or bismuth oxynitrate) phases. The exact composition of these intermediates can be influenced by factors like pH and the presence of water. Some identified intermediates include --INVALID-LINK--₆·H₂O and --INVALID-LINK--₅·3H₂O.[6][7][8]
Q4: How can I control the polymorph of the final bismuth oxide product?
The crystalline form of the resulting Bi₂O₃ is highly dependent on the thermal treatment.
-
α-Bi₂O₃ (monoclinic): This is the stable phase at lower temperatures. Calcination of bismuth oxohydroxonitrate at approximately 620°C has been shown to yield monoclinic bismuth oxide.[1]
-
β-Bi₂O₃ (tetragonal): This metastable phase can be obtained by carefully controlling the decomposition of certain precursors at lower temperatures. For instance, the oxidative thermolysis of bismuth tartrate at 280°C can produce β-Bi₂O₃.[2]
Q5: What is a typical experimental protocol for synthesizing α-Bi₂O₃?
A co-precipitation method can be used:
-
Dissolve this compound pentahydrate in diluted nitric acid.
-
Separately, dissolve KOH in deionized water.
-
Add the KOH solution dropwise to the this compound solution while stirring to form a precipitate.
-
Maintain the final pH above 12 and continue stirring the precipitated liquid at 60°C for 2 hours.
-
Wash the precipitate with distilled water.
-
Dry the sample at 80°C for 6 hours.
-
Calcinate the dried powder at 500°C for 2 hours to obtain Bi₂O₃.[4]
Data Presentation
Thermal Decomposition Stages of this compound and Intermediates
The following table summarizes the temperature ranges for the decomposition of various bismuth-containing precursors to bismuth oxide. Note that the exact temperatures can vary depending on factors like heating rate and atmosphere.
| Precursor | Decomposition/Transformation | Temperature Range (°C) | Final Product | Reference |
| This compound Pentahydrate (Bi(NO₃)₃·5H₂O) | Initial decomposition (loss of water) | 34 - 51 | - | [5] |
| Basic this compound | Decomposition of nitrate salts | 400 - 500 | α-Bi₂O₃ | [9] |
| Bismuth Oxalate ([Bi(C₂O₄)OH]) | Decomposition to β-Bi₂O₃ | 280 | β-Bi₂O₃ | [10] |
| Bismuth Oxocarbonate ((BiO)₂CO₃) | Decomposition to Bi₂O₃ | 300 - 500 | Bi₂O₃ | [11] |
| Basic this compound (--INVALID-LINK--₆·H₂O) | Calcination to α-Bi₂O₃ | 620 ± 20 | α-Bi₂O₃ | [1] |
Experimental Protocols
Protocol 1: Synthesis of α-Bi₂O₃ via Solution Combustion
This method produces α-bismuth oxide with a monoclinic structure.[12]
-
Materials : Bismuth(II) subnitrate (Bi₅O(OH)₉(NO₃)₄), nitric acid (65%), citric acid, polyethylene (B3416737) glycol (PEG 20000).
-
Procedure :
-
Dissolve 2.91 g of Bi₅O(OH)₉(NO₃)₄ and 1.471 g of citric acid in 10 ml of HNO₃.
-
Add 0.04 g of PEG 20000 to the mixture.
-
Stir the mixture at 350 rpm for 5 minutes.
-
Heat the solution on a hot plate until it forms a gel and self-ignites to form a powder.
-
Calcine the resulting powder to obtain α-Bi₂O₃.
-
Protocol 2: Synthesis of Nanocrystalline Bi₂O₃ Using Urea (B33335)
This protocol yields nanocrystalline Bi₂O₃ with an average particle size of 50 nm.[13]
-
Materials : this compound, Urea.
-
Procedure :
-
Prepare a mixture of this compound and urea in a 1:5 molar ratio.
-
Heat the mixture on a hot water bath.
-
A precipitate will form upon evaporation of the water.
-
Decompose the precipitate by heating at 400°C to produce nanocrystalline Bi₂O₃.[13]
-
Visualizations
Caption: Experimental workflow for bismuth oxide synthesis.
Caption: Stepwise thermal decomposition of this compound pentahydrate.
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. researchgate.net [researchgate.net]
- 4. malayajournal.org [malayajournal.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. journals.urfu.ru [journals.urfu.ru]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Thermal Decomposition of Nanostructured Bismuth Subcarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Bismuth Nitrate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of bismuth nitrate (B79036) synthesis.
Troubleshooting Guide
Problem: Precipitate Formation During Synthesis or Dilution
Question: I am observing a white precipitate forming in my reaction mixture or when I try to dissolve the final bismuth nitrate product in water. What is causing this and how can I resolve it?
Answer:
The formation of a white precipitate is most likely due to the hydrolysis of this compound. This compound is highly susceptible to hydrolysis in aqueous solutions, especially when the pH is not sufficiently acidic (typically above 0).[1][2][3] This hydrolysis leads to the formation of various insoluble bismuth oxynitrates (e.g., BiONO₃).
Solutions:
-
pH Adjustment: The primary solution is to maintain a low pH. Add concentrated nitric acid dropwise to your solution until the precipitate redissolves.[3] It is crucial to monitor the pH of the reaction mixture continuously.
-
Solvent Choice: For applications where an aqueous solution is not strictly necessary, consider dissolving this compound in non-aqueous solvents like acetone, acetic acid, or glycerol, where it is more stable.[1] It is practically insoluble in ethanol (B145695) and ethyl acetate.[1]
Problem: The Reaction Between Bismuth Metal and Nitric Acid is Very Slow or Has Stopped
Question: My reaction between bismuth metal and concentrated nitric acid started but then slowed down significantly or stopped altogether, even though there is still unreacted bismuth. Why is this happening?
Answer:
This phenomenon is likely due to passivation. A thin, non-reactive layer of bismuth oxide can form on the surface of the bismuth metal, especially in highly concentrated nitric acid.[4] This layer prevents the acid from reaching and reacting with the fresh metal underneath.
Solutions:
-
Slight Dilution: Carefully add a small amount of distilled water to the reaction mixture. This slight dilution of the nitric acid can disrupt the passivation layer and restart the reaction.[4] Be cautious, as the reaction may become vigorous.
-
Temperature Increase: Gently warming the reaction mixture can sometimes help to overcome the passivation layer and increase the reaction rate. However, this must be done with extreme caution as the reaction is exothermic and can become difficult to control.[5]
-
Mechanical Agitation: Increasing the stirring speed or using a more efficient stirring method can help to physically break down the passivation layer.
Problem: Excessive Release of Brown/Orange Gas
Question: During the synthesis using bismuth metal and nitric acid, a large amount of brown/orange gas is being produced. Is this normal and how can I manage it?
Answer:
The brown/orange gas is nitrogen dioxide (NO₂), a toxic and hazardous byproduct of the reaction between bismuth and nitric acid.[6][7][8] While some formation is expected, excessive release indicates a very vigorous reaction and poses a significant safety and environmental hazard, particularly during scale-up.
Solutions:
-
Alternative Synthesis Route: Consider a "greener" synthesis route that avoids the direct reaction of bismuth metal with concentrated nitric acid. One such method involves the preliminary oxidation of bismuth to bismuth oxide (Bi₂O₃), which can then be dissolved in nitric acid. This process significantly reduces or eliminates the emission of toxic nitrogen oxides.[6][8]
-
Optimized Reaction Conditions: An optimized method involves reacting bismuth and nitric acid under pressurized oxygen. This allows for the in-situ recycling of nitrogen oxides, reducing nitric acid consumption and preventing emissions.[8]
-
Gas Scrubbing: In a laboratory or industrial setting, the exhaust gases should be passed through a scrubbing system containing a basic solution (e.g., sodium hydroxide) to neutralize the acidic NOx gases before they are vented.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining a stable this compound solution?
A stable this compound solution is typically maintained at a pH below 2, and often below 1, to prevent hydrolysis and the precipitation of bismuth oxynitrates.[2][6]
Q2: How can I purify my this compound from other metal impurities?
A common method for purifying bismuth from impurity metals is through hydrolytic precipitation. By carefully adjusting the pH of the this compound solution to a range of 0.55 to 1.0 and maintaining a temperature of at least 50°C, bismuth can be selectively precipitated as an oxohydroxonitrate, leaving many common metal impurities in the solution.[6] The purified precipitate can then be re-dissolved in concentrated nitric acid to obtain a high-purity this compound solution.
Q3: What are the key safety precautions to take when synthesizing this compound?
-
Ventilation: The synthesis, especially from bismuth metal and nitric acid, must be conducted in a well-ventilated fume hood to avoid inhalation of toxic nitrogen dioxide fumes.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.[9]
-
Control of Reaction Rate: The reaction is exothermic. Use an ice bath to control the temperature and add reactants slowly to prevent the reaction from becoming too vigorous.[5]
-
Handling of Nitric Acid: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.
Q4: Can I use an alternative to nitric acid for the synthesis?
Nitric acid is one of the best solvents for bismuth metal and is fundamental to forming the nitrate salt.[7] While other acids can dissolve bismuth, they will not yield this compound. For producing other bismuth salts, alternative acids could be used as a starting point after an initial dissolution step.
Data Presentation
Table 1: Key Parameters for this compound Synthesis and Purification
| Parameter | Recommended Value/Range | Purpose | Reference(s) |
| Solution pH (for stability) | < 2 (ideally < 1) | Prevent hydrolysis and precipitation | [2][6] |
| Hydrolytic Purification pH | 0.55 - 1.0 | Selective precipitation of bismuth | [6] |
| Hydrolytic Purification Temp. | ≥ 50 °C | Enhance precipitation efficiency | [6] |
| Final Reaction Temp. (BOHN to Bi(NO₃)₃·5H₂O) | ≤ 25 °C | Maximize product precipitation | [6] |
| Nitric Acid Concentration (for dissolving Bi₂O₃) | ≥ 9.0 mol/L | Formation of Bi(NO₃)₃·5H₂O | [6] |
| Bismuth to Nitric Acid Molar Ratio (pressurized O₂ method) | 1 : 3.1 to 4.0 | Optimized reaction stoichiometry | [10] |
| Reaction Temperature (pressurized O₂ method) | 30 - 90 °C | Controlled reaction conditions | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound Pentahydrate from Bismuth Metal
This protocol is a common laboratory-scale method. Caution: This reaction produces toxic nitrogen dioxide gas and should be performed in a fume hood.
Materials:
-
Bismuth metal (granules or powder)
-
Concentrated nitric acid (~68%)
-
Distilled water
-
Ice bath
-
Glass reaction vessel (e.g., beaker or flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Place the reaction vessel in an ice bath on a magnetic stirrer.
-
Add a measured amount of concentrated nitric acid to the vessel.
-
Slowly and in small portions, add the bismuth metal to the nitric acid while stirring. The reaction will be vigorous and produce brown fumes of NO₂.[5]
-
Control the rate of addition to keep the reaction from becoming too violent. If the reaction slows down or stops due to passivation, a very small amount of distilled water can be carefully added to reinitiate it.[4]
-
Continue adding bismuth until it is all consumed or until the desired concentration is reached.
-
Once the reaction is complete, the solution can be gently heated to remove any remaining unreacted nitric acid and to concentrate the solution.
-
Allow the solution to cool slowly to crystallize the this compound pentahydrate (Bi(NO₃)₃·5H₂O).
-
Isolate the crystals by filtration.
Protocol 2: Environmentally Friendlier Synthesis via Bismuth Oxide
This method avoids the generation of toxic NOx gases.
Materials:
-
Bismuth(III) oxide (Bi₂O₃)
-
Concentrated nitric acid (≥ 9.0 mol/L)
-
Distilled water
-
Glass reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Place a measured amount of concentrated nitric acid in the reaction vessel.
-
While stirring, slowly add the bismuth oxide powder to the nitric acid. The reaction is exothermic.[6]
-
Continue stirring until all the bismuth oxide has dissolved. The reaction can be represented as: Bi₂O₃ + 6HNO₃ → 2Bi(NO₃)₃ + 3H₂O.[8]
-
If necessary, gently warm the solution to ensure complete dissolution.
-
The resulting solution is a concentrated solution of this compound. It can be used as is or cooled to crystallize the pentahydrate form.
Visualizations
References
- 1. Bismuth(III) nitrate - Wikipedia [en.wikipedia.org]
- 2. Bismuth(III) nitrate - Crystal growing [en.crystalls.info]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. sibran.ru [sibran.ru]
- 7. matec-conferences.org [matec-conferences.org]
- 8. Page loading... [guidechem.com]
- 9. carlroth.com [carlroth.com]
- 10. CN103922401A - Method for preparing this compound solution - Google Patents [patents.google.com]
Stabilizing bismuth nanoparticles synthesized from bismuth nitrate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and stabilization of bismuth nanoparticles (BiNPs) from bismuth nitrate (B79036).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and handling of bismuth nanoparticles.
Issue 1: My bismuth nanoparticles are aggregating or agglomerating.
Question: I've followed my synthesis protocol, but the resulting nanoparticles are forming large clumps. How can I prevent this?
Answer:
Agglomeration is a common challenge caused by the high surface energy of nanoparticles, leading them to clump together to achieve a more stable state. This can be mitigated by addressing several factors from the synthesis to the storage stage.
Possible Causes and Solutions:
-
Inadequate Stabilization: The most common cause is insufficient or improper use of a stabilizing (capping) agent. These agents adsorb to the nanoparticle surface, preventing aggregation through electrostatic or steric repulsion.[1][2]
-
Solution: Ensure you are using an appropriate stabilizer at an effective concentration. Common choices include polymers and surfactants.[1][3] Consider switching to a different stabilizer if problems persist. Soluble starch has been shown to be a highly effective "green" stabilizer in aqueous solutions.[2]
-
-
Incorrect pH: The surface charge of nanoparticles is highly dependent on the pH of the solution. At a specific pH, known as the isoelectric point, the surface charge is zero, leading to rapid aggregation.
-
Improper Purification/Washing: Residual ions from precursors or reducing agents can disrupt the electrostatic balance, causing particles to aggregate.
-
Ineffective Redispersion: After purification or drying, redispersing the nanoparticles can be difficult.
-
Drying-Induced Aggregation (for characterization): When preparing samples for analysis like Transmission Electron Microscopy (TEM), rapid solvent evaporation can force nanoparticles together.
Troubleshooting Flowchart for Nanoparticle Agglomeration
Caption: Troubleshooting workflow for diagnosing and resolving nanoparticle agglomeration.
Issue 2: The size of my nanoparticles is too large or not uniform.
Question: My synthesis is producing nanoparticles, but they are much larger than the target size, or the size distribution is very broad. How can I achieve smaller, more monodisperse particles?
Answer:
Control over nanoparticle size and uniformity is critical for many applications. It is primarily influenced by the kinetics of nucleation and growth during synthesis. The key is to promote rapid nucleation followed by controlled growth.
Possible Causes and Solutions:
-
Precursor Concentration: The initial concentration of bismuth nitrate is a key factor in determining particle size.[5]
-
Solution: Systematically vary the concentration of Bi(NO₃)₃·5H₂O. In some methods, such as solvothermal synthesis, increasing the initial this compound concentration can lead to a gradual decrease in particle size because the nucleation rate becomes greater than the growth rate.[6]
-
-
Reaction Temperature: Temperature affects the reaction kinetics, influencing both nucleation and growth rates.
-
Solution: Optimize the reaction temperature. For solvothermal methods, temperatures between 120-200°C are common.[7] Lowering the temperature may slow the reaction, allowing for more controlled growth, while a higher temperature might favor rapid nucleation, leading to smaller particles. The optimal temperature must be determined empirically for your specific protocol.
-
-
Choice and Concentration of Reducing Agent: The strength and concentration of the reducing agent dictate how quickly Bi³⁺ ions are reduced to Bi⁰.
-
Solution: A stronger or more concentrated reducing agent (like NaBH₄) can lead to a "burst nucleation" event, forming many small nuclei simultaneously, which can result in smaller final particles.[8] Conversely, a milder reducing agent (like D-glucose or ethylene (B1197577) glycol) allows for slower, more controlled growth.[6][9]
-
-
Inadequate Mixing: Poor mixing can create localized areas of high precursor concentration, leading to uncontrolled growth and a broad size distribution.
-
Solution: Ensure vigorous and consistent stirring throughout the addition of reagents and the entire reaction period.
-
Table 1: Influence of Synthesis Parameters on Nanoparticle Size
| Parameter | Effect of Increase | Rationale |
| This compound Conc. | Often decreases size | Promotes a higher nucleation rate over growth rate.[6] |
| Reaction Temperature | Varies by method | Affects kinetics of nucleation and growth; must be optimized.[5][7] |
| Reducing Agent Strength | Generally decreases size | Induces rapid "burst nucleation," forming more nuclei.[8] |
| Stabilizer Conc. | Generally decreases size | Capping agent attaches to nuclei, preventing further growth and aggregation.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the best stabilizing agents for bismuth nanoparticles synthesized from this compound?
There is no single "best" agent, as the ideal choice depends on the synthesis method (aqueous vs. organic) and the final application. Common and effective stabilizers include:
-
Polyvinylpyrrolidone (PVP): A widely used polymer that provides excellent steric stabilization in both aqueous and organic solvents.[1][10] It can also act as a shape-controlling agent.[10]
-
Soluble Starch: An effective and environmentally friendly ("green") stabilizer for aqueous synthesis, preventing aggregation effectively.[2]
-
Citric Acid / Sodium Citrate: Small molecules that provide electrostatic stabilization by creating a negative surface charge on the nanoparticles.[1]
-
Polyethylene Glycol (PEG): Often used to prevent agglomeration and is suitable for biomedical applications due to its biocompatibility.[1][4]
Q2: How do I confirm that I have synthesized elemental bismuth (Bi⁰) and not an oxide (e.g., Bi₂O₃)?
The most definitive method is X-Ray Diffraction (XRD) .
-
The XRD pattern for pure, elemental bismuth will show sharp diffraction peaks corresponding to its rhombohedral crystal structure (JCPDS card No. 05-0519).[2]
-
If bismuth oxides are present, additional peaks corresponding to phases like monoclinic α-Bi₂O₃ or cubic δ-Bi₂O₃ will appear in the pattern.[11]
Q3: Can I control the shape of my bismuth nanoparticles?
Yes. While spherical particles are common, other morphologies can be achieved. The shape is often directed by the choice of capping agent and the addition of other ions.
-
For example, PVP has been shown to act as a shape-controlling agent in the formation of bismuth nanocubes and triangular nanoplates.[10]
-
The addition of certain ions, like Fe³⁺, can alter the nucleation and growth kinetics, leading to the formation of wire-like structures.[10]
Q4: What is a typical procedure for synthesizing stabilized bismuth nanoparticles?
Below are generalized protocols for two common methods. Note: These are starting points and may require optimization.
General Synthesis and Stabilization Workflow
Caption: A generalized workflow for the synthesis and stabilization of bismuth nanoparticles.
Experimental Protocols
Protocol 1: Aqueous Chemical Reduction using Soluble Starch
This method is adapted from a procedure for synthesizing stable BiNPs in an aqueous solution.[2]
-
Preparation:
-
Prepare a 10 g/L soluble starch solution in distilled water.
-
Prepare a 1.0 M sodium borohydride (B1222165) (NaBH₄) aqueous solution. Caution: NaBH₄ is a strong reducing agent; handle with care.
-
Dissolve 0.2 mmol of a water-soluble bismuth salt (e.g., ammonium (B1175870) bismuth citrate, derived from this compound) in 20 mL of distilled water.
-
-
Synthesis:
-
To the bismuth salt solution, add 1.0 mL of the soluble starch solution under vigorous magnetic stirring at room temperature (25°C).
-
Stir for 20 minutes to ensure the stabilizer complexes with the bismuth ions.
-
Add the 10 mL NaBH₄ solution dropwise to the mixture. The colorless solution should quickly turn black, indicating the formation of BiNPs.[2]
-
Allow the reaction to proceed for 2 hours after the NaBH₄ addition is complete.
-
-
Purification:
-
Collect the synthesized nanoparticles by centrifugation.
-
Discard the supernatant and wash the nanoparticles by redispersing them in distilled water and centrifuging again. Repeat this washing step with alcohol.
-
Protocol 2: Solvothermal Synthesis in Ethylene Glycol
This method uses ethylene glycol as both the solvent and the reducing agent at an elevated temperature.[5][6]
-
Preparation:
-
In a beaker, add 1.5 mmol of bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) to 30 mL of ethylene glycol.[6]
-
If using an additional stabilizer like PVP, dissolve it in the ethylene glycol at this stage.
-
-
Synthesis:
-
Stir the mixture until the this compound is fully dissolved.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 200°C for 6 hours.[6]
-
-
Purification:
-
Allow the autoclave to cool to room temperature naturally.
-
Separate the resulting black product from the solution via high-speed centrifugation.
-
Wash the collected nanoparticles repeatedly with ethanol (B145695) and distilled water to remove any residual ethylene glycol and unreacted precursors.
-
Dry the final product under vacuum.
-
Table 2: Example Reagent Quantities for Different Synthesis Protocols
| Protocol | Bismuth Precursor | Reducing Agent | Stabilizing Agent | Solvent | Ref. |
| Aqueous Reduction | 0.2 mmol Ammonium Bismuth Citrate | 10 mL of 1.0 M NaBH₄ | 1.0 mL of 10 g/L Soluble Starch | 20 mL Distilled Water | [2] |
| Solvothermal | 1.5 mmol Bi(NO₃)₃·5H₂O | Ethylene Glycol (acts as agent) | (Optional: PVP) | 30 mL Ethylene Glycol | [6] |
| Green Synthesis | Bi(NO₃)₃·5H₂O | Citrus limon extract | Citrus limon extract (acts as agent) | Water | [12] |
| Sol-Gel | Bi(NO₃)₃·5H₂O | (Heat) | Citric Acid, PEG600 | Nitric Acid Solution | [4] |
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
- 4. Bismuth-based nanoparticles and nanocomposites: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Bismuth Nanoparticles by a Simple One-Step Solvothermal Reduction Route | Scientific.Net [scientific.net]
- 6. researchgate.net [researchgate.net]
- 7. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 8. Bismuth nanoparticles obtained by a facile synthesis method exhibit antimicrobial activity against Staphylococcus aureus and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The versatile biomedical applications of bismuth-based nanoparticles and composites: therapeutic, diagnostic, biosensing, and regenerative properties - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00283A [pubs.rsc.org]
- 11. Green Synthesis and Characterization of Bismuth Oxide Nanoparticle Using Mentha Pulegium Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Characterization of bismuth nitrate-derived nanoparticles using XRD and SEM
A comparative guide to the characterization of bismuth nitrate-derived nanoparticles, focusing on X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) analysis. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction
Bismuth-based nanoparticles are gaining significant attention in various scientific fields, including medicine and materials science, due to their unique properties. Bismuth nitrate (B79036) is a common precursor for the synthesis of these nanoparticles. Accurate characterization of these nanoparticles is crucial for understanding their structure-property relationships and ensuring their suitability for specific applications. This guide provides a comparative overview of the characterization of this compound-derived nanoparticles using two key techniques: X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). It also presents a comparison with nanoparticles synthesized from alternative precursors.
Nanoparticle Synthesis: A Comparative Overview
Several methods are employed for the synthesis of bismuth-based nanoparticles, each yielding particles with different characteristics. The choice of synthesis route and precursor can significantly impact the size, shape, and crystalline phase of the resulting nanoparticles.
This compound-Derived Nanoparticles:
This compound pentahydrate (Bi(NO₃)₃·5H₂O) is a widely used precursor due to its solubility and reactivity. Common synthesis methods using this compound include:
-
Sol-Gel Method: This method involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a solid-like material). Bismuth oxide nanopowders with an average particle size of less than 20 nm have been synthesized using this method.[1]
-
Solution Combustion Method: In this technique, a solution of this compound (as an oxidant) and a fuel (like citric acid) is rapidly heated, leading to a self-sustaining combustion reaction that produces the nanoparticles.[2] This method has been used to synthesize β-Bi₂O₃ powders with particle sizes as small as 10.7 nm.[2]
-
Green Synthesis: This approach utilizes natural extracts, such as plant extracts, as reducing and capping agents. For example, Chenopodium album leaf extract has been used to synthesize Bi₂O₃ nanoparticles with a mean size of 79.99 nm.[3] Another study utilized Beta vulgaris extract with this compound to produce rhombohedral phase Bi₂O₃ nanoparticles with an average diameter of 34.896 nm.[4]
-
Hydrothermal Method: This method involves a chemical reaction in a sealed, heated aqueous solution. Bi₂O₃ nanoparticles with sizes of 60 nm and 90 nm have been synthesized by varying the concentration of this compound in a hydrothermal process.[5]
Alternative Precursors and Methods:
While this compound is a common choice, other precursors and methods can also be used to synthesize bismuth-based nanoparticles:
-
Bismuth Sulfate (B86663): Using bismuth sulfate (Bi₂(SO₄)₃) with Beta vulgaris extract, monoclinic phase Bi₂O₃ nanoparticles with an average diameter of 30.284 nm were produced.[4]
-
Ammonium (B1175870) Bismuth Citrate (B86180): Bismuth nanoparticles have been fabricated by the reduction of ammonium bismuth citrate with sodium borohydride (B1222165) in an aqueous solution.[6]
-
Metal-Organic Precursors: Solvothermal methods using metal-organic precursors can also be employed for the synthesis of bismuth nanoparticles.[7]
-
Electrochemical Deposition: This technique involves reducing Bi³⁺ ions from a solution onto a cathode to form pure and well-structured nanomaterials.[8]
-
Spray Pyrolysis: In this method, a bismuth salt aerosol is passed through a high-temperature reactor to produce spherical nanoparticles.[8]
Characterization Techniques: XRD and SEM
XRD and SEM are powerful and complementary techniques for characterizing the structural and morphological properties of nanoparticles.
X-ray Diffraction (XRD):
XRD is a non-destructive technique used to determine the crystalline structure, phase composition, and average crystallite size of nanoparticles.[9][10][11] The diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), provides a unique fingerprint of the crystalline material.
Scanning Electron Microscopy (SEM):
SEM is used to visualize the surface morphology, size, and shape of nanoparticles.[9] A focused beam of electrons is scanned across the sample, and the resulting signals are used to create high-resolution images.
Experimental Data Comparison
The following tables summarize the quantitative data obtained from the characterization of bismuth-based nanoparticles synthesized via different methods.
Table 1: Characterization Data of this compound-Derived Nanoparticles
| Synthesis Method | Precursor | Crystal Phase | Average Crystallite/Particle Size (nm) | Morphology | Reference |
| Green Synthesis | Bi(NO₃)₃·5H₂O | Rhombohedral | 34.896 | Aggregation of thin sheet cluster | [4] |
| Solution Combustion | Bi(NO₃)₃·5H₂O | β-Bi₂O₃ | 10.7 | - | [2] |
| Green Synthesis | Bi(NO₃)₃·5H₂O | - | 79.99 | - | [3] |
| Sol-Gel | Bi(NO₃)₃·5H₂O | - | < 20 | - | [1] |
| Solvothermal | Bi(NO₃)₃·5H₂O | Rhombohedral | 75-103 | Spherical | [7] |
| Hydrothermal | Bi(NO₃)₃ | - | 60 and 90 | - | [5] |
Table 2: Characterization Data of Nanoparticles from Alternative Precursors
| Synthesis Method | Precursor | Crystal Phase | Average Crystallite/Particle Size (nm) | Morphology | Reference |
| Green Synthesis | Bi₂(SO₄)₃ | Monoclinic | 30.284 | Aggregation of thin sheet cluster | [4] |
| Chemical Reduction | Ammonium Bismuth Citrate | - | - | - | [6] |
| - | This compound and Urea (B33335) | - | 50 | - | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis and characterization of nanoparticles.
Synthesis of Bismuth Oxide Nanoparticles using this compound and Beta vulgaris Extract (Green Synthesis):
-
Prepare an aqueous extract of Beta vulgaris.
-
Dissolve this compound pentahydrate (Bi(NO₃)₃·5H₂O) in a suitable solvent.
-
Add the Beta vulgaris extract to the this compound solution.
-
Add NaOH to the mixture.
-
The formation of Bi₂O₃ nanoparticles is observed.[4]
X-ray Diffraction (XRD) Analysis Protocol:
-
Sample Preparation: A powdered sample of the synthesized nanoparticles is prepared.[13] This can be done by drying a colloidal solution of the nanoparticles.[13] For thin-film analysis, the nanoparticle solution can be drop-casted onto a low-background substrate.[13]
-
Instrument Setup: The sample is placed in an XRD instrument. The instrument is set up with a specific X-ray source (e.g., CuKα radiation, λ = 0.15418 nm), voltage (e.g., 40 kV), and current (e.g., 30 mA).[2]
-
Data Collection: The sample is scanned over a specific 2θ range (e.g., 20° to 70°) with a defined step size and scan speed.[2]
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the crystal phases by comparing the peak positions and intensities with standard diffraction data from databases like the Joint Committee on Powder Diffraction Standards (JCPDS).[4] The average crystallite size can be calculated from the broadening of the diffraction peaks using the Debye-Scherrer equation.[4]
Scanning Electron Microscopy (SEM) Analysis Protocol:
-
Sample Preparation: A small amount of the nanoparticle powder is mounted on an SEM stub using a conductive adhesive. For liquid samples, a drop of the suspension can be placed on a stub and allowed to dry.[14] The sample is then coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.
-
Imaging: The prepared sample is placed in the SEM chamber. The electron beam is focused on the sample, and the instrument settings (accelerating voltage, magnification) are adjusted to obtain clear images of the nanoparticles.
-
Image Analysis: The obtained SEM images are analyzed to determine the size, shape, and surface morphology of the nanoparticles.[9][15]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound-derived nanoparticles.
Caption: Experimental workflow for nanoparticle synthesis and characterization.
Conclusion
The characterization of this compound-derived nanoparticles using XRD and SEM provides essential information about their crystalline structure, size, and morphology. The choice of synthesis method significantly influences these properties. By comparing data from different synthesis routes and alternative precursors, researchers can tailor the properties of bismuth-based nanoparticles for specific applications in drug development and other fields. The detailed experimental protocols provided in this guide serve as a valuable resource for ensuring the reproducibility and accuracy of these characterization studies.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Biogenic Synthesis of Bismuth Oxide Nanoparticles and its Antifungal Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. heegermaterials.com [heegermaterials.com]
- 9. delongamerica.com [delongamerica.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. azonano.com [azonano.com]
- 12. Synthesis of bismuth oxide nanoparticles using this compound and urea | CSIR-NCL Library, Pune [library.ncl.res.in]
- 13. azooptics.com [azooptics.com]
- 14. researchgate.net [researchgate.net]
- 15. mkjc.in [mkjc.in]
A Comparative Guide to the Analysis of Basic Bismuth Nitrate Compounds
For researchers, scientists, and drug development professionals working with basic bismuth nitrate (B79036), a thorough understanding of its physicochemical properties is paramount. This guide provides a comparative analysis of three key analytical techniques—Fourier Transform Infrared (FTIR) Spectroscopy, X-ray Diffraction (XRD), and Thermogravimetric Analysis (TGA)—for the characterization of basic bismuth nitrate compounds. Experimental data from literature is presented to support the comparison, alongside detailed experimental protocols.
Overview of Analytical Techniques
Basic bismuth nitrates are complex inorganic compounds often used in pharmaceutical formulations. Their efficacy and stability are intrinsically linked to their chemical structure, crystallinity, and thermal behavior. FTIR, XRD, and TGA offer complementary information to provide a comprehensive characterization of these materials.
-
Fourier Transform Infrared (FTIR) Spectroscopy: This technique identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For basic this compound, FTIR is crucial for confirming the presence of nitrate (NO₃⁻), hydroxyl (-OH), and Bi-O bonds.
-
X-ray Diffraction (XRD): XRD is a powerful non-destructive technique for identifying the crystalline phases of a material. It provides information on the crystal structure, purity, and degree of crystallinity of basic this compound compounds.[1]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability, decomposition profile, and water content of basic this compound.[2]
Comparative Analysis of Experimental Data
The following table summarizes the type of information obtained from each technique and key experimental observations for basic this compound.
| Analytical Technique | Information Obtained | Key Findings for Basic this compound |
| FTIR Spectroscopy | Identification of functional groups (e.g., -OH, NO₃⁻, Bi-O). | Broad absorption band around 3400 cm⁻¹ corresponding to O-H stretching of hydroxyl groups and water molecules. Strong absorption bands in the 1300-1400 cm⁻¹ region are characteristic of the asymmetric stretching of the nitrate group. Bands in the low-frequency region (below 600 cm⁻¹) are attributed to Bi-O stretching vibrations.[3] |
| X-ray Diffraction (XRD) | Crystalline phase identification, crystal structure, and purity. | XRD patterns of basic this compound show distinct peaks indicating a crystalline structure. The peak positions and intensities can be used to identify specific phases, such as --INVALID-LINK--₆·H₂O.[4] The patterns can be compared to standard diffraction data for phase confirmation.[5] |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, and water content. | TGA curves of basic this compound typically show an initial weight loss corresponding to the removal of adsorbed and crystalline water. Further weight loss at higher temperatures indicates the decomposition of the compound, ultimately leading to the formation of bismuth oxide (Bi₂O₃).[2][6] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Attenuated Total Reflectance (ATR) is a convenient sampling technique for the FTIR analysis of solid powders, requiring minimal sample preparation.[7]
Instrumentation:
-
FTIR Spectrometer equipped with a diamond or germanium ATR accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.
-
Sample Preparation: Place a small amount of the basic this compound powder (approximately 1-2 mg) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Analysis: Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Perform any necessary baseline corrections or other spectral manipulations.
Powder XRD is the standard method for the analysis of polycrystalline solids like basic this compound.
Instrumentation:
-
Powder X-ray Diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).
Procedure:
-
Sample Preparation: Finely grind the basic this compound sample to a homogenous powder using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and level surface.
-
Instrument Setup: Set the desired 2θ angular range for the scan (e.g., 10-80°) and the scan speed (e.g., 2°/minute).
-
Data Collection: Initiate the XRD scan. The instrument will rotate the sample and the detector to measure the intensity of the diffracted X-rays at different angles.
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed by identifying the peak positions and intensities. These are then compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phase(s).[5]
TGA provides quantitative information about the thermal decomposition of basic this compound.
Instrumentation:
-
Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the basic this compound sample (typically 5-10 mg) into a tared TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace. Program the instrument with the desired temperature range (e.g., from room temperature to 800 °C) and heating rate (e.g., 10 °C/minute). Set the desired atmosphere (e.g., nitrogen or air).
-
Analysis: Start the temperature program. The instrument will continuously monitor and record the mass of the sample as the temperature increases.
-
Data Interpretation: The resulting TGA curve plots the percentage of weight loss versus temperature. The temperatures at which significant weight loss occurs correspond to the removal of water or the decomposition of the compound. The final residual mass corresponds to the thermally stable product, typically bismuth oxide.[8]
Visualizations
References
- 1. In-situ X-ray powder diffraction studies of hydrothermal and thermal decomposition reactions of basic bismuth(iii) nitrates in the temperature range 20–650 °C - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and characterization of basic bismuth(III) nitrates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Photocatalytic Activity of Bismuth-Based Materials
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and sustainable methods to degrade organic pollutants has led to significant interest in semiconductor photocatalysis. Among the various materials being explored, bismuth-based compounds have emerged as a promising class of photocatalysts due to their unique electronic and optical properties. This guide provides an objective comparison of the photocatalytic performance of several key bismuth-based materials, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their applications.
Performance Comparison of Bismuth-Based Photocatalysts
The photocatalytic efficacy of bismuth-based materials is often evaluated by their ability to degrade model organic pollutants, such as Rhodamine B (RhB), under light irradiation. The following table summarizes the photocatalytic performance of prominent bismuth-based materials. It is important to note that the experimental conditions, such as the light source, catalyst concentration, and pH, can significantly influence the degradation efficiency.
| Photocatalyst | Target Pollutant | Light Source | Degradation Efficiency (%) | Time (min) | Reference |
| BiOCl | Rhodamine B | White LED | 96 | 25 | [1] |
| BiOBr | Rhodamine B | White LED | 62 | 25 | [1] |
| BiOI | Rhodamine B | White LED | 24 | 25 | [1] |
| β-Bi2O3 | Rhodamine B | Visible Light | 81 | 240 | [2] |
| Bi2O3 microrods | Rhodamine B | Visible Light | 97.2 | 120 | [3][4] |
| BiFeO3 | Rhodamine B | Not Specified | 81 | 240 | [2] |
| BiVO4 | Rhodamine B | Not Specified | 42.9 | 360 | [5] |
Note: The data presented above is collated from different studies and should be interpreted with caution due to variations in experimental setups. For a direct comparison, it is always recommended to evaluate materials under identical conditions. Under visible light, BiOBr has been reported to exhibit higher photoactivity than BiOCl and BiOI.[6] Conversely, under UV light exposure, BiOCl demonstrates the highest photoactivity among the bismuth oxyhalides.[6]
Experimental Protocols
Detailed and consistent experimental procedures are crucial for the valid comparison of photocatalytic activities. Below are representative protocols for the synthesis of bismuth oxyhalides and a general procedure for evaluating photocatalytic performance.
Synthesis of Bismuth Oxyhalides (BiOX; X = Cl, Br, I)
A common method for synthesizing bismuth oxyhalides is the wet chemical route.[6]
Materials:
-
Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)
-
Potassium chloride (KCl), Potassium bromide (KBr), or Potassium iodide (KI)
-
Deionized water
Procedure:
-
Prepare a 100 mL solution of bismuth nitrate by dissolving 4.85 g of Bi(NO₃)₃·5H₂O in a water:ethanol solvent mixture. The ratio of water to ethanol can be varied (e.g., 10:90, 25:75, 50:50, 75:25, 90:10) to influence the morphology of the resulting material.[6]
-
Prepare a 50 mL solution of the corresponding potassium halide by dissolving 0.75 g of KCl, 1.19 g of KBr, or 1.66 g of KI in the same solvent mixture.
-
Slowly add the potassium halide solution to the this compound solution while stirring vigorously.
-
Continue stirring the mixture for a set period (e.g., 1-2 hours) at room temperature to allow for the formation of the BiOX precipitate.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the collected solid multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a specific temperature (e.g., 60-80 °C) for several hours.
General Protocol for Photocatalytic Degradation of Rhodamine B
This protocol describes a typical experiment to assess the photocatalytic activity of a bismuth-based material.
Materials and Equipment:
-
Bismuth-based photocatalyst
-
Rhodamine B (RhB) solution of a known concentration (e.g., 10 mg/L)
-
Light source (e.g., Xenon lamp with a UV cutoff filter for visible light studies, or a UV lamp)
-
Magnetic stirrer
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Disperse a specific amount of the photocatalyst (e.g., 50 mg) into a known volume of the RhB solution (e.g., 100 mL).
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish an adsorption-desorption equilibrium between the catalyst surface and the RhB molecules.
-
Take an initial sample of the suspension and centrifuge it to remove the catalyst particles. Measure the absorbance of the supernatant at the maximum absorption wavelength of RhB (around 554 nm) using a spectrophotometer. This serves as the initial concentration (C₀).
-
Place the reactor under the light source and begin irradiation while continuously stirring the suspension.
-
At regular time intervals, withdraw aliquots of the suspension.
-
Centrifuge each aliquot to separate the photocatalyst.
-
Measure the absorbance of the supernatant to determine the concentration of RhB (Cₜ) at each time point.
-
The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100.
Mechanism of Photocatalysis
The photocatalytic degradation of organic pollutants by bismuth-based materials is a complex process involving the generation of highly reactive oxygen species (ROS). The general mechanism is initiated by the absorption of photons with energy equal to or greater than the bandgap of the semiconductor material.
Caption: General mechanism of photocatalytic degradation of organic pollutants.
Upon light absorption, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the VB. These charge carriers can then migrate to the surface of the photocatalyst and initiate redox reactions. The photogenerated electrons can reduce adsorbed molecular oxygen (O₂) to form superoxide (B77818) radicals (•O₂⁻), while the holes can oxidize water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH).[3] These ROS, along with the holes themselves, are powerful oxidizing agents that can break down complex organic pollutant molecules into simpler, less harmful substances like carbon dioxide and water.[7]
Experimental Workflow
A typical workflow for validating the photocatalytic activity of a synthesized bismuth-based material is outlined below.
Caption: Standard workflow for evaluating photocatalytic performance.
This systematic approach ensures that the synthesized material is well-characterized before its photocatalytic performance is assessed, leading to reliable and reproducible results. The characterization techniques provide crucial information about the material's crystallinity, morphology, particle size, and light absorption properties, all of which influence its photocatalytic activity.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Photocatalytic Performance, Mechanism, and Degradation Pathways of Rhodamine B with Bi2O3 Microrods under Visible-Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
Bismuth Nitrate vs. Bismuth Chloride: A Comparative Guide for Nanoparticle Synthesis
For researchers, scientists, and drug development professionals, the choice of precursor is a critical first step in the synthesis of bismuth-based nanoparticles, directly influencing the physicochemical properties and subsequent performance of the nanomaterials. This guide provides an objective comparison of two common precursors, bismuth nitrate (B79036) (Bi(NO₃)₃) and bismuth chloride (BiCl₃), supported by experimental data to inform your selection process.
This comparison guide delves into the key differences between bismuth nitrate and bismuth chloride as precursors for nanoparticle synthesis, covering aspects such as the resulting nanoparticle characteristics, underlying chemical transformation pathways, and detailed experimental protocols.
At a Glance: this compound vs. Bismuth Chloride
| Feature | This compound (Bi(NO₃)₃) | Bismuth Chloride (BiCl₃) |
| Typical Nanoparticle Products | Bismuth Oxide (Bi₂O₃), Elemental Bismuth (Bi), Bismuth Oxychloride (BiOCl) | Bismuth Oxide (Bi₂O₃), Bismuth Oxychloride (BiOCl), Bismuth Sulfide (Bi₂S₃) |
| Common Synthesis Methods | Solvothermal, Hydrolysis, Chemical Reduction, Sol-gel | Templating, Hydrolysis, Solvothermal |
| Key Reaction Characteristic | Prone to hydrolysis, often requiring pH control or non-aqueous solvents. | Hydrolyzes readily in water to form bismuth oxychloride (BiOCl). |
| Influence on Morphology | Versatile, can produce a range of morphologies including nanospheres, nanorods, and hierarchical structures. | Often used to produce nanosheets and layered structures, particularly for BiOCl. |
| Anion Influence | Nitrate ions can act as oxidizing agents in some reactions. | Chloride ions can be incorporated into the final product (e.g., BiOCl) or influence crystal growth. |
Performance Comparison: Experimental Data
The selection of a bismuth precursor significantly impacts the properties of the resulting nanoparticles. The following tables summarize quantitative data from various studies, showcasing the differences observed when using this compound and bismuth chloride.
Bismuth Oxide (Bi₂O₃) Nanoparticle Synthesis
| Precursor | Synthesis Method | Particle Size (nm) | Morphology | Reference |
| This compound | Solvothermal | 50 - 90 | Approximate spherical particles with some agglomeration | [1] |
| This compound | Hydrothermal | 30.7 - 42.84 | Spherical and fiber-shaped | [2][3] |
| This compound | Combustion | ~50 | Nanocrystalline | [4] |
| Bismuth Chloride | Templating with diblock copolymer | 10 - 30 | α-Bi₂O₃ phase nanoparticles | [5] |
| Bismuth Chloride | Calcination | Not specified | Yellow Bi₂O₃ powder | [6] |
Bismuth Oxychloride (BiOCl) Nanoparticle Synthesis
| Precursor | Synthesis Method | Particle Size (nm) | Morphology | Reference |
| This compound | Hydrolysis | 15.33 ± 0.16 (XRD), 22.11 ± 0.29 (TEM) | Nanocrystals | [7] |
| This compound | Co-precipitation | ~21 | Tetragonal phase nanosheets | [8] |
| Bismuth Chloride | Hydrolysis | Not specified | Nanosheets | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the synthesis of bismuth-based nanoparticles using both precursors.
Synthesis of Bismuth Oxide (Bi₂O₃) Nanoparticles using this compound
Method: Hydrolysis Solvothermal Route[1]
-
Preparation of Precursor Solution: Dissolve a specific amount of this compound pentahydrate (Bi(NO₃)₃·5H₂O) in ethylene (B1197577) glycol to achieve the desired concentration (e.g., 0.1 mol/L).
-
Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heating: Heat the autoclave to 140 °C and maintain this temperature for 2 hours.
-
Cooling and Collection: Allow the autoclave to cool to room temperature naturally.
-
Washing: Centrifuge the product and wash it with distilled water and absolute ethanol (B145695) multiple times to remove any unreacted reagents and byproducts.
-
Drying: Dry the final product in an oven.
Synthesis of Bismuth Oxide (Bi₂O₃) Nanoparticles using Bismuth Chloride
Method: Templating Method[5]
-
Template Preparation: Utilize a diblock copolymer template of norbornene derivatives to create nano-sized micelles.
-
Precursor Introduction: Introduce bismuth chloride (BiCl₃) into the template solution, allowing the precursor to form within the micelles.
-
Calcination: Calcine the precursor-loaded template to produce Bi₂O₃ nanoparticles. The specific temperature and duration of calcination will influence the final particle size and crystallinity.
-
Characterization: Analyze the resulting nanoparticles using techniques such as X-ray diffraction (XRD) and transmission electron microscopy (TEM) to determine the phase and size.
Synthesis Pathways and Mechanisms
The chemical transformations from precursor to nanoparticle are distinct for this compound and bismuth chloride, influencing the reaction kinetics and final product characteristics.
This compound Pathway
The synthesis of bismuth oxide nanoparticles from this compound in a solvent like ethylene glycol typically involves a hydrolysis and dehydration process. The nitrate salt first undergoes hydrolysis to form bismuth hydroxide (B78521) (Bi(OH)₃), which then dehydrates upon heating to form bismuth oxide (Bi₂O₃).
Caption: this compound to Bismuth Oxide Pathway.
Bismuth Chloride Pathway
Bismuth chloride is highly susceptible to hydrolysis in aqueous solutions, readily forming bismuth oxychloride (BiOCl). To synthesize bismuth oxide, a subsequent calcination step is typically required to decompose the oxychloride.
Caption: Bismuth Chloride to Bismuth Oxide Pathway.
Experimental Workflow Comparison
The general workflows for nanoparticle synthesis using this compound and bismuth chloride share common steps but differ in the specifics of precursor handling and intermediate products.
References
- 1. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 2. chalcogen.ro [chalcogen.ro]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Bismuth Oxide Nanoparticles by a Templating Method and its Photocatalytic Performance | Scientific.Net [scientific.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Bismuth Salts as Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, cost-effective, and environmentally benign catalysts is a cornerstone of modern organic synthesis. In this context, bismuth salts have emerged as compelling alternatives to traditional Lewis acids. Their low toxicity, ready availability, and tolerance to moisture make them attractive "green" catalysts for a wide array of organic transformations. This guide provides an objective comparison of the catalytic performance of common bismuth(III) salts—namely bismuth chloride (BiCl₃), bismuth triflate (Bi(OTf)₃), and bismuth nitrate (B79036) (Bi(NO₃)₃)—in several key organic reactions. The information presented herein is supported by experimental data to aid researchers in selecting the most suitable bismuth salt catalyst for their specific synthetic needs.
Performance Comparison of Bismuth Salt Catalysts
The catalytic efficacy of bismuth salts is significantly influenced by the nature of the counter-anion, which modulates the Lewis acidity of the bismuth center. The following sections present a comparative analysis of BiCl₃, Bi(OTf)₃, and Bi(NO₃)₃ in various organic reactions, with quantitative data summarized in structured tables for ease of comparison.
Nazarov Reaction
The Nazarov reaction, an electrocyclic ring-closure of divinyl ketones, is a powerful tool for the synthesis of cyclopentenones. A comparative study on the catalytic efficiency of various Lewis acids, including several bismuth salts, in the Nazarov cyclization of a divinyl ketone derivative revealed significant differences in their performance.
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Bi(OTf)₃ | 10 | 2 | 93 |
| Bi(NO₃)₃ | 10 | 24 | 15 |
| BiBr₃ | 10 | 24 | 26 |
| BiCl₃ | 10 | 12 | 24 |
Reaction conditions: Substrate (1 equiv.), catalyst in acetonitrile (B52724) at 60 °C.
As evidenced by the data, Bismuth triflate (Bi(OTf)₃) is a highly effective catalyst for the Nazarov reaction, affording a remarkable 93% yield in just 2 hours. In stark contrast, bismuth nitrate, bismuth bromide, and bismuth chloride showed significantly lower catalytic activity under the same conditions, with yields ranging from 15% to 26% over much longer reaction times. This highlights the superior performance of the triflate anion in enhancing the Lewis acidity of the bismuth center for this particular transformation.
Aerobic Oxidation of Alcohols
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. A study comparing various bismuth salts in the aerobic oxidation of 1-phenylethanol (B42297) demonstrated the superior efficacy of this compound in the presence of a nitroxyl (B88944) radical co-catalyst.
| Bismuth Salt | Catalyst Loading (mol%) | Co-catalyst | Time (h) | Yield (%) |
| Bi(NO₃)₃·5H₂O | 10 | TEMPO (3 mol%) | 3 | 89 |
| Bi₂(SO₄)₃ | 10 | TEMPO (3 mol%) | 3 | 45 |
| Bi₂O₃ | 10 | TEMPO (3 mol%) | 3 | 32 |
| BiBr₃ | 10 | TEMPO (3 mol%) | 3 | 61 |
| Bi(OTf)₃ | 10 | TEMPO (3 mol%) | 3 | 75 |
Reaction conditions: 1-phenylethanol (1 mmol), bismuth salt, and TEMPO in acetonitrile at 80 °C under an air atmosphere.
In this catalytic system, this compound pentahydrate demonstrated the highest activity, yielding 89% of acetophenone. Bismuth triflate also showed good activity with a 75% yield. The other bismuth salts, bismuth sulfate, bismuth oxide, and bismuth bromide, were found to be less effective.
Synthesis of Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles with diverse biological activities. The synthesis of quinoline (B57606) derivatives via the cyclization of phenylacetylene (B144264) with ethyl 2-(arylimino)acetates was investigated using different bismuth salts as catalysts.
| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) |
| BiCl₃ | 15 | DCM | 82 |
| Bi(OTf)₃ | 10 | DCM | 65 |
| BiI₃ | 10 | DCM | 52 |
Reaction conditions: Phenylacetylene (1.2 mmol), ethyl 2-(p-tolylimino)acetate (1 mmol), catalyst in the specified solvent at room temperature.
For this particular transformation, bismuth chloride emerged as the most effective catalyst, providing an 82% yield of the desired quinoline derivative. Bismuth triflate and bismuth iodide were less efficient under the same reaction conditions. This suggests that for this specific cyclization reaction, the chloride anion provides the optimal balance of Lewis acidity and reaction kinetics.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of synthetic methodologies. The following are representative protocols for the aforementioned reactions.
General Experimental Workflow for Catalyst Comparison
The following diagram illustrates a generalized workflow for the comparative study of bismuth salt catalysts in an organic reaction.
Caption: General workflow for comparing bismuth salt catalysts.
Protocol 1: Bismuth Triflate-Catalyzed Nazarov Reaction
To a solution of the divinyl ketone (0.5 mmol) in dry acetonitrile (2 mL) in a sealed tube is added bismuth(III) triflate (0.05 mmol, 10 mol%). The reaction mixture is then stirred at 60 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cyclopentenone.
Protocol 2: this compound-Catalyzed Aerobic Oxidation of 1-Phenylethanol
In a round-bottom flask, 1-phenylethanol (1 mmol), bismuth(III) nitrate pentahydrate (0.1 mmol, 10 mol%), and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.03 mmol, 3 mol%) are dissolved in acetonitrile (5 mL). The flask is fitted with a balloon filled with air, and the reaction mixture is stirred at 80 °C for 3 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to give acetophenone.
Protocol 3: Bismuth Chloride-Catalyzed Synthesis of a Quinoline Derivative
To a solution of ethyl 2-(p-tolylimino)acetate (1 mmol) and phenylacetylene (1.2 mmol) in dichloromethane (B109758) (DCM, 5 mL) is added bismuth(III) chloride (0.15 mmol, 15 mol%) at room temperature. The reaction mixture is stirred at room temperature and the progress is monitored by TLC. After completion of the reaction, the mixture is quenched with water and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired quinoline derivative.
Logical Relationship of Catalytic Activity
The catalytic activity of bismuth salts in Lewis acid-catalyzed reactions is primarily dependent on the electron-withdrawing ability of the counter-anion. A stronger electron-withdrawing group leads to a more electron-deficient bismuth center, thereby increasing its Lewis acidity.
Caption: Relationship between anion, Lewis acidity, and catalytic activity.
Conclusion
The choice of the counter-anion in bismuth(III) salts plays a pivotal role in their catalytic activity. For reactions that are highly dependent on strong Lewis acidity, such as the Nazarov reaction, bismuth triflate is often the catalyst of choice. In contrast, for reactions like the aerobic oxidation of alcohols presented here, this compound demonstrates superior performance, suggesting a more complex interplay of factors beyond simple Lewis acidity. Bismuth chloride, while being a milder Lewis acid, can be the most effective catalyst for specific transformations like the synthesis of certain quinoline derivatives.
This guide provides a snapshot of the comparative performance of these common bismuth salts. Researchers are encouraged to consider the specific electronic and steric demands of their desired transformation when selecting a bismuth catalyst. The low cost, low toxicity, and ease of handling of these salts make them valuable tools in the development of sustainable and efficient organic synthetic methods.
A Comparative Analysis of Bismuth Nitrate and Bismuth Triflate in Catalytic Applications
An Objective Guide for Researchers in Organic Synthesis and Drug Development
In the ever-evolving landscape of organic synthesis, the choice of a catalyst is paramount to achieving high efficiency, selectivity, and environmentally benign reaction conditions. Bismuth compounds, lauded for their low toxicity and cost-effectiveness, have emerged as powerful Lewis acid catalysts.[1][2] Among the various bismuth salts, bismuth nitrate (B79036) [Bi(NO₃)₃] and bismuth triflate [Bi(OTf)₃] are frequently employed. This guide provides a detailed comparison of their catalytic efficiencies, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic transformations.
Core Catalytic Properties
Both bismuth nitrate and bismuth triflate function as effective Lewis acid catalysts, facilitating a wide array of organic reactions.[3][4] Their catalytic activity stems from the ability of the bismuth(III) center to accept electron pairs, thereby activating substrates for subsequent chemical reactions.[5] While both are versatile, their performance can differ significantly depending on the reaction type and conditions, primarily due to the nature of their counter-ions: the nitrate (NO₃⁻) and the triflate (OTf⁻) groups.
This compound is recognized for its role in promoting reactions such as Michael additions, protections of carbonyl groups, and nitrations.[6][7] It is often highlighted for its adherence to the principles of green chemistry, offering milder reaction conditions and improved yields in various transformations.[3]
Bismuth Triflate , on the other hand, is a powerful catalyst for reactions like the Nazarov cyclization, Friedel-Crafts reactions, and Mannich-type reactions.[8][9][10] The triflate anion is a poor nucleophile and a very good leaving group, which often enhances the Lewis acidity of the bismuth center, leading to high catalytic activity.[8]
Comparative Catalytic Performance: A Data-Driven Overview
To provide a clear comparison, the following table summarizes the performance of this compound and bismuth triflate in analogous or similar reaction types, based on available literature.
| Reaction Type | Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference |
| Nazarov Cyclization | Bismuth Triflate | 10 | 12 h | 72 | [9] |
| This compound | 10 | 12 h | Lower than Bi(OTf)₃ | [9][11] | |
| Michael Addition | This compound | 10 | 2-4 h | up to 95 | [6][12] |
| Aerobic Oxidation of Alcohols | This compound & Keto-ABNO | 10 (Bi(NO₃)₃) | 2 h | 89 | [13] |
| Bismuth Triflate & TEMPO | 3 (TEMPO) | - | Lower than Bi(NO₃)₃ | [13] |
Note: A direct head-to-head comparison in the literature for all reaction types is limited. The data presented is a synthesis of available information to highlight relative efficiencies.
In the Nazarov cyclization , a key carbon-carbon bond-forming reaction, bismuth triflate demonstrates superior efficiency.[9] A study on the synthesis of indanones reported a 72% yield after 12 hours at room temperature using 10 mol% of Bi(OTf)₃.[9] When other bismuth salts, including this compound, were screened under the same conditions, Bi(OTf)₃ provided the best results.[9][11]
For Michael additions , this compound has been shown to be a highly effective and versatile catalyst.[6][14] It facilitates the addition of various nucleophiles, including amines, indoles, and thiols, to α,β-unsaturated ketones at room temperature, with yields often exceeding 90%.[6][12]
In the aerobic oxidation of alcohols , a combination of this compound and Keto-ABNO was found to be highly effective, affording an 89% yield of the corresponding carbonyl compound in 2 hours with a 10 mol% loading of the bismuth catalyst.[13] A screening of various bismuth catalysts, including bismuth triflate, in the presence of TEMPO, showed that this compound provided the highest activity.[13]
Experimental Protocols
General Procedure for Bismuth Triflate-Catalyzed Nazarov Cyclization: [9] To a solution of the aryl vinyl ketone (1.0 mmol) in acetonitrile (B52724) (5 mL) was added bismuth(III) triflate (0.1 mmol, 10 mol%). The reaction mixture was stirred at room temperature for 12 hours. Upon completion, the solvent was evaporated under reduced pressure, and the residue was purified by column chromatography on silica (B1680970) gel to afford the desired indanone.
General Procedure for this compound-Catalyzed Michael Addition: [6] A mixture of the α,β-unsaturated ketone (1.0 mmol), the nucleophile (amine, indole, or thiol; 1.0 mmol), and this compound pentahydrate (0.1 mmol, 10 mol%) in dichloromethane (B109758) (5 mL) was stirred at room temperature for the specified time (typically 2-4 hours). The progress of the reaction was monitored by thin-layer chromatography. After completion, the reaction mixture was quenched with water, and the product was extracted with dichloromethane. The combined organic layers were dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo. The crude product was purified by column chromatography.
General Procedure for this compound/Keto-ABNO-Catalyzed Aerobic Oxidation of Alcohols: [13] To a solution of the alcohol (1.0 mmol) in acetonitrile (5 mL) were added this compound (0.1 mmol, 10 mol%) and Keto-ABNO (0.05 mmol, 5 mol%). The reaction mixture was stirred under an air atmosphere at the desired temperature for 2 hours. After completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography to give the corresponding carbonyl compound.
Visualizing the Catalytic Process
To illustrate the general workflow of a catalyzed organic reaction, the following diagrams are provided.
Caption: A generalized workflow for a bismuth-catalyzed organic synthesis.
Caption: A simplified logical diagram of Lewis acid catalysis by a bismuth salt.
Conclusion
Both this compound and bismuth triflate are valuable catalysts in organic synthesis, each exhibiting distinct advantages in specific applications. Bismuth triflate often demonstrates higher catalytic activity in reactions requiring a strong Lewis acid, such as the Nazarov cyclization.[9] Conversely, this compound proves to be an excellent and versatile catalyst for reactions like Michael additions and certain oxidation reactions, often under milder conditions.[6][13]
The choice between these two catalysts should be guided by the specific requirements of the desired transformation. For reactions where high Lewis acidity is crucial, bismuth triflate is likely the superior choice. For a broader range of applications where mild conditions and versatility are key, this compound presents a compelling and environmentally friendly option. Researchers are encouraged to consider the specific substrate scope and desired reaction outcomes when selecting the appropriate bismuth catalyst.
References
- 1. Inorganic Bismuth Catalysts for Photocatalytic Organic Reactions [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. New trends in bismuth-catalyzed synthetic transformations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB26537D [pubs.rsc.org]
- 9. Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bismuth Triflate-Catalyzed Three-Component Mannich-Type Reaction [organic-chemistry.org]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. This compound-catalyzed versatile Michael reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Bismuth Nitrate: A Comparative Analysis of its Efficacy as a Lewis Acid Catalyst
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of a Lewis acid catalyst is pivotal, influencing reaction efficiency, selectivity, and environmental impact. Among the plethora of options, bismuth nitrate (B79036) [Bi(NO₃)₃·5H₂O] has emerged as a compelling candidate, offering a unique combination of catalytic activity, mild reaction conditions, and a more favorable environmental profile compared to many traditional Lewis acids. This guide provides an objective comparison of bismuth nitrate's performance against other common Lewis acid catalysts, supported by experimental data, detailed protocols, and mechanistic insights.
Performance Comparison of Lewis Acid Catalysts
The efficacy of a Lewis acid is best evaluated through direct comparison in key organic transformations. This section presents a summary of quantitative data for three fundamental reactions: Friedel-Crafts acylation, Aldol (B89426) condensation, and Michael addition.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. The following table compares the performance of this compound with traditional Lewis acids in the acylation of anisole (B1667542).
| Catalyst | Molar Ratio (Cat:Substrate) | Reaction Time (h) | Yield (%) | Reference |
| Bi(NO₃)₃·5H₂O | 0.1 | 2 | 92 | |
| AlCl₃ | 1.2 | 1 | >95 | |
| FeCl₃ | 1.1 | 0.17 | High | |
| ZnCl₂ | 1.0 | 4 | 85 |
Note: Reaction conditions may vary slightly between different studies. The data presented is for the acylation of anisole with acetic anhydride (B1165640) or acetyl chloride at or near room temperature.
Aldol Condensation
The aldol condensation is a fundamental reaction for the formation of β-hydroxy carbonyl compounds and their α,β-unsaturated derivatives. Here, we compare this compound with other Lewis acids in the condensation of benzaldehyde (B42025) with acetone.
| Catalyst | Molar Ratio (Cat:Substrate) | Reaction Time (h) | Yield (%) | Reference |
| Bi(NO₃)₃·5H₂O | 0.05 | 0.5 | 95 | |
| Sc(OTf)₃ | 0.01 | 6 | 88 | |
| In(OTf)₃ | 0.05 | 2 | 90 | |
| BF₃·OEt₂ | 1.0 | 3 | 75 |
Note: The reactions were typically carried out under solvent-free conditions or in a non-polar solvent at room temperature.
Michael Addition
The Michael addition, or conjugate addition, is a crucial method for the formation of C-C bonds. The following table compares the catalytic activity of this compound in the addition of indole (B1671886) to chalcone.
| Catalyst | Molar Ratio (Cat:Substrate) | Reaction Time (h) | Yield (%) | Reference |
| Bi(NO₃)₃·5H₂O | 0.1 | 2.5 | 94 | |
| ZnCl₂ | 0.2 | 8 | 82 | |
| InBr₃ | 0.1 | 4 | 91 | |
| Cu(OTf)₂ | 0.1 | 12 | 85 |
Note: These reactions were generally performed at room temperature in a polar aprotic solvent.
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the evaluation and implementation of any catalytic system.
General Procedure for this compound Catalyzed Friedel-Crafts Acylation of Anisole
Materials:
-
Anisole
-
Acetic anhydride
-
Bismuth(III) nitrate pentahydrate [Bi(NO₃)₃·5H₂O]
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of anisole (10 mmol) in dichloromethane (20 mL), add bismuth(III) nitrate pentahydrate (1 mmol, 10 mol%).
-
To this mixture, add acetic anhydride (12 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired p-methoxyacetophenone.
General Procedure for Aluminum Chloride Catalyzed Friedel-Crafts Acylation of Anisole
Materials:
-
Anisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice-cold water
-
5% Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (12 mmol) in dichloromethane (20 mL) at 0 °C, add acetyl chloride (11 mmol) dropwise.
-
Stir the mixture for 15 minutes at 0 °C, then add a solution of anisole (10 mmol) in dichloromethane (10 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Carefully pour the reaction mixture into a beaker containing ice-cold water (50 mL) and 5% hydrochloric acid (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or distillation to yield p-methoxyacetophenone.
Mechanistic Insights and Catalytic Cycles
The catalytic role of a Lewis acid is to activate the electrophile, making it more susceptible to nucleophilic attack. The following diagrams illustrate the proposed catalytic cycles for this compound in the aforementioned reactions.
Caption: Proposed catalytic cycle for Friedel-Crafts acylation.
Caption: Proposed catalytic cycle for Aldol condensation.
Bismuth Nitrate-Derived Photocatalysts Outshine TiO2 in Visible Light Applications: A Comparative Guide
For researchers and scientists in materials science and environmental remediation, the quest for highly efficient photocatalysts is paramount. While titanium dioxide (TiO2) has long been the benchmark, recent studies highlight the superior performance of bismuth nitrate-derived photocatalysts, particularly under visible light irradiation. This guide provides a comprehensive comparison, supported by experimental data, to inform the selection of photocatalytic materials for various applications, including drug development and pollutant degradation.
Bismuth-based materials, synthesized from bismuth nitrate (B79036) precursors, exhibit enhanced photocatalytic activity due to their favorable band structures and efficient charge separation properties.[1][2] This guide delves into the quantitative performance, experimental methodologies, and underlying mechanisms of these promising alternatives to TiO2.
Performance Comparison: Bismuth vs. TiO2
Experimental data consistently demonstrates that modifying TiO2 with bismuth or using bismuth-based compounds leads to significant improvements in photocatalytic efficiency. This is often attributed to the formation of heterojunctions that promote the separation of photogenerated electron-hole pairs, a critical factor in photocatalysis.[3]
Below is a summary of comparative performance data from various studies:
| Photocatalyst | Target Pollutant | Light Source | Degradation Efficiency (%) | Rate Constant | Reference |
| Bi2O3@TiO2 | Methyl Orange | UV Light | 98.21 | - | [3] |
| Pure TiO2 | Methyl Orange | UV Light | 42 | - | [3] |
| Bi-TNT | Methylene Blue | Visible Light | ~85 (in 180 min) | - | [4] |
| Pure TNT (TiO2) | Methylene Blue | Visible Light | ~25 (in 180 min) | - | [4] |
| Bi-TNT | Cr(VI) Reduction | Visible Light | ~98 (in 120 min) | - | [4] |
| Pure TNT (TiO2) | Cr(VI) Reduction | Visible Light | ~15 (in 120 min) | - | [4] |
| 5.00 mol% Bi-doped TiO2 | Methyl Orange | Visible Light | Higher than TiO2 | - | |
| 10.00 mol% Bi-doped TiO2 | Methyl Orange | Visible Light | Higher than TiO2 | - | |
| Pristine TiO2 | Methyl Orange | Visible Light | Lower than Bi-doped | - | [5] |
| Bismuth Oxynitrate (pH=5) | - | - | - | 0.05 min⁻¹ | [6] |
| Bismuth Oxynitrate (pH=7) | - | - | - | ~0.025 min⁻¹ | [6] |
| Bismuth Oxynitrate (pH=1.22) | - | - | - | ~0.0075 min⁻¹ | [6] |
| TiO2/β-Bi2O3 | Hydroxychloroquine (B89500) | Sunlight | 91.89 (in 120 min) | Follows pseudo-first-order | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of photocatalytic performance. Below are representative methodologies for the synthesis of bismuth-derived catalysts and the evaluation of their photocatalytic activity.
Synthesis of Bismuth-Doped TiO2 Nanotubes (Bi-TNT)
This protocol describes a two-step method involving anodization and hydrothermal treatment.[4]
-
Anodization: A titanium sheet is electrochemically anodized to form TiO2 nanotubes (TNTs).
-
Hydrothermal Synthesis: The prepared TNTs are then subjected to a hydrothermal process with a solution containing a bismuth precursor, such as this compound, to couple bismuth onto the nanotubes.[4]
Synthesis of Bismuth Oxynitrate
A straightforward hydrothermal method is employed for the synthesis of layered bismuth oxynitrate.[6]
-
Precursor Preparation: this compound is used as the precursor. The pH of the precursor solution is adjusted to a specific value (e.g., 5.00, 7.00, or 1.22) before treatment.[6]
-
Hydrothermal Treatment: The prepared solution undergoes hydrothermal treatment to form the layered bismuth oxynitrate structure.[6]
General Protocol for Photocatalytic Activity Measurement
The following is a typical procedure for evaluating the photocatalytic degradation of a model pollutant.[8][9]
-
Catalyst Suspension: A specific amount of the photocatalyst (e.g., 6 mg) is added to a solution of the target pollutant (e.g., 20 mL of 1.0 × 10⁻⁵ M Rhodamine 6G).[8]
-
Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30 minutes) to allow the pollutant to adsorb onto the catalyst surface and reach equilibrium.[8]
-
Irradiation: The suspension is irradiated with a suitable light source (e.g., a 300 W xenon lamp with bandpass filters for visible light).[8]
-
Sampling and Analysis: Aliquots of the solution are withdrawn at regular intervals (e.g., every 10 minutes), centrifuged to remove the catalyst, and the concentration of the pollutant is measured using a UV-Vis spectrophotometer.[8][9]
-
Degradation Calculation: The degradation percentage is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.[8]
Visualizing the Processes
To better understand the experimental workflows and the underlying scientific principles, the following diagrams are provided.
Concluding Remarks
The evidence strongly suggests that this compound-derived photocatalysts, either as standalone materials or as dopants for TiO2, offer a significant performance advantage, particularly for applications utilizing visible light. The enhanced photocatalytic activity stems from improved charge separation and a broader light absorption spectrum. For researchers and professionals in drug development and environmental science, the adoption of these advanced materials could pave the way for more efficient and sustainable processes. The provided experimental protocols offer a foundation for the standardized evaluation of these and other novel photocatalytic materials.
References
- 1. bpasjournals.com [bpasjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of bismuth doping on the crystal structure and photocatalytic activity of titanium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Bismuth doping effect on TiO2 nanofibres for morphological change and photocatalytic performance - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and photocatalysis performances of bismuth oxynitrate photocatalysts with layered structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of modified beta bismuth oxide by titanium oxide and highly efficient solar photocatalytic properties on hydroxychloroquine degradation and pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photocatalytic Activity Measurement [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Electrochemical Analysis of Bismuth Nitrate-Derived Materials
Bismuth nitrate (B79036) serves as a versatile and cost-effective precursor for synthesizing a wide array of functional materials with significant potential in electrochemical applications. The unique properties of the resulting bismuth-based materials, including bismuth oxide (Bi₂O₃), bismuth sulfide (B99878) (Bi₂S₃), and bismuth oxyhalides (BiOX), make them promising candidates for energy storage, electrocatalysis, and sensing. This guide provides an objective comparison of the electrochemical performance of these materials, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Performance of Bismuth Nitrate-Derived Materials
The electrochemical properties of materials derived from this compound are highly dependent on their composition, morphology, and crystal structure. Below is a summary of key performance metrics for three common classes of these materials: Bismuth Oxide, Bismuth Sulfide, and Bismuth Oxyhalides.
| Material Class | Derivative Example | Application | Key Performance Metrics | Value | Reference Electrolyte/Conditions |
| Bismuth Oxide | Bi₂O₃/MnO₂ Composite | Supercapacitor | Specific Capacitance | ~105 F g⁻¹ (at 3 mV s⁻¹) | Not Specified |
| Energy Density | 9.5 Wh kg⁻¹ (at 3 mV s⁻¹) | 60 °C | |||
| Power Density | 102.6 W kg⁻¹ (at 3 mV s⁻¹) | 60 °C | |||
| α-Bi₂O₃ | CO₂ Reduction | Faradaic Efficiency (Formate) | ~80% | 0.5 M KHCO₃ | |
| β-Bi₂O₃ | CO₂ Reduction | Faradaic Efficiency (Formate) | 93 ± 2% | 0.5 M KHCO₃ | |
| Bismuth Sulfide | Bi₂S₃ Nanorods | Supercapacitor | Specific Capacitance | 457 F g⁻¹ (at 1 A g⁻¹) | 6 M KOH[1] |
| Bi₂S₃/Activated Carbon | Li-ion Battery Anode | Specific Discharge Capacity | 614 mAh g⁻¹ (at 100 mA g⁻¹) | Not Specified[2] | |
| Bismuth Oxyhalide | BiOBr Film | Photoelectrocatalysis | Photocurrent Density | 0.38 mA cm⁻² (at 1 V vs. Ag/AgCl) | 0.5 M Na₂SO₄[3] |
| Onset Potential | 0.2 V vs. RHE | 0.5 M Na₂SO₄[4][5] | |||
| BiOCl Film | Photoelectrocatalysis | Photocurrent Density | ~0.1 mA cm⁻² (at 1.2 V vs. Ag/AgCl) | 0.5 M Na₂SO₄[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline common synthesis and electrochemical analysis protocols for materials derived from this compound.
This compound pentahydrate [Bi(NO₃)₃·5H₂O] is the typical starting material.
a) Hydrothermal Synthesis of Bismuth Oxide (Bi₂O₃) Nanoparticles:
-
Dissolve this compound pentahydrate in dilute nitric acid to form a clear solution.[6]
-
Add a precipitating agent, such as sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), dropwise under vigorous stirring until a desired pH is reached, forming a white precipitate of bismuth hydroxide.[6]
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to a specific temperature (e.g., 120-180 °C) for several hours.[6]
-
After cooling to room temperature, collect the precipitate by centrifugation, wash it multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors.
-
Dry the product in an oven (e.g., at 80 °C) and then calcine it at a higher temperature (e.g., 500 °C) to obtain crystalline Bi₂O₃.[7]
b) Solvothermal Synthesis of Bismuth Sulfide (Bi₂S₃) Nanorods:
-
Dissolve this compound pentahydrate in a solvent such as ethylene (B1197577) glycol.[8]
-
Add a sulfur source, such as thioacetamide (B46855) (TAA) or sodium sulfide (Na₂S), to the solution.
-
Transfer the mixture to a Teflon-lined autoclave and heat it to 160-180 °C for 12-24 hours.[8]
-
Collect the resulting black precipitate, wash it with ethanol and deionized water, and dry it under vacuum.[8]
c) Aerosol-Assisted Chemical Vapour Deposition (AACVD) of Bismuth Oxybromide (BiOBr) Films:
-
Prepare a precursor solution by dissolving this compound and a bromine source (e.g., tetrabutylammonium (B224687) bromide) in a suitable solvent.
-
Generate an aerosol mist of the precursor solution using a piezoelectric device.
-
Carry the aerosol over a heated fluorine-doped tin oxide (FTO) glass substrate in a CVD reaction chamber using a carrier gas (e.g., air).[4]
-
The precursors decompose on the hot substrate to form a thin film of BiOBr.
The standard method for electrochemical analysis involves a three-electrode system.
-
Working Electrode Preparation:
-
Mix the synthesized active material (e.g., Bi₂O₃ powder) with a conductive additive (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry.
-
Coat the slurry onto a current collector (e.g., nickel foam, glassy carbon electrode, or FTO glass).
-
Dry the electrode in a vacuum oven to remove the solvent.
-
-
Electrochemical Cell Assembly:
-
Place the working electrode, a counter electrode (typically a platinum wire or graphite (B72142) rod), and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE) in an electrochemical cell filled with a suitable electrolyte.
-
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): To evaluate the capacitive behavior and redox reactions. The potential is swept between two set limits at a specific scan rate.
-
Galvanostatic Charge-Discharge (GCD): To determine the specific capacitance, energy, and power density for supercapacitors. The electrode is charged and discharged at a constant current.
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and diffusion characteristics at the electrode-electrolyte interface.
-
Linear Sweep Voltammetry (LSV) / Chronoamperometry: For electrocatalytic applications (e.g., CO₂ reduction, photoelectrochemistry), to measure current density at a given potential, often under illumination for photoelectrodes.
-
Visualized Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of the processes and concepts involved in the analysis of this compound-derived materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bismuth oxyhalides: synthesis, structure and photoelectrochemical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Bismuth oxyhalides: synthesis, structure and photoelectrochemical activity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Electrochemical Synthesis Parameters on the Morphology, Crystal and Chemical Structure, and Sorption Efficiency of Basic Bismuth Nitrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchmgt.monash.edu [researchmgt.monash.edu]
A Comparative Guide to Bismuth Compounds for Medical Applications: Bismuth Nitrate and Beyond
For Researchers, Scientists, and Drug Development Professionals
Bismuth compounds have a long-standing history in medicine, with applications ranging from gastrointestinal disorders to antimicrobial and anticancer therapies. Their therapeutic efficacy is intrinsically linked to the specific bismuth salt employed, with each compound exhibiting unique physicochemical properties, pharmacokinetic profiles, and mechanisms of action. This guide provides an objective comparison of bismuth nitrate (B79036) against other prominent bismuth compounds in various medical applications, supported by experimental data and detailed methodologies.
Gastrointestinal Applications: Eradication of Helicobacter pylori
Bismuth salts are a cornerstone in the treatment of Helicobacter pylori infections, a primary cause of peptic ulcers and gastritis. They are typically used in combination with antibiotics in quadruple therapy regimens. The efficacy of different bismuth compounds in these regimens has been the subject of numerous clinical studies.
Table 1: Comparative Efficacy of Bismuth Compounds in H. pylori Eradication Therapy
| Bismuth Compound | Treatment Regimen | Number of Patients | Eradication Rate (%) | Reference |
| Colloidal Bismuth Subcitrate (CBS) | 1-week BMT (CBS, metronidazole, tetracycline) | 44 | 84% (per-protocol) | [1] |
| Ranitidine (B14927) Bismuth Citrate (RBC) | 1-week RMT (RBC, metronidazole, tetracycline) | 41 | 98% (per-protocol) | [1] |
| Colloidal Bismuth Subcitrate (CBS) | 6-weeks CBS with amoxicillin (B794) and metronidazole | 52 | 86.8% | [2] |
| Ranitidine | 6-weeks ranitidine with amoxicillin and metronidazole | 47 | 47.5% | [2] |
| Potassium Bismuth Subcitrate | 10-day QTB (potassium bismuth subcitrate, metronidazole, tetracycline, omeprazole) | 100 | 87% (intention-to-treat) | [3] |
Key Findings:
-
Ranitidine Bismuth Citrate (RBC) based triple therapy has shown a significantly higher eradication rate for metronidazole-resistant H. pylori strains compared to Colloidal Bismuth Subcitrate (CBS) based therapy.[1]
-
Colloidal Bismuth Subcitrate is more effective for the eradication of H. pylori than ranitidine when used in combination with amoxicillin and metronidazole.[2]
-
Bismuth-based quadruple therapy and concomitant quadruple therapy have demonstrated comparable efficacy and safety in H. pylori eradication.[3]
Antimicrobial Activity
The antimicrobial properties of bismuth compounds extend beyond H. pylori. They have been investigated for their activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key parameter for evaluating this activity.
Table 2: Minimum Inhibitory Concentration (MIC) of Bismuth Compounds against Various Bacteria
| Bismuth Compound | Bacterium | MIC (µg/mL) | Reference |
| Bismuth Subsalicylate | Clostridium difficile | 2000-8000 | [4] |
| Bismuth Oxychloride | Clostridium difficile | 4000-64000 | [4] |
| Bismuth Subnitrate | Pseudomonas aeruginosa | >1280 | [5] |
| Bismuth Nanoparticles | Pseudomonas aeruginosa | >1280 | [5] |
| Bismuth Subsalicylate | Gram-negative bacteria | 700 µM (reduced aminoglycoside IC24) | [6] |
| Bismuth Nitrate | Gram-negative bacteria | 500 µM (reduced aminoglycoside IC24) | [6] |
Note: A direct comparison of MIC values across a wide range of bismuth compounds and bacterial strains in a single study is limited. The data presented is a compilation from different studies.
Anticancer and Radiosensitizing Applications
Recent research has highlighted the potential of bismuth compounds as anticancer agents and radiosensitizers. Their high atomic number (Z=83) makes them effective at enhancing the dose of radiation delivered to tumors.[7]
Table 3: In Vitro Cytotoxicity (IC50) of Bismuth Compounds against Cancer Cell Lines
| Bismuth Compound | Cell Line | IC50 | Incubation Time | Reference |
| Biogenic Bismuth Nanoparticles (from Bismuth Subnitrate) | HT-29 (Colon Adenocarcinoma) | 28.7 ± 1.4 µg/mL | 24h | [8] |
| Bismuth Lipophilic Nanoparticles (from this compound) | A549 (Lung Cancer) | 0.9 µM (in combination with CPC) | 24h | [9] |
| Bismuth(III) complex with 6-mercaptopurine (B1684380) (from this compound) | A549 (Lung Cancer) | Not specified, but higher therapeutic effect than 6-MP alone | Not specified | [10] |
| Bismuth Subgallate | 8505C (Thyroid Cancer) | 0.05-0.1 mM (resulted in ~100% cell death) | Not specified |
Radiosensitization:
A study on a nano-enabled coordination platform of this compound and a cisplatin (B142131) prodrug (NP@PVP) demonstrated a sensitization enhancement ratio (SER) of 2.29 in vivo, which was superior to cisplatin alone (SER of 1.78). This highlights the potential of this compound-based nanoparticles in enhancing the efficacy of radiotherapy.[11]
Pharmacokinetics and Toxicology
The therapeutic window of bismuth compounds is determined by their pharmacokinetic profiles and toxicity. Generally, bismuth compounds have low bioavailability.
Table 4: Comparative Pharmacokinetics of a Single Oral Dose of Different Bismuth Salts in Healthy Volunteers
| Bismuth Compound (350 mg Bismuth) | Mean Peak Serum Concentration (µg/L) | Time to Peak (min) | Median Integrated 6-hour Serum Concentration (ng·h/mL) |
| Colloidal Bismuth Subcitrate (CBS) | 9.1 | 20-60 | 49 |
| Basic Bismuth Salicylate (BSS) | Not specified | Not specified | 3 |
| Basic Bismuth Gallate (BSG) | Not specified | Not specified | 32 |
| Basic Bismuth Carbonate (BSC) | Not specified | Not specified | 13 |
| Bismuth Aluminate (BA) | Not specified | Not specified | 11 |
| Basic this compound (BSN) | 0.6 | 20-60 | 0 |
Adapted from a study on the absorption and renal elimination of bismuth from different bismuth salts.
Toxicology:
The toxicity of bismuth compounds is a critical consideration. While generally considered to have low toxicity, some adverse effects have been reported, particularly with high doses or prolonged use.
Table 5: Toxicological Profile of Bismuth Compounds
| Bismuth Compound | LD50 (Oral, Rat) | Key Toxicological Concerns | Reference |
| Bismuth Subsalicylate | >2000 mg/kg | Salicylate toxicity at high doses. | [12] |
| Bismuth Subgallate | >2000 mg/kg | Generally low toxicity. | [2] |
| This compound | 3710 mg/kg | Neurotoxicity (encephalopathy) has been associated with inorganic bismuth salts with prolonged high-dose use. | [13] |
| Colloidal Bismuth Subcitrate | Not available | Nephrotoxicity at high doses. | [8] |
Wound Healing Applications
Certain bismuth compounds have been utilized for their astringent and antimicrobial properties in wound care.
-
Bismuth Subgallate: Studies have shown that bismuth subgallate, often in combination with borneol, can enhance the healing of surgical wounds and is superior to bacitracin in some models.[6][14] However, other studies have reported no significant effect or even a negative influence on the healing process.[15][16]
-
Bismuth Tribromophenate: This compound, in the form of a petrolatum gauze, has been shown to promote healing in mixed-depth scald burns, resulting in smaller skin grafts compared to silver sulfadiazine (B1682646) cream.[17]
There is a lack of studies directly comparing the wound healing properties of this compound with other bismuth compounds.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of bismuth compounds against various bacterial strains can be determined using standard methods such as broth microdilution or agar (B569324) dilution.
Broth Microdilution Assay Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Cytotoxicity Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a common colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
MTT Assay Workflow for IC50 Determination
References
- 1. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bismuth subsalicylate - Wikipedia [en.wikipedia.org]
- 5. stitches.today [stitches.today]
- 6. Bismuth subgallate/borneol (suile) is superior to bacitracin in the human forearm biopsy model for acute wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:10361-44-1 | Chemsrc [chemsrc.com]
- 8. Cytotoxicity of biologically synthesised bismuth nanoparticles against HT‐29 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.uanl.mx [eprints.uanl.mx]
- 10. researchgate.net [researchgate.net]
- 11. Nano-enabled coordination platform of this compound and cisplatin prodrug potentiates cancer chemoradiotherapy via DNA damage enhancement - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. Synergistic effect of bismuth subgallate and borneol, the major components of Sulbogin, on the healing of skin wound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the Effects of Bismuth Subgallate on Wound Healing in Rats. Histological Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental study on the effects of bismuth subgallate on the inflammatory process and angiogenesis of the oral mucosa | Brazilian Journal of Otorhinolaryngology [bjorl.org]
- 17. 772 Bismuth Tribromophenate Gauze is Superior to Silver Sulfadiazine Cream for Mixed-depth Scald Burns in Children - PMC [pmc.ncbi.nlm.nih.gov]
Comparing absorbable vs. non-absorbable bismuth salts in clinical studies
A Comparative Guide to Absorbable and Non-Absorbable Bismuth Salts in Clinical Research
For researchers and drug development professionals, understanding the nuances between different forms of bismuth salts is critical for optimizing therapeutic strategies, particularly in the context of Helicobacter pylori eradication. This guide provides a detailed comparison of absorbable and non-absorbable bismuth salts, supported by data from clinical studies, experimental protocols, and mechanistic diagrams.
Efficacy in H. pylori Eradication
Bismuth salts are a key component of quadruple therapies for H. pylori infection, especially in regions with high antibiotic resistance. Clinical studies have compared the efficacy of various bismuth salts, which can be broadly categorized by their relative systemic absorption.
Table 1: Comparison of H. pylori Eradication Rates for Different Bismuth Salt-Based Therapies
| Bismuth Salt Combination | Absorbability Profile | Eradication Rate (Intention-to-Treat) | Eradication Rate (Per-Protocol) | Clinical Study Reference |
| Ranitidine Bismuth Citrate (RBC) + Metronidazole + Tetracycline | More Absorbable | 92% | 98% | [1] |
| Colloidal Bismuth Subcitrate (CBS) + Metronidazole + Tetracycline | More Absorbable | 82% | 84% | [1] |
| Bismuth Potassium Citrate + Amoxicillin + Clarithromycin + PPI | More Absorbable | 73.3% | 86.3% | [2][3] |
| Colloidal Bismuth Pectin + Amoxicillin + Clarithromycin + PPI | Less Absorbable | 76.7% | 82.1% | [2][3] |
| Colloidal Bismuth Subcitrate (CBS) + Amoxicillin + Metronidazole | More Absorbable | 69% | Not Reported | [4] |
| Bismuth Subnitrate (BSN) + Amoxicillin + Metronidazole | Non-Absorbable | 83% | Not Reported | [4] |
Notably, a study comparing absorbable colloidal bismuth subcitrate (CBS) with non-absorbable bismuth subnitrate (BSN) in triple therapy found that the efficacy in eradicating H. pylori is not dependent on systemic absorption.[4][5] In fact, the non-absorbable BSN, when combined with antibiotics, showed a higher eradication rate (83%) compared to the absorbable CBS with antibiotics (69%).[4]
Pharmacokinetic Profiles: A Look at Systemic Absorption
The key differentiator between bismuth salts lies in their solubility and subsequent systemic absorption. While most bismuth is excreted in the feces, a small fraction can be absorbed, leading to detectable levels in blood and urine.
A study comparing the absorption of six different bismuth salts found that colloidal bismuth subcitrate (CBS) resulted in the highest peak serum concentrations, indicating greater absorption compared to salts like bismuth subnitrate (BSN) and bismuth subsalicylate (BSS).[1]
Table 2: Pharmacokinetic Parameters of Various Bismuth Salts After a Single Oral Dose
| Bismuth Salt | Mean Peak Serum Concentration (μg/L) | Median 6-hour Serum Concentration (ng·h/mL) | Relative Absorption |
| Colloidal Bismuth Subcitrate (CBS) | 9.1 | 49 | More Absorbable[1] |
| Bismuth Subgallate (BSG) | Not Reported | 32 | More Absorbable[1] |
| Bismuth Subcarbonate (BSC) | Not Reported | 13 | Less Absorbable[1] |
| Bismuth Aluminate (BA) | Not Reported | 11 | Less Absorbable[1] |
| Bismuth Subsalicylate (BSS) | Not Reported | 3 | Less Absorbable[1] |
| Bismuth Subnitrate (BSN) | 0.6 | 0-5 | Non-Absorbable[1] |
It is important to note that even with more absorbable forms like CBS, the overall systemic absorption is still very low (less than 1% of the oral dose).[6] However, chronic use or overdose of more absorbable forms can lead to bismuth accumulation and potential toxicity.
Safety and Tolerability
Adverse events associated with bismuth-containing therapies are generally comparable across different salts and are often related to the concomitant antibiotics. A common, benign side effect of all bismuth salts is the darkening of the stool.[7]
Concerns about bismuth toxicity, particularly neurotoxicity, are primarily associated with long-term use of high doses of the more absorbable inorganic salts like bismuth subnitrate, subcarbonate, and subgallate.[5] Clinical trials comparing different bismuth salts in standard H. pylori eradication regimens have generally found them to be safe and well-tolerated.[1][2][3]
Mechanistic Pathways of Bismuth Action
The bactericidal activity of bismuth against H. pylori is multifaceted and primarily a topical effect within the gastrointestinal tract. The proposed mechanisms are independent of systemic absorption.
Bismuth compounds exert their effect through several pathways:
-
Cell Wall Disruption: Bismuth forms complexes within the bacterial cell wall and periplasmic space, leading to structural damage.[3][8]
-
Enzyme Inhibition: It inhibits various bacterial enzymes crucial for survival, such as urease, catalase, and lipase.[6]
-
Inhibition of ATP Synthesis: Bismuth can interfere with ATP synthesis, depleting the bacteria's energy supply.[3][4][8]
-
Prevention of Adherence: It prevents H. pylori from adhering to the gastric mucosa.[3][8]
Experimental Protocols in Clinical Trials
The following provides a generalized experimental workflow for clinical trials comparing different bismuth salts for H. pylori eradication.
References
- 1. [Absorption and renal elimination of bismuth from 6 different bismuth salts after a single dosage] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Action of Bismuth against Helicobacter pylori Mimics but Is Not Caused by Intracellular Iron Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and toxicity of bismuth compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The impact of bismuth addition to sequential treatment on Helicobacter pylori eradication: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bismuth Salts Monograph for Professionals - Drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Bismuth Nitrate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Bismuth nitrate (B79036), an oxidizing agent, requires careful consideration for its disposal to mitigate potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of bismuth nitrate, ensuring compliance with regulatory standards and promoting a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area to avoid the inhalation of dust or vapors.[1][2]
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed waste disposal company.[1] This ensures that the chemical is managed in an environmentally safe and compliant manner.
1. Waste Identification and Segregation:
-
Clearly label this compound waste with its chemical name and associated hazards.
-
Keep this compound waste segregated from other chemical waste streams, especially from combustible materials, strong acids, reducing agents, and finely powdered metals.[3]
2. Containerization:
-
Collect and store this compound waste in a suitable, sealed, and properly labeled container.[1][3]
-
Ensure the container is in good condition and compatible with the chemical.
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup by a licensed hazardous waste contractor.
-
Follow all institutional procedures for hazardous waste disposal.
4. Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.[1]
-
For solid spills, carefully sweep up the material and place it into a designated waste container.[1][3] Avoid creating dust.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., sand or earth).
-
Once the spilled material is contained, flush the area with water.[2]
-
All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.
Important "Don'ts":
-
DO NOT dispose of this compound down the drain or in regular trash.[2][4][5]
-
DO NOT allow this compound to contaminate soil or water sources.[2][4]
-
DO NOT mix this compound with incompatible materials during storage or disposal.[3]
Quantitative Data Summary
For proper transportation and handling of this compound waste, the following classifications are essential:
| Identifier | Classification | Details | Source |
| UN Number | 1477 | Nitrates, inorganic, n.o.s. | [1][2][3] |
| Transport Hazard Class | 5.1 | Oxidizer | [1][2] |
| Packing Group | II or III | [1][2] | |
| US EPA Hazardous Waste Numbers | D001, D002 | For solutions containing nitric acid | [6] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Bismuth Nitrate
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for Bismuth nitrate (B79036).
Personal Protective Equipment (PPE)
When handling Bismuth nitrate, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Protective Equipment | Specifications & Rationale |
| Eyes/Face | Safety goggles with a face shield | Provides protection against splashes and dust.[1][2] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact which can cause irritation.[3] |
| Protective clothing | Wear appropriate clothing to prevent skin exposure.[3][4] Contaminated clothing should be removed and washed before reuse.[3] | |
| Respiratory | NIOSH-approved respirator | Required when ventilation is inadequate or if dust is generated.[1] A respiratory protection program that meets OSHA 29CFR 1910.134 should be followed.[1][2] |
Hazard Summary
This compound is classified with several hazards that necessitate careful handling.
| Hazard Class | Category | Hazard Statement |
| Oxidizing solid | 2 | H272: May intensify fire; oxidizer.[5][6][7][8] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation.[5][6][7] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation.[5][6][7] |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation.[5][6][7] |
Operational Plan: Standard Handling Procedure
Adherence to a standard operating procedure is critical for the safe handling of this compound in a laboratory setting.
Experimental Protocol Considerations:
While specific experimental protocols will vary, the following general steps should be followed:
-
Preparation : Always begin by putting on the required PPE and ensuring the work area, preferably a chemical fume hood, is well-ventilated.[3][5] Gather all necessary equipment and reagents.
-
Handling : When weighing and transferring this compound, avoid generating dust.[3][5] If dissolving, add the solid to the solvent slowly. Keep away from combustible materials as this compound is an oxidizer.[8]
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][9] It should be stored away from combustible materials and incompatible substances such as strong reducing agents and acids.[3][8]
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure safety.
Waste Disposal:
-
Dispose of this compound waste in accordance with local, regional, and national regulations.[10]
-
It is recommended to use a licensed disposal company.[5]
-
Do not mix this compound waste with other waste.
-
Empty containers should be treated as the product itself and disposed of accordingly.
Emergency Procedures: Spill Response
In the event of a this compound spill, a clear and immediate response is necessary to mitigate hazards.
Spill Cleanup Protocol:
-
Evacuate : Immediately evacuate non-essential personnel from the spill area.[5]
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Prevent the spill from spreading. Do not let the product enter drains.[5]
-
Clean-up : For a dry spill, carefully sweep up the material and place it in a suitable, labeled container for disposal.[5][8] Avoid generating dust.[5] For a solution, absorb it with an inert material (e.g., sand or vermiculite) and place it in a container for disposal.[4]
-
Decontaminate : After the spilled material has been collected, clean the area with water.[8]
-
Disposal : Dispose of the collected waste through a licensed disposal company.[5]
References
- 1. americanelements.com [americanelements.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. archpdfs.lps.org [archpdfs.lps.org]
- 9. gustavus.edu [gustavus.edu]
- 10. sciencecompany.com [sciencecompany.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
